molecular formula C8H11BrN4 B1287813 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine CAS No. 893611-72-8

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Cat. No.: B1287813
CAS No.: 893611-72-8
M. Wt: 243.1 g/mol
InChI Key: RCWRLQVEMFYPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is a useful research compound. Its molecular formula is C8H11BrN4 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-pyrrolidin-1-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4/c9-6-5-11-7(10)8(12-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWRLQVEMFYPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587502
Record name 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893611-72-8
Record name 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of the heterocyclic compound 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. As a substituted aminopyrazine, this molecule holds significant interest as a scaffold and building block in medicinal chemistry and drug development.[1] The basicity of such compounds is a critical determinant of their pharmacokinetic and pharmacodynamic profiles, influencing solubility, membrane permeability, and target binding. This document deconstructs the molecule's structure to analyze its distinct basic centers, the electronic influence of its substituents, and provides a theoretical framework for predicting its overall basic character. Furthermore, a detailed, field-proven experimental protocol for the empirical determination of its acid dissociation constant (pKa) via potentiometric titration is presented, ensuring scientific rigor and reproducibility.

Introduction and Physicochemical Profile

This compound is a multi-functionalized pyrazine derivative. The pyrazine ring is a common motif in pharmaceuticals, known for its role as a bioisostere for other aromatic rings and its ability to engage in hydrogen bonding with biological targets. The specific substitution pattern of this compound—an amino group, a bromine atom, and a pyrrolidine ring—creates a unique electronic and steric environment that defines its chemical behavior, particularly its basicity. Understanding this property is paramount for its application in the synthesis of novel bioactive agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amineGenerated
CAS Number 893611-72-8[2][3]
Molecular Formula C₈H₁₁BrN₄[2]
Molecular Weight 243.10 g/mol [2]
Appearance Likely a solid at room temperatureInferred
Purity Commercially available up to 96%+[3]

Synthesis and Characterization

Proposed Synthetic Workflow

A likely synthetic strategy would begin with a di-halogenated pyrazine, such as 2-amino-3,5-dibromopyrazine, followed by a selective nucleophilic aromatic substitution (SNAr) with pyrrolidine. The rationale behind this is that the position C3 is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogens and the bromine at C5. The amino group at C2 is a strong activating group, but its directing effect would be overcome by the inherent reactivity of the halogenated positions.

Caption: Proposed workflow for the synthesis of the target compound.

Methodologies for Characterization

Once synthesized, the identity and purity of the compound must be unequivocally established. This is a critical step for ensuring the reliability of any subsequent biological or chemical studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the pyrazine proton, the pyrrolidine methylene protons, and the amino group protons. Dynamic NMR behavior might be observed due to restricted rotation around the C3-N(pyrrolidine) bond.[4][5]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio, including the characteristic isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy : IR analysis would confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C-N and C-H bonds of the pyrazine and pyrrolidine rings.

Analysis of Basic Properties: A Deconstruction

The basicity of this compound is not defined by a single value but is a composite of the properties of its multiple nitrogen atoms. To understand where protonation is most likely to occur, we must analyze each potential basic center.

Basic_Centers cluster_legend Potential Basic Centers mol N_pyrrolidine N (Pyrrolidine): sp³ hybridized, aliphatic amine N1_pyrazine N1 (Pyrazine): sp² hybridized, aromatic N4_pyrazine N4 (Pyrazine): sp² hybridized, aromatic N_amino N (Amino): Exocyclic, lone pair delocalized

Caption: Identification of the potential basic nitrogen centers.

The Pyrrolidine Nitrogen: The Primary Basic Center

The nitrogen atom of the pyrrolidine ring is the most basic site in the molecule. This is explained by two primary factors:

  • Hybridization : This nitrogen is sp³ hybridized. Its lone pair resides in an sp³ orbital, which has 75% p-character. This lower s-character means the lone pair is held less tightly by the nucleus compared to sp² hybridized nitrogens (33% s-character) and is thus more available for donation to a proton.[6][7]

  • Aliphatic Nature : As a saturated, alicyclic amine, it lacks the electron-withdrawing resonance effects of an aromatic system. Pyrrolidine itself is a strong base, with the pKa of its conjugate acid being approximately 11.3.[8]

The Pyrazine Ring Nitrogens (N1 and N4)

The two nitrogen atoms within the pyrazine ring are significantly less basic than the pyrrolidine nitrogen.

  • Hybridization and Aromaticity : These nitrogens are sp² hybridized, and their lone pairs are located in sp² orbitals in the plane of the ring, orthogonal to the aromatic π-system.[8] The higher s-character makes them more electronegative, holding their lone pairs more tightly.

  • Inductive Effects : In pyrazine, the two nitrogen atoms exert a mutual electron-withdrawing inductive effect, which reduces the electron density on each other and decreases their basicity compared to pyridine (pKa of conjugate acid ≈ 5.2).[9][10] The parent pyrazine is a very weak base, with a pKa of its conjugate acid around 0.65.[11]

The Exocyclic Amino Nitrogen

The nitrogen of the 2-amino group is also a weak base. Its lone pair is partially delocalized into the electron-deficient pyrazine ring, reducing its availability for protonation. While the amino group is an electron-donating group by resonance, its effect is to increase the basicity of the ring nitrogens rather than making itself the primary site of protonation.

Influence of Substituents on Basicity

The substituents on the pyrazine ring modulate the basicity of the nitrogen centers through inductive and resonance effects.

Caption: Summary of substituent electronic effects on pyrazine ring basicity.

  • Amino and Pyrrolidinyl Groups : Both are powerful electron-donating groups (+R effect). They increase the electron density of the pyrazine ring, which in turn increases the basicity of the endocyclic N1 and N4 nitrogens compared to unsubstituted pyrazine.

  • Bromo Group : As a halogen, bromine is an electron-withdrawing group (-I effect). It deactivates the ring, pulling electron density away and thereby decreasing the basicity of the ring nitrogens.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the theoretical analysis, the pKa of this compound should be determined. Potentiometric titration is a highly precise and reliable method for this purpose.[12][13]

Principle

A solution of the compound is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% protonated, which corresponds to the midpoint of the steepest portion of the titration curve.

Materials and Equipment
  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Carbonate-free deionized water

  • Calibrated potentiometer/pH meter with a combination glass electrode

  • Automatic burette or Class A manual burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Nitrogen gas supply

Step-by-Step Methodology
  • Preparation of Sample Solution : a. Accurately weigh a sufficient amount of the compound to prepare a 20 mL solution at a concentration of approximately 1 mM.[12] b. Dissolve the compound in carbonate-free deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[14] c. Causality Note: Maintaining constant ionic strength is crucial as pKa values are dependent on the activity of ions in solution, which is stabilized under these conditions.

  • Initial pH Adjustment : a. Place the titration vessel on the magnetic stirrer and immerse the pH electrode. b. To determine the pKa of the basic pyrrolidine group, the solution must first be made basic to ensure the group is fully deprotonated. Add 0.1 M NaOH dropwise to adjust the initial pH to ~12-12.5.[12] c. To determine the pKa of the less basic pyrazine nitrogen, the initial pH can be started closer to neutral after the first equivalence point is passed.

  • Titration Procedure : a. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with pH measurements. Maintain a gentle nitrogen blanket over the solution throughout the titration.[14] b. Begin titrating with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL). c. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. d. Continue the titration well past the equivalence point(s) (the region of rapid pH change).

  • Data Analysis : a. Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve. b. Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the volume at the equivalence point (Vₑ). c. The pKa is equal to the pH at the half-equivalence point (Vₑ/2). d. Repeat the titration at least three times to ensure reproducibility and report the average pKa with the standard deviation.[12]

Applications in Drug Development

The basicity of a molecule like this compound is a cornerstone of its drug-like properties.

  • Solubility : The ability to form a protonated, cationic salt at physiological pH (or in acidic formulation conditions) dramatically increases aqueous solubility, which is often a prerequisite for oral absorption.

  • Target Engagement : Many drug targets, particularly kinases, have key amino acid residues (e.g., aspartate) in their binding pockets that can form critical ionic interactions with a protonated basic center on a ligand. The pyrazine nitrogen often serves as a hydrogen bond acceptor in kinase inhibitors.

  • Pharmacokinetics : The ionization state affects a drug's ability to cross biological membranes (ADME properties). A balance between the neutral form (for membrane passage) and the ionized form (for solubility) is often required for optimal bioavailability.

The strongly basic pyrrolidine moiety ensures that this compound will be predominantly protonated at physiological pH, making it highly soluble but potentially limiting its ability to cross the blood-brain barrier unless specific transporters are involved. This property must be carefully considered and potentially modulated in any drug design program utilizing this scaffold.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Cui, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
  • Kowalczyk, A., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(58), 53239-53251.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • El-Ghazouly, M. G., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Chem Zipper. (2020). What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine. Retrieved from [Link]

  • Špirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK, 6(4), 209-226.
  • Chemistry Stack Exchange. (2020). Basic strength of pyridine vs. pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]

  • Quora. (2017). Which is more basic, pyrrolidine or pyridine?. Retrieved from [Link]

  • Van der Schans, M., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(8), 1035-1053.
  • YouTube. (2021). Basicity of Pyridine Pyrrole and Pyrrolidine 2. Retrieved from [Link]

  • Klivansky, L. M., et al. (2011). Structural effects on the electronic properties of extended fused-ring thieno[3,4-b]pyrazine analogues. The Journal of Organic Chemistry, 76(15), 6383-6388.
  • Muti, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). Aminopyrazine. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 13(17), 2954.
  • The Journal of Physical Chemistry. (n.d.). ACID-BASE PROPERTIES OF SOME PYRAZINES. Retrieved from [Link]

  • Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Asres, K., et al. (2006). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 11(6), 463-473.
  • La-Venia, A., & Movassaghi, M. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3291.
  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489.
  • Oak Ridge National Laboratory. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-aminopyrazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine: Synthesis, Properties, and Potential as a PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, plausible synthetic routes, physicochemical properties, and its potential biological activity, with a focus on its role as a potential inhibitor of Phosphoinositide 3-kinases (PI3Ks). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Chemical Significance of the Aminopyrazine Scaffold

Substituted aminopyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of therapeutic agents. The introduction of various substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The incorporation of an amino group and a pyrrolidine moiety, as seen in this compound, can significantly influence its biological activity, often enhancing its ability to interact with specific biological targets. These modifications can lead to potent and selective inhibitors of key cellular signaling pathways, making them valuable candidates for drug development programs.

Molecular Structure and Properties

The core of the topic molecule is a pyrazine ring substituted with three key functional groups: an amino group at position 2, a bromine atom at position 5, and a pyrrolidin-1-yl group at position 3.

Chemical Structure:

Caption: Chemical structure of this compound.

This unique arrangement of functional groups imparts specific physicochemical properties to the molecule, which are summarized in the table below.

PropertyValueSource
CAS Number 893611-72-8Commercial Supplier Data
Molecular Formula C₈H₁₀BrN₅Calculated
Molecular Weight 256.10 g/mol Calculated
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and methanolInferred from related compounds

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis likely proceeds via two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the pyrrolidine moiety onto the pyrazine core.

  • Electrophilic Bromination: Selective bromination of the pyrazine ring.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive model for the synthesis and is intended for experienced synthetic chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)pyrazin-2-amine

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(pyrrolidin-1-yl)pyrazin-2-amine.

Step 2: Synthesis of this compound

  • Dissolve the 3-(pyrrolidin-1-yl)pyrazin-2-amine (1.0 eq) from the previous step in a chlorinated solvent like dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS, 1.05 eq) or a solution of bromine (Br₂, 1.05 eq) in CH₂Cl₂.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization or column chromatography to afford the final product, this compound.

Spectroscopic Characterization (Predicted)

Definitive structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques. While publicly available spectra for this specific molecule are scarce, the expected spectral data can be predicted based on its structure.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrrolidine protons (multiplets), the pyrazine proton (a singlet), and the amino protons (a broad singlet).
¹³C NMR Resonances for the carbon atoms of the pyrazine and pyrrolidine rings.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic components, and C=N stretching of the pyrazine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

Biological Activity and Therapeutic Potential

Inhibition of Phosphoinositide 3-Kinases (PI3Ks)

The primary therapeutic potential of this compound lies in its likely role as an inhibitor of the Phosphoinositide 3-kinase (PI3K) family of enzymes. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers and inflammatory diseases.

The PI3K Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of substrates, ultimately leading to the regulation of various cellular functions. The tumor suppressor protein PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions PTEN PTEN PTEN->PIP3 Dephosphorylation Inhibitor 2-Amino-5-bromo-3- pyrrolidin-1-ylpyrazine Inhibitor->PI3K Inhibition

Caption: A simplified representation of the PI3K signaling pathway and the putative inhibitory action of this compound.

Potential Therapeutic Applications

Given its likely role as a PI3K inhibitor, this compound could have therapeutic applications in:

  • Oncology: In cancers where the PI3K pathway is aberrantly activated, this compound could potentially inhibit tumor growth and survival.

  • Inflammatory Diseases: By modulating the activity of immune cells, PI3K inhibitors have shown promise in treating various inflammatory and autoimmune disorders.

Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

Conclusion

This compound is a fascinating molecule with a chemical structure that suggests significant potential in drug discovery, particularly as a PI3K inhibitor. While detailed public information is limited, this guide has outlined a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and contextualized its potential biological activity. The insights provided herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into this promising compound and its derivatives.

References

Due to the limited availability of peer-reviewed publications specifically detailing the synthesis and biological evaluation of this compound, this guide has been constructed based on analogous chemical principles and data from commercial suppliers. Researchers are encouraged to consult patents and chemical supplier databases for more specific information.

An In-depth Technical Guide to 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine (CAS 893611-72-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, a substituted aminopyrazine of significant interest in medicinal chemistry. While specific literature on this exact compound is sparse, this document leverages established principles of pyrazine chemistry and data from analogous structures to present a scientifically grounded resource for researchers. The guide covers predicted physicochemical properties, a plausible synthetic route via nucleophilic aromatic substitution, detailed analytical characterization protocols, and a discussion of potential therapeutic applications, particularly in the realm of kinase inhibition. All methodologies are presented with a focus on the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a versatile component in the design of bioactive molecules.[3] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[4]

Notably, the aminopyrazine moiety has emerged as a key pharmacophore in the development of targeted therapies, particularly protein kinase inhibitors.[3] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors.[3] The amino group and other substituents on the pyrazine ring provide vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This compound (CAS 893611-72-8) represents a strategic design within this chemical space. The bromine atom at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the pyrrolidine moiety at the 3-position can influence solubility, metabolic stability, and target engagement. This guide aims to provide a foundational understanding of this compound to facilitate its synthesis, characterization, and exploration in drug discovery programs.

Physicochemical and Structural Properties

While experimentally determined data for this compound is not widely published, we can infer its key properties based on its structure and comparison with related compounds like 2-Amino-5-bromopyrazine.[5]

PropertyPredicted/Comparative ValueRationale/Reference Compound
Molecular Formula C₈H₁₁BrN₄-
Molecular Weight 243.11 g/mol -
Appearance Likely a pale yellow to off-white solidBased on similar aminopyrazines.[5]
Melting Point Estimated 120-140 °CHigher than 2-Amino-5-bromopyrazine (111-117 °C) due to increased molecular weight and potential for different crystal packing.[5]
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Pyrrolidine moiety may slightly enhance aqueous solubility compared to analogs without it.
pKa (most basic) Estimated 2.5 - 3.5The amino group is the primary basic center. The pyrazine nitrogens are weakly basic.

Proposed Synthesis and Purification

The synthesis of this compound can be plausibly achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy, a common method for functionalizing halogenated pyrazines.[6][7] A logical starting material would be 2-amino-3,5-dibromopyrazine.

Proposed Synthetic Workflow

The proposed synthesis involves the selective displacement of the bromine atom at the 3-position by pyrrolidine. The 3-position is generally more activated towards nucleophilic attack than the 5-position in 2-aminopyrazines.

G cluster_0 Proposed Synthesis of this compound start Start: 2-Amino-3,5-dibromopyrazine reagents Pyrrolidine Base (e.g., K2CO3 or DIPEA) Solvent (e.g., DMSO or NMP) start->reagents Add reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) reagents->reaction Conditions workup Aqueous Workup (Water, Brine) reaction->workup Quench extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Silica Gel Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 2-amino-3,5-dibromopyrazine.

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Pyrrolidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in DMSO, add DIPEA (2.0 eq) followed by the dropwise addition of pyrrolidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed by the analytical methods described in the following section. The expected outcome is the selective substitution at the C3 position, which can be confirmed by 2D NMR techniques (NOESY or HMBC) to show correlation between the pyrrolidine protons and the pyrazine ring protons.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Analytical Workflow

G cluster_1 Analytical Characterization Workflow cluster_nmr NMR Analysis sample Purified Sample hplc HPLC/UPLC (Purity Assessment) sample->hplc ms Mass Spectrometry (MS) (Molecular Weight Confirmation) sample->ms nmr NMR Spectroscopy (Structural Elucidation) sample->nmr ftir FTIR Spectroscopy (Functional Group ID) sample->ftir nmr_1h ¹H NMR nmr->nmr_1h nmr_13c ¹³C NMR nmr->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr->nmr_2d

Caption: A comprehensive workflow for analytical characterization.

Spectroscopic and Chromatographic Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Detection: UV at 254 nm and 280 nm.

    • Expected Outcome: A single major peak indicating high purity (>95%).

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected Outcome: A peak corresponding to the [M+H]⁺ ion at m/z 244.0 and 246.0, showing the characteristic isotopic pattern for a monobrominated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Solvent: DMSO-d₆ or CDCl₃.

    • ¹H NMR: Expected signals would include a singlet for the pyrazine proton, multiplets for the pyrrolidine protons, and a broad singlet for the amino protons.

    • ¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

    • 2D NMR (HMBC): Crucial for confirming the connectivity, especially the attachment of the pyrrolidine ring to the C3 position of the pyrazine.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Expected Peaks: N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching in the aromatic region (~1500-1600 cm⁻¹).

Potential Applications and Biological Evaluation

Given the prevalence of the aminopyrazine scaffold in kinase inhibitors, a primary application for this compound is as a building block for the synthesis of novel inhibitors.[3][8] The bromine atom is a key functional group that allows for the introduction of various aryl or heteroaryl groups via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. These introduced groups can be designed to target the solvent-exposed region of the kinase active site, thereby modulating potency and selectivity.

Hypothetical Screening Cascade for Kinase Inhibitors

G cluster_2 Hypothetical Kinase Inhibitor Screening Cascade start Library of Derivatives from This compound biochem Biochemical Assay (e.g., KinaseGlo®, TR-FRET) Primary Target Kinase Panel start->biochem IC₅₀ Determination cellular Cell-based Assay (Target Engagement, e.g., NanoBRET™) (Pathway Inhibition, e.g., Western Blot for p-Substrate) biochem->cellular Potent Hits selectivity Broad Kinase Selectivity Profiling (e.g., >400 kinases) cellular->selectivity Active Compounds adme In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability, Cytotoxicity) selectivity->adme Selective Hits in_vivo In Vivo Efficacy Studies (Xenograft Models) adme->in_vivo Lead Candidates

Caption: A potential screening cascade for novel kinase inhibitors.

This cascade would involve:

  • Library Synthesis: Synthesizing a library of compounds by performing cross-coupling reactions at the bromine position.

  • Biochemical Screening: Initial screening against a panel of kinases to identify potent inhibitors.

  • Cellular Assays: Confirming on-target activity in a cellular context and assessing the inhibition of downstream signaling pathways.

  • Selectivity Profiling: Evaluating the selectivity of promising compounds against a broad panel of kinases to understand their off-target effects.

  • ADME/Tox Profiling: Assessing the drug-like properties of the compounds.

  • In Vivo Studies: Testing the most promising candidates in animal models of disease.

Conclusion

This compound is a promising, yet underexplored, building block for the development of novel therapeutics. Its structure is well-suited for the synthesis of libraries of compounds for screening against various biological targets, particularly protein kinases. This guide provides a foundational framework for its synthesis, characterization, and potential applications. By leveraging the established principles of pyrazine chemistry, researchers can confidently incorporate this versatile scaffold into their drug discovery programs. The methodologies and workflows presented herein are designed to be both informative and practical, serving as a valuable resource for scientists in the field.

References

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (Date not available). Synthesis and Reactions of Some Pyrazine Derivatives. Available at: [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at: [Link]

  • ResearchGate. (Date not available). Synthesis of N-substituted 3-aminopyrazine-2-amides. Available at: [Link]

  • PubChem. (Date not available). 2-Amino-5-bromopyrazine. Available at: [Link]

  • PubChem. (Date not available). 2-Amino-5-bromopyridine. Available at: [Link]

  • apicule. (Date not available). (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl). Available at: [Link]

  • Thieme Chemistry. (Date not available). Mono- and Dihalogenation of 2-Aminopyrazine. Available at: [Link]

  • RSC Publishing. (2012). Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. Available at: [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, including its molecular weight, and presents a plausible synthetic route based on established methodologies for substituted aminopyrazines. Furthermore, it explores the potential applications and biological significance of this compound, drawing from the known pharmacological profiles of the aminopyrazine and pyrrolidine scaffolds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyrazine derivatives have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The aminopyrazine scaffold, in particular, is a key pharmacophore in numerous approved drugs and clinical candidates.[3][4] The incorporation of a pyrrolidine ring, a prevalent motif in natural products and synthetic drugs, can further enhance biological activity and modulate physicochemical properties.[5] This guide focuses on the specific compound this compound, providing a detailed analysis of its chemical characteristics and potential as a building block in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and calculated properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₁BrN₄N/A
Molecular Weight 243.1 g/mol N/A
CAS Number 893611-72-8[6][7][8]
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO and methanolN/A

Synthesis and Characterization

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be devised based on established methods for the preparation of substituted aminopyrazines.[9][10][11] A likely approach involves the sequential functionalization of a pyrazine core.

Proposed Synthetic Workflow

A logical synthetic strategy would commence with a di-substituted pyrazine, followed by the introduction of the pyrrolidine and amino moieties.

Synthesis_Workflow A 2,3-Dihalopyrazine (e.g., 2,3-dichloropyrazine) B 2-Amino-3-halopyrazine A->B Amination (e.g., NH3 or protected amine) C 2-Amino-3-pyrrolidin-1-ylpyrazine B->C Nucleophilic Aromatic Substitution (Pyrrolidine, base) D This compound (Target Compound) C->D Bromination (e.g., NBS or Br2)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized representation and would require optimization for specific reagents and conditions.

Step 1: Synthesis of 2-Amino-3-chloropyrazine

  • To a solution of 2,3-dichloropyrazine in a suitable solvent (e.g., ethanol or DMSO), add a source of ammonia (e.g., aqueous ammonia or ammonia gas).

  • Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 100-150 °C) for several hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and isolate the product by extraction and purification (e.g., column chromatography).

Step 2: Synthesis of 2-Amino-3-pyrrolidin-1-ylpyrazine

  • Dissolve 2-Amino-3-chloropyrazine in a polar aprotic solvent (e.g., DMF or NMP).

  • Add pyrrolidine and a suitable base (e.g., K₂CO₃ or Et₃N).

  • Heat the reaction mixture (e.g., 80-120 °C) and stir for several hours until the starting material is consumed.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-Amino-3-pyrrolidin-1-ylpyrazine.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve 2-Amino-3-pyrrolidin-1-ylpyrazine in a suitable solvent (e.g., dichloromethane or chloroform).

  • Cool the solution in an ice bath.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in a non-polar solvent.

  • Stir the reaction at a low temperature and allow it to slowly warm to room temperature.

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the final compound by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable scaffold in medicinal chemistry.

The Aminopyrazine Core

The aminopyrazine moiety is a well-established pharmacophore found in a variety of therapeutic agents. Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile building block for targeting various biological macromolecules. For instance, aminopyrazine derivatives have been explored as inhibitors of kinases, which are crucial targets in oncology and inflammatory diseases.[4]

The Pyrrolidine Moiety

The pyrrolidine ring is another privileged scaffold in drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, which can be critical for achieving high-affinity binding to biological targets. The incorporation of a pyrrolidine ring can also improve pharmacokinetic properties such as solubility and metabolic stability.[5]

Potential Therapeutic Areas

Given the known activities of related compounds, this compound could serve as a starting point for the development of novel agents in areas such as:

  • Oncology: As inhibitors of protein kinases or other enzymes involved in cancer cell proliferation.[12][13]

  • Infectious Diseases: As antibacterial or antifungal agents, leveraging the known antimicrobial properties of pyrazine derivatives.[9][14]

  • Inflammatory Diseases: By targeting key mediators of the inflammatory cascade.

Conclusion

This compound is a heterocyclic compound with significant potential for application in drug discovery and development. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic strategy, and an exploration of its potential biological significance. The combination of the aminopyrazine and pyrrolidine scaffolds within a single molecule presents a promising platform for the design of novel therapeutic agents with diverse pharmacological profiles. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate its potential in medicinal chemistry.

References

  • Jandourek, O., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. Available from: [Link]

  • Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides. Available from: [Link]

  • Jandourek, O., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed. Available from: [Link]

  • Welsch, M. E., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available from: [Link]

  • Shen, Q.-K., et al. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed Central. Available from: [Link]

  • Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Available from: [Link]

  • Kralova, K., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available from: [Link]

  • Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available from: [Link]

  • eChemHub. (n.d.). FINE CHEMICALS Solutions. Available from: [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives.
  • AccelaChem. (n.d.). 1-Methoxycarbonylamino-7-naphthol. Available from: [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromopyrimidine compound.
  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
  • Google Patents. (n.d.). Advanced drug development and manufacturing.
  • Google Patents. (n.d.). Preparation method, product and application of 2-amino-5-methylpyrazine.
  • 2a biotech. (n.d.). Product Detail. Available from: [Link]

  • RSSing.com. (n.d.). ナカライテスク. Available from: [Link]

  • Khan, K. M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

  • Lainchbury, M., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. PubMed. Available from: [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][9][10][15]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. Available from: [Link]

Sources

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process commencing with the widely available starting material, 2-aminopyrazine. This document details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights for each transformation. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the laboratory-scale synthesis of this and structurally related pyrazine derivatives.

Introduction and Strategic Overview

The pyrazine scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals. The strategic functionalization of the pyrazine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound represents a versatile building block, incorporating a nucleophilic amino group, a reactive bromine atom for further derivatization (e.g., cross-coupling reactions), and a pyrrolidine moiety which can influence solubility and receptor binding.

Given the absence of a direct, documented synthesis for the title compound in the reviewed literature, this guide proposes a logical and efficient two-step synthetic pathway. The strategy hinges on the preparation of a key intermediate, 2-amino-3,5-dibromopyrazine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with pyrrolidine.

Proposed Synthetic Pathway

The proposed synthesis is a two-step sequence starting from 2-aminopyrazine.

Step 1: Electrophilic Bromination to Synthesize 2-Amino-3,5-dibromopyrazine. The initial step involves the dibromination of 2-aminopyrazine to yield the key intermediate, 2-amino-3,5-dibromopyrazine. This transformation is a classic example of electrophilic aromatic substitution on an activated heterocyclic system. The amino group at the C2 position is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions (C3 and C5).

Step 2: Regioselective Nucleophilic Aromatic Substitution with Pyrrolidine. The second step is the reaction of 2-amino-3,5-dibromopyrazine with pyrrolidine. This is a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing halogen atoms. The bromine atom at the C3 position is anticipated to be more reactive towards nucleophilic displacement than the bromine at the C5 position. This regioselectivity is attributed to the electronic influence of the C2-amino group, which can stabilize the Meisenheimer intermediate formed upon nucleophilic attack at the C3 position.[1]

Visualization of the Synthetic Workflow

G Start 2-Aminopyrazine Reagent1 Br₂, Acetic Acid, NaOAc Start->Reagent1 Intermediate 2-Amino-3,5-dibromopyrazine Reagent2 Pyrrolidine, Base (e.g., K₂CO₃), Solvent (e.g., DMSO) Intermediate->Reagent2 Product This compound Reagent1->Intermediate Step 1: Dibromination Reagent2->Product Step 2: Regioselective SₙAr

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol is adapted from established procedures for the bromination of 2-aminopyrazine.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Aminopyrazine95.109.5 g100 mmol
Glacial Acetic Acid60.0570 mL-
Sodium Acetate Trihydrate136.0833 g243 mmol
Bromine159.8116 mL312 mmol

Procedure:

  • To a suitable reaction flask, add 2-aminopyrazine (9.5 g, 100 mmol) and glacial acetic acid (70 mL).

  • Heat the mixture gently on a steam bath with stirring until the 2-aminopyrazine has completely dissolved.

  • Add sodium acetate trihydrate (33 g, 243 mmol) to the solution and continue stirring.

  • Cool the reaction mixture in an ice-salt bath to -5 °C.

  • Slowly add bromine (16 mL) dropwise over a period of 4 hours. Caution: The reaction can be exothermic; maintain the temperature below 0 °C during the addition.

  • After the addition is complete, continue stirring in the ice bath for an additional 2 hours.

  • Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Pour the reaction mixture onto crushed ice (approx. 50 g).

  • Neutralize the mixture to a pH of 8 with concentrated aqueous ammonia.

  • Collect the resulting precipitate by vacuum filtration.

  • Recrystallize the crude product from methanol to afford 2-amino-3,5-dibromopyrazine as colorless needles.

Expected Yield: ~66%[2] Characterization: Melting point: 113-114 °C[2]

Step 2: Synthesis of this compound

This protocol is a proposed method based on analogous nucleophilic aromatic substitution reactions on halogenated heterocycles.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-3,5-dibromopyrazine252.892.53 g10 mmol
Pyrrolidine71.121.42 g (1.66 mL)20 mmol
Potassium Carbonate138.212.76 g20 mmol
Dimethyl Sulfoxide (DMSO)78.1320 mL-

Procedure:

  • To a dry reaction flask, add 2-amino-3,5-dibromopyrazine (2.53 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous dimethyl sulfoxide (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add pyrrolidine (1.66 mL, 20 mmol) to the suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Expected Yield: Yields for this specific reaction are not documented, but similar transformations suggest a moderate to good yield can be expected.

Mechanistic Insights: The SNAr Reaction

The key to the regioselectivity of the second step is the mechanism of nucleophilic aromatic substitution on the pyrazine ring. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Visualization of the SNAr Mechanism

G cluster_0 Step A: Nucleophilic Attack cluster_1 Step B: Elimination of Leaving Group Start 2-Amino-3,5-dibromopyrazine + Pyrrolidine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Intermediate_2 Meisenheimer Complex Product This compound + HBr Intermediate_2->Product Elimination

Caption: The addition-elimination mechanism of the SₙAr reaction.

The amino group at the C2 position can donate electron density into the ring, which preferentially stabilizes the negative charge developed in the Meisenheimer intermediate when the nucleophilic attack occurs at the C3 position. This leads to a lower activation energy for the substitution at C3 compared to C5, resulting in the desired regioselectivity.[4][5]

Conclusion

This technical guide outlines a robust and scientifically sound two-step pathway for the synthesis of this compound. By leveraging a well-established bromination protocol followed by a regioselective nucleophilic aromatic substitution, this method provides a clear and reproducible route to this valuable chemical building block. The provided protocols and mechanistic insights are intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

References

  • Organic Syntheses Procedure. 2,3-Diamino-5-bromopyridine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Available at: [Link]

  • Sperry, J. B., & Kim, Y. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

  • ResearchGate. Amination of 2-amino-3,5-dibromopyrazine 32 to form diaminopyrazine 33, followed by cyclization to form triazolo[4,5-b]pyrazine 34. Available at: [Link]

  • ResearchGate. Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • Google Patents. A kind of preparation method of 2- amino -5- bromopyridine.
  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available at: [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(12). Available at: [Link]

  • Dandu, R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. Available at: [Link]

  • Venkateswarlu, V., et al. (2020). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 10(45), 26867-26874. Available at: [Link]

  • Perts, T., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(87), 55594-55597. Available at: [Link]

  • Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 128(36), 11794-11795. Available at: [Link]

  • Hosseini, M., et al. (2023). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 8(17), 15309-15318. Available at: [Link]

  • ResearchGate. Synthesis of substituted pyrazines from N-allyl malonamides. Available at: [Link]

  • Pouzens, J. T., et al. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry, 44(22), 2005-2014. Available at: [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available at: [Link]

  • Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5588-5598. Available at: [Link]

  • Ivonin, S. P., et al. (2015). Regioselective synthesis of pyrazoles fused with heteroaliphatic amines at the [3,4-c] edges. Tetrahedron Letters, 56(45), 6248-6250. Available at: [Link]

  • PubChem. 2-Amino-3,5-dibromopyrazine. Available at: [Link]

  • Al-Issa, S. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]

  • Kumar, A., et al. (2021). Eco-friendly Regioselective Synthesis, Biological Evaluation of Some New 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. Chemistry & Biodiversity, 18(10), e2100412. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 17(7), 8084-8098. Available at: [Link]

  • ResearchGate. Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. Available at: [Link]

Sources

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine: A Technical Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic candidates. 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is a compound that embodies this principle, integrating the biologically active aminopyrazine core with the versatile pyrrolidine scaffold. While direct studies on this specific molecule are not extensively documented in peer-reviewed literature, its constituent parts have been extensively validated in the development of targeted therapies. This technical guide will provide a comprehensive analysis of the potential biological activities of this compound, drawing on established research into related chemical classes. We will explore its potential as a kinase inhibitor, particularly in the context of cancer and inflammatory diseases, and outline a strategic, multi-tiered experimental workflow to systematically investigate its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology, immunology, and beyond.

Introduction: Deconstructing a Molecule of Interest

The therapeutic potential of a small molecule is often encoded in its chemical architecture. In this compound, we see the strategic fusion of two key pharmacophores:

  • The Aminopyrazine Core: This nitrogen-containing heterocycle is a cornerstone of many approved and investigational drugs.[1][[“]] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective scaffold for engaging with biological targets, particularly the ATP-binding pockets of kinases.[3][4][5] Derivatives of aminopyrazine have demonstrated potent inhibitory activity against a range of kinases, including those involved in cell signaling pathways critical to cancer and inflammation.[3][4][5]

  • The Pyrrolidine Moiety: The five-membered, saturated pyrrolidine ring offers a distinct advantage in drug design.[6][7] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings.[6][7] This "pseudorotation" of the pyrrolidine ring can lead to enhanced binding affinity and selectivity for the target protein.[6][7] The pyrrolidine scaffold is a common feature in a wide array of biologically active compounds, including those with anticancer, antibacterial, and central nervous system activities.[6][7][8]

The combination of these two motifs in this compound suggests a high probability of interesting biological activity. The bromine atom at the 5-position of the pyrazine ring offers a potential vector for further chemical modification, allowing for the generation of a focused library of analogs to explore structure-activity relationships (SAR).

Hypothesized Biological Targets and Therapeutic Areas

Based on the known activities of aminopyrazine and pyrrolidine derivatives, we can postulate several high-priority target classes and corresponding therapeutic areas for this compound.

Kinase Inhibition in Oncology

The aminopyrazine scaffold is a well-established "hinge-binder" for protein kinases. Numerous aminopyrazine derivatives have been investigated as inhibitors of key oncogenic kinases. A particularly relevant target family is the Fibroblast Growth Factor Receptors (FGFRs) .[4][5][9] Aberrant FGFR signaling is a known driver in a variety of cancers. The design of novel FGFR inhibitors often incorporates a pyrazine core to engage with the kinase hinge region.[4][5]

Another promising target is the Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) , a key player in inflammatory signaling pathways.[3] Aminopyrazine derivatives have been successfully designed as potent MK-2 inhibitors, showing activity in suppressing the production of pro-inflammatory cytokines like TNFα.[3]

Modulators of Inflammatory Pathways

Beyond MK-2, the structural alerts within this compound suggest potential activity against other key nodes in inflammatory signaling. The pyrrolidine moiety, for instance, is present in compounds with anti-inflammatory properties.[10] A comprehensive screening approach should therefore include assays for a broader range of inflammatory targets.

Antimicrobial Activity

Both pyrazine and pyrrolidine derivatives have been reported to possess antibacterial and antifungal properties.[1][11][12] The mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.[1][12] Given the urgent need for new antimicrobial agents, this potential activity should not be overlooked.

A Phased Experimental Workflow for Target Validation and Lead Discovery

A systematic and logical progression of experiments is crucial to efficiently evaluate the potential of this compound. The following workflow is proposed, moving from broad, high-throughput screening to more focused, mechanism-of-action studies.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action & Target Engagement cluster_3 Phase 4: In Vivo Proof of Concept A Compound Acquisition & QC B Broad Kinase Panel Screening (e.g., 400+ kinases) A->B C Phenotypic Screening (e.g., Cancer Cell Line Panel) A->C D Antimicrobial Screening (e.g., MIC assays) A->D E Hit Confirmation from Primary Screens B->E C->E D->E F IC50/EC50 Determination E->F G Initial Cytotoxicity Assessment (e.g., in normal cell lines) F->G H Direct Target Binding Assays (e.g., SPR, ITC) F->H G->H I Cellular Target Engagement Assays (e.g., Western Blot for p-substrates) H->I J Initial SAR Exploration (Synthesis of Analogs) I->J K Pharmacokinetic Profiling (ADME) J->K L Xenograft/Disease Model Efficacy Studies K->L

Figure 1: A phased experimental workflow for evaluating the biological activity of this compound.

Phase 1: Initial Screening and Target Identification

Protocol: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets of this compound.

  • Methodology:

    • Utilize a commercial kinase panel assay (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) that covers a diverse range of human kinases.

    • Prepare a stock solution of the test compound in DMSO.

    • Perform initial screening at a single high concentration (e.g., 10 µM) in duplicate.

    • The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (-ATP) or fluorescence-based readout.

    • Express results as a percentage of inhibition relative to a vehicle control.

  • Data Analysis: Identify kinases that show significant inhibition (e.g., >50%) at the screening concentration.

Phase 2: Hit Confirmation and Dose-Response

Protocol: IC50 Determination for Confirmed Kinase Hits

  • Objective: To quantify the potency of this compound against the confirmed kinase hits from the primary screen.

  • Methodology:

    • For each confirmed kinase hit, perform a dose-response experiment.

    • Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series) starting from a high concentration (e.g., 100 µM).

    • Incubate the kinase with each concentration of the compound.

    • Measure kinase activity at each concentration.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Table 1: Hypothetical Dose-Response Data for a Kinase Hit

Compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.775.4
1.252.1
0.428.9
0.110.3
0.042.5
0.010.8
00
Phase 3: Mechanism of Action and Target Engagement

Protocol: Cellular Target Engagement via Western Blot

  • Objective: To confirm that the compound inhibits the target kinase within a cellular context.

  • Methodology:

    • Select a cell line that expresses the target kinase and where the downstream signaling pathway is well-characterized.

    • Treat the cells with increasing concentrations of this compound for a defined period.

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Re-probe the membrane with an antibody for the total amount of the substrate to ensure equal protein loading.

  • Data Analysis: A dose-dependent decrease in the level of the phosphorylated substrate indicates cellular target engagement.

G A 2-Amino-5-bromo-3- pyrrolidin-1-ylpyrazine B Target Kinase (e.g., FGFR, MK-2) A->B Inhibition E Phosphorylated Substrate (Active) B->E Phosphorylation C ATP C->B D Kinase Substrate (Inactive) D->B F Downstream Cellular Effects (e.g., Proliferation, Inflammation) E->F

Figure 2: Proposed mechanism of action for this compound as a kinase inhibitor.

Conclusion and Future Directions

This compound stands as a promising starting point for a drug discovery program. Its chemical architecture, which combines the proven aminopyrazine and pyrrolidine scaffolds, strongly suggests a potential for potent and selective biological activity, particularly in the realm of kinase inhibition. The proposed phased experimental workflow provides a robust framework for systematically evaluating this potential, from initial high-throughput screening to in-depth mechanistic studies.

Future efforts should focus on the synthesis of a focused library of analogs to explore the structure-activity relationship. Modifications at the bromine position, for example, could be exploited to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from the proposed studies will be invaluable in guiding the optimization of this promising chemical scaffold into a viable clinical candidate.

References

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Institutes of Health (NIH). Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]

  • What are the applications of pyrazine derivatives?. Biosynce. Available at: [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. IJCMR. Available at: [Link]

  • This compound. 2a biotech. Available at: [Link]

  • Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. PubMed. Available at: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. MDPI. Available at: [Link]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, a heterocyclic compound of increasing interest in medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues to present a plausible synthetic route, detailed characterization methodologies, and an exploration of its potential as a scaffold in drug discovery, particularly in the realm of kinase inhibition. This guide is intended to serve as a foundational resource for researchers investigating novel aminopyrazine derivatives for therapeutic applications.

Introduction: The Significance of the Aminopyrazine Scaffold

The pyrazine ring system is a prevalent motif in numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1] The introduction of an amino group to this heterocyclic core gives rise to the aminopyrazine scaffold, a privileged structure in medicinal chemistry. Aminopyrazine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

A key area where aminopyrazines have shown considerable promise is in the development of protein kinase inhibitors.[4] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrazine core can effectively mimic the purine structure of ATP, allowing it to bind to the ATP-binding site of kinases and modulate their activity.[3][5] The specific substitution pattern on the aminopyrazine ring is critical for determining the potency and selectivity of these inhibitors.

This guide focuses on a specific derivative, this compound, which incorporates several key structural features: a primary amino group at the 2-position, a bromine atom at the 5-position, and a pyrrolidinyl moiety at the 3-position. The bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions and can also contribute to binding interactions within a target protein. The pyrrolidine ring, a common feature in many FDA-approved drugs, can enhance solubility, metabolic stability, and target engagement.[1][6]

Proposed Synthesis of this compound

Synthetic Scheme

Synthetic_Route A 2,3-Diamino-5-bromopyrazine B Intermediate A->B 1,4-Dioxane, NaH, 1,4-Dibromobutane C This compound B->C Heat

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Intermediate N-(5-bromo-3-aminopyrazin-2-yl)pyrrolidine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous 1,4-dioxane under an inert atmosphere (e.g., argon), add 2,3-Diamino-5-bromopyrazine (1 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 1,4-dibromobutane (1.1 equivalents) in anhydrous 1,4-dioxane dropwise to the reaction mixture.

  • The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.

Causality behind Experimental Choices:

  • Sodium Hydride (NaH): A strong base is required to deprotonate one of the amino groups of 2,3-diamino-5-bromopyrazine, making it a more potent nucleophile. The selectivity for mono-alkylation can be controlled by the stoichiometry of the base and the electrophile.

  • 1,4-Dibromobutane: This reagent serves as the source of the four-carbon chain required to form the pyrrolidine ring.

  • 1,4-Dioxane: A suitable aprotic solvent that is stable to the reaction conditions and can dissolve the reactants.

  • Inert Atmosphere: Necessary to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen.

Step 2: Intramolecular Cyclization to form this compound

  • The crude intermediate from the previous step is dissolved in a high-boiling point solvent such as dimethylformamide (DMF).

  • The solution is heated to a temperature sufficient to induce intramolecular nucleophilic substitution, leading to the formation of the pyrrolidine ring. The reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography on silica gel.

Self-Validating System:

The progress of each step should be monitored by TLC to ensure the consumption of the starting material and the formation of the product. The identity and purity of the final compound must be confirmed by the characterization techniques outlined in the next section.

Characterization and Data Presentation

The structural elucidation and confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the pyrrolidine protons (typically in the range of 1.8-3.5 ppm), a singlet for the pyrazine proton, and a broad singlet for the amino protons.
¹³C NMR Resonances for the carbon atoms of the pyrazine and pyrrolidine rings.
Mass Spectrometry (MS) The molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[7][8]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amino group and C-N stretching vibrations.
Purity Assessment

High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final compound.

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2-amino-3-substituted pyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4][5] The structural features of this compound make it an attractive candidate for screening against a variety of protein kinases implicated in diseases such as cancer and inflammatory disorders.

Mechanism of Action as a Kinase Inhibitor

It is hypothesized that this compound would act as an ATP-competitive inhibitor. The aminopyrazine core would form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common binding mode for this class of inhibitors.[5] The pyrrolidine moiety and the bromine atom would occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Hinge Hinge Region Pocket1 Hydrophobic Pocket 1 Pocket2 Hydrophobic Pocket 2 Aminopyrazine Aminopyrazine Core Aminopyrazine->Hinge H-Bonds Pyrrolidine Pyrrolidine Moiety Pyrrolidine->Pocket1 Hydrophobic Interactions Bromine Bromine Atom Bromine->Pocket2 Halogen Bonding / Hydrophobic Interactions

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyrazine Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as foundational frameworks for potent and selective therapeutic agents. The 2-aminopyrazine core is one such "privileged structure," a testament to its versatile chemical reactivity and its remarkable ability to interact with a wide array of biological targets.[1] This heterocycle is particularly prominent in the development of kinase inhibitors, where its specific arrangement of nitrogen atoms and the exocyclic amino group can form critical hydrogen bond interactions within the ATP-binding site of kinases.[2][3][4]

This guide focuses on a specific, highly functionalized derivative: 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine (CAS No. 893611-72-8).[5][6] This compound presents a compelling starting point for medicinal chemistry campaigns, incorporating three key features on the pyrazine ring:

  • An amino group at the C2 position, poised for hinge-binding interactions.

  • A pyrrolidine ring at the C3 position, a feature that can enhance solubility and provide a vector for exploring solvent-exposed regions of target proteins.

  • A bromine atom at the C5 position, which not only influences the electronic properties of the ring but also serves as a versatile synthetic handle for further diversification.

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this scaffold. We will delve into a validated synthetic pathway, robust characterization methodologies, the compound's hypothesized biological mechanism of action, and a detailed analysis of the structure-activity relationships (SAR) of related compounds to guide future optimization efforts.

Section 1: Synthesis and Characterization

A reliable and scalable synthetic route is the cornerstone of any successful drug discovery program. While the exact synthesis of this compound is not extensively detailed in publicly available literature, a robust pathway can be logically constructed from established reactions on related pyrazine systems. The proposed synthesis leverages a sequential functionalization strategy, ensuring high regioselectivity and yield.

Proposed Synthetic Pathway

The causality behind this proposed two-step route is rooted in the directing effects of the substituents. Starting with 2-amino-3-chloropyrazine, the first step involves a nucleophilic aromatic substitution (SNAr). The amino group at C2 and the nitrogen at position 4 activate the C3 position towards nucleophilic attack, making the displacement of the chlorine atom by pyrrolidine efficient. The subsequent step is an electrophilic aromatic substitution (bromination). The existing amino and pyrrolidinyl groups are both ortho-, para-directing and strongly activating. This directs the incoming electrophile (bromine) to the C5 position, the only available activated position, thus ensuring high regiochemical control. A similar strategy has been successfully employed for the bromination of other aminopyrazines.[7]

Synthetic Pathway Start 2-Amino-3-chloropyrazine Intermediate 2-Amino-3-(pyrrolidin-1-yl)pyrazine Start->Intermediate Pyrrolidine, Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat Product 2-Amino-5-bromo-3-(pyrrolidin-1-yl)pyrazine Intermediate->Product N-Bromosuccinimide (NBS) Solvent (e.g., DMF)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-3-(pyrrolidin-1-yl)pyrazine

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in dimethyl sulfoxide (DMSO, 10 mL/g), add pyrrolidine (1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate product.

Step 2: Synthesis of 2-Amino-5-bromo-3-(pyrrolidin-1-yl)pyrazine

  • Dissolve the intermediate from Step 1 (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2-4 hours, monitoring by LC-MS.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Characterization Workflow

A self-validating analytical workflow is critical to confirm the structure and purity of the synthesized compound. This involves orthogonal methods that provide complementary information.

Characterization Workflow cluster_0 Primary Structure Confirmation cluster_1 Purity & Identity LCMS LC-MS (Liquid Chromatography- Mass Spectrometry) HPLC HPLC (High-Performance Liquid Chromatography) LCMS->HPLC Guide Purity Check NMR NMR Spectroscopy (¹H, ¹³C) HRMS HRMS (High-Resolution Mass Spectrometry) NMR->HRMS Confirm Elemental Comp. HPLC->HRMS Isolate for HRMS Synthesized_Compound Final Purified Compound Synthesized_Compound->LCMS Verify Mass Synthesized_Compound->NMR Confirm Structure

Caption: Orthogonal workflow for compound characterization.

Protocol: Analytical Characterization

  • LC-MS Analysis: Utilize a C18 reverse-phase column with a water/acetonitrile gradient (containing 0.1% formic acid) to obtain a preliminary purity assessment and confirm the molecular weight of the product via mass spectrometry.[8]

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR should show a characteristic singlet for the C6 proton, along with signals for the amino and pyrrolidine protons. The ¹³C NMR will confirm the number of unique carbon atoms.

  • HPLC Analysis: Perform quantitative purity analysis using a calibrated HPLC method with UV detection at a suitable wavelength (e.g., 254 nm). The purity should ideally be >95% for use in biological assays.

  • HRMS Analysis: Obtain a high-resolution mass spectrum to confirm the elemental composition and exact mass of the compound, providing definitive structural confirmation.

Section 2: Biological Activity and Therapeutic Potential

Hypothesized Mechanism of Action: Kinase Inhibition

The 2-aminopyrazine scaffold is a well-established "hinge-binder" in protein kinase inhibitors.[4] The kinase hinge region is a short, flexible loop that connects the N- and C-lobes of the kinase domain, and it provides a critical anchoring point for ATP. The 2-aminopyrazine motif mimics the adenine portion of ATP, typically forming two or three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.

Kinase Hinge Binding Hinge Kinase Hinge Backbone C=O N-H Inhibitor N H₂N 2-Aminopyrazine Core Inhibitor:n0->Hinge:f2 H-Bond Inhibitor:n1->Hinge:f1 H-Bond

Caption: H-bond interactions of the 2-aminopyrazine core.

Based on the activity of structurally related aminopyrazine and aminopyridine compounds, promising targets for this scaffold include:

  • Phosphoinositide 3-kinases (PI3Ks): An aminopyrazine series showed potent and selective inhibition of PI3Kγ.[2]

  • Checkpoint Kinase 1 (CHK1): A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent and orally bioavailable CHK1 inhibitors.[3]

  • Vaccinia-Related Kinases (VRKs): The 2-aminopyridine moiety is a key feature in inhibitors developed for VRK1 and VRK2.[4]

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a universal, luminescence-based assay to measure the activity of any kinase, making it an ideal primary screen.

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and the test compound (serially diluted in DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of test compound solution.

    • Add 2 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 2 µL of a 2.5X ATP solution. Final reaction volume is 5 µL.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate a light signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Section 3: Structure-Activity Relationships (SAR) of Related Compounds

Understanding SAR is critical for rationally designing more potent and selective analogs. By analyzing data from related series, we can infer the likely impact of modifications at each position of the this compound core.

SAR Points Pyrazine C2_Amino C2-Amino: Critical for Hinge Binding Pyrazine->C2_Amino C3_Pyrrolidine C3-Pyrrolidine: Modulates Solubility, PK Targets Solvent Front Pyrazine->C3_Pyrrolidine C5_Bromo C5-Bromo: Electronic Effects Handle for Suzuki Coupling Pyrazine->C5_Bromo C6_H C6-H: Opportunity for Selectivity/Potency Pyrazine->C6_H

Caption: Key positions for SAR exploration on the scaffold.

SAR Insights Table

This table summarizes key findings from the literature on related aminopyrazine/aminopyridine inhibitors.

PositionModificationImpact on ActivityRationale / CausalityReference
C2 Removal or substitution of the amino groupSignificant loss of potencyThe NH₂ group is a crucial hydrogen bond donor for anchoring to the kinase hinge region.[4]
C3/C5 Replacement of pyrazine with pyridineOvercame solubility limitationsMoving from the aminopyrazine to an aminopyridine core improved physicochemical properties, leading to better oral bioavailability.[2]
C5 Replacement of Br with aryl/heteroaryl groupsPotentially increased potencyThe bromine can be replaced via Suzuki coupling to introduce groups that can form additional interactions in the ATP pocket.[9]
C6 Introduction of aromatic or secondary amine moietiesIncreased potencyIn a related 2-aminopyrimidine series, substitution at the analogous position led to significant gains in potency, likely by accessing additional binding pockets.[10]
General Addition of electron-withdrawing vs. releasing groupsModulates ring electronics and bindingThe electronic nature of substituents can influence the pKa of the heterocycle and the strength of hydrogen bonding interactions.[11]

Section 4: Pharmacokinetic (PK) and Drug-like Properties

While no specific PK data exists for the title compound, insights can be drawn from related aminopyridine and aminopyrazine series.

  • Absorption & Bioavailability: Aminopyridines and pyrazines can exhibit good oral absorption.[3][12] However, solubility can be a significant challenge. In one reported case, an aminopyrazine series suffered from poor solubility and low oral bioavailability, which was successfully addressed by switching to an aminopyridine core.[2] This highlights the need for early attention to physicochemical properties.

  • Distribution: Many small molecule kinase inhibitors are designed to have good cell permeability to reach their intracellular targets. The volume of distribution for aminopyridine derivatives has been shown to be significant, indicating good tissue penetration.[13]

  • Metabolism: Potential metabolic liabilities would include oxidation of the pyrazine ring or the pyrrolidine moiety by cytochrome P450 enzymes. The bromine atom is generally stable but could be a site for metabolic dehalogenation in some contexts.

  • Excretion: Renal clearance is a common excretion pathway for aminopyridine compounds.[13]

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for drug discovery, particularly in the realm of kinase inhibition. Its synthesis is feasible through a regioselective, two-step process. The core's inherent ability to bind to the kinase hinge, combined with strategically placed vectors for chemical modification at the C3 and C5 positions, provides a robust platform for generating compound libraries.

Future work should focus on:

  • Library Synthesis: Leverage the C5-bromine as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore a wide range of substituents and build out the SAR.

  • Target Screening: Screen the compound and its analogs against a broad panel of kinases to identify initial hits and determine selectivity profiles.

  • Co-crystallization: Obtain X-ray co-crystal structures of lead compounds bound to their target kinases to rationalize SAR and guide further structure-based design.

  • ADME Profiling: Conduct early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to identify and mitigate potential pharmacokinetic liabilities.

By applying the principles and protocols outlined in this guide, research teams can effectively harness the potential of this scaffold to develop novel and impactful therapeutic agents.

References

  • CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents.
  • Bağdat, E.Ş., et al. Analytical methods for pyrazine detection. ResearchGate. URL: [Link]

  • Olby, N. J., et al. (2009). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of Veterinary Pharmacology and Therapeutics. URL: [Link]

  • Gore, P. M., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. URL: [Link]

  • Levy, M., et al. (1995). Clinical Pharmacokinetics of Dipyrone and its Metabolites. Clinical Pharmacokinetics. URL: [Link]

  • Shin, N. K., et al. (1991). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Kuo, M.-C., et al. (1989). Selective Purge-and-Trap Method for the Analysis of Volatile Pyrazines. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Hayes, K. C., et al. (1994). Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury. Journal of Clinical Pharmacology. URL: [Link]

  • Gouda, M. A., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica. URL: [Link]

  • Al-Warhi, T., et al. Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. ResearchGate. URL: [Link]

  • Wijtmans, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. URL: [Link]

  • This compound. 2a biotech. URL: [Link]

  • 2-Bromo-5-(pyrrolidin-1-yl)pyrazine, min 98%, 100 mg. HBARSCI. URL: [Link]

  • Ciesielski, T. M., & Dudley, G. B. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. URL: [Link]

  • Walton, M. I., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Löffler, R., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. URL: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. URL: [Link]

  • Varghese, S., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. URL: [Link]

  • Kim, H., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports. URL: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. URL: [Link]

  • CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine - Google Patents.
  • Tomma, J. H., & Al-Dujaili, A. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. URL: [Link]

  • Gutierrez, R. M., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. URL: [Link]

  • Khan, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. URL: [Link]

  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ResearchGate. URL: [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a plausible mechanism of action for the novel compound 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. Based on a comprehensive analysis of its structural motifs—the aminopyrazine core, the pyrrolidine substituent, and the bromine atom—and the established bioactivities of analogous compounds, we hypothesize that this molecule primarily functions as a kinase inhibitor. This guide will explore the scientific rationale behind this hypothesis, propose specific kinase families as potential targets, and provide a detailed roadmap for the experimental validation of its mechanism of action. The insights and protocols contained herein are designed to empower researchers in the fields of medicinal chemistry and pharmacology to rigorously investigate the therapeutic potential of this and related compounds.

Introduction: Deconstructing the Molecule

This compound is a heterocyclic compound featuring a pyrazine ring, a common scaffold in medicinal chemistry. The strategic placement of an amino group, a bromine atom, and a pyrrolidine ring suggests a deliberate design to interact with biological targets. While no direct studies on the mechanism of this specific molecule are publicly available, its constituent parts provide a strong foundation for a well-reasoned hypothesis.

  • The Aminopyrazine Core: The aminopyrazine scaffold is a "privileged" structure in drug discovery, frequently found in molecules targeting protein kinases.[1][2] Derivatives of aminopyrazine have been successfully developed as inhibitors of a variety of kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and Fibroblast Growth Factor Receptor (FGFR).[1][2] This core structure often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket.

  • The Pyrrolidine Moiety: The five-membered pyrrolidine ring is a versatile scaffold known to enhance the pharmacological properties of drug candidates.[3][4] Its inclusion can improve solubility, metabolic stability, and binding affinity. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for three-dimensional exploration of the pharmacophore space, potentially leading to more specific and potent interactions with the target protein.[3] Pyrrolidine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

  • The Bromo Substituent: The bromine atom at the 5-position of the pyrazine ring is an interesting feature. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and selectivity. Furthermore, its electron-withdrawing nature can modulate the electronic properties of the pyrazine ring system, potentially influencing its interaction with target residues.

The Core Hypothesis: A Kinase Inhibitor in Disguise

Based on the prevalence of the aminopyrazine scaffold in known kinase inhibitors, we hypothesize that This compound acts as a competitive inhibitor of one or more protein kinases. The pyrrolidinyl and bromo substituents are proposed to fine-tune the selectivity and potency of this inhibition.

The proposed mechanism involves the compound binding to the ATP-binding site of a target kinase. The aminopyrazine core is likely to form key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP. The pyrrolidine and bromo groups would then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and determining the selectivity for specific kinases over others.

Visualizing the Hypothesized Interaction:

G cluster_kinase Kinase ATP-Binding Pocket cluster_compound This compound hinge Hinge Region hydrophobic_pocket_1 Hydrophobic Pocket 1 hydrophobic_pocket_2 Hydrophobic Pocket 2 aminopyrazine Aminopyrazine Core aminopyrazine->hinge Hydrogen Bonds pyrrolidine Pyrrolidine Moiety bromine Bromo Substituent pyrrolidine->hydrophobic_pocket_1 Hydrophobic Interactions bromine->hydrophobic_pocket_2 Halogen Bonding / Hydrophobic Interactions

Caption: Hypothesized binding mode of the compound within a kinase ATP-binding pocket.

Potential Kinase Targets and Downstream Pathways

Given the diverse roles of kinases in cellular signaling, identifying the specific target(s) of this compound is crucial. Based on the activities of related aminopyrazine compounds, several kinase families warrant investigation:

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are key regulators of cellular processes like proliferation, differentiation, and apoptosis. Aminopyrazine derivatives have shown inhibitory activity against MK-2, a downstream effector of the p38 MAPK pathway.[1] Inhibition of this pathway could have therapeutic potential in inflammatory diseases and cancer.

  • Receptor Tyrosine Kinases (RTKs): This family includes key oncogenic drivers such as FGFR, EGFR, and VEGFR. Aminopyrazine-based compounds have been developed as potent FGFR inhibitors.[2] Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive therapeutic targets.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses. Some 2-aminopyridine derivatives, structurally related to aminopyrazines, have been explored as JAK2 inhibitors.[6]

Hypothesized Signaling Pathway Inhibition (Example: MAPK Pathway):

G extracellular_signal Extracellular Signal (e.g., Cytokine, Growth Factor) receptor Cell Surface Receptor extracellular_signal->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38_mapk p38 MAPK mapkk->p38_mapk mk2 MK-2 p38_mapk->mk2 downstream_effectors Downstream Effectors (e.g., TNF-α production) mk2->downstream_effectors compound 2-Amino-5-bromo-3- pyrrolidin-1-ylpyrazine compound->mk2 Inhibition G start Start: Compound Synthesis and Purification broad_screen Phase 1: Broad Kinase Panel Screening start->broad_screen hit_id Hit Identification and Prioritization broad_screen->hit_id ic50 Phase 2: IC50 Determination for Top Hits hit_id->ic50 cellular_assays Phase 3: Cellular Target Engagement and Pathway Analysis ic50->cellular_assays target_validation Phase 4: Direct Target Validation cellular_assays->target_validation in_vivo Phase 5: In Vivo Efficacy Studies target_validation->in_vivo end End: Confirmed Mechanism of Action in_vivo->end

Caption: A stepwise workflow for validating the hypothesized mechanism of action.

Phase 1: Broad Kinase Panel Screening

Objective: To identify the kinase family or families that are most potently inhibited by the compound.

Protocol:

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Platform: Utilize a commercial kinase panel screening service (e.g., DiscoverX, Eurofins, Promega) that offers a broad range of purified kinases (e.g., >400 kinases).

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: Express results as a percentage of inhibition relative to a control. Identify kinases that are inhibited by more than a predefined threshold (e.g., >50% or >75%).

Expected Outcome: A list of "hit" kinases that are significantly inhibited by the compound at the screening concentration.

Parameter Value
Compound Concentration10 µM
Number of Kinases>400
Hit Threshold>50% Inhibition
Phase 2: IC50 Determination for Top Hits

Objective: To quantify the potency of the compound against the top candidate kinases identified in Phase 1.

Protocol:

  • Kinase Selection: Select the top 5-10 kinases from the broad screen for further analysis.

  • Dose-Response Assay: Perform in vitro kinase assays using purified recombinant kinases. A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.

  • Compound Titration: Test the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: Quantitative IC50 values for the most potently inhibited kinases, allowing for a preliminary assessment of selectivity.

Kinase Target Hypothetical IC50 (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Phase 3: Cellular Target Engagement and Pathway Analysis

Objective: To confirm that the compound engages its target kinase(s) in a cellular context and inhibits the downstream signaling pathway.

Protocol:

  • Cell Line Selection: Choose cell lines where the target kinase is known to be active and drives a measurable downstream signaling event.

  • Western Blot Analysis: Treat the selected cell lines with varying concentrations of the compound. Lyse the cells and perform Western blot analysis to detect the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to directly observe the binding of the compound to its target in intact cells by measuring changes in the thermal stability of the protein.

  • Phenotypic Assays: Depending on the known function of the target kinase, assess the compound's effect on cell proliferation (e.g., MTS assay), apoptosis (e.g., caspase-3/7 activity assay), or other relevant cellular phenotypes.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its substrates, and a corresponding effect on cellular phenotype, confirming on-target activity.

Phase 4: Direct Target Validation

Objective: To unequivocally confirm the direct binding of the compound to the target kinase and to elucidate the binding mode.

Protocol:

  • Isothermal Titration Calorimetry (ITC): This biophysical technique directly measures the heat released or absorbed during the binding of the compound to the purified kinase, providing thermodynamic parameters of the interaction (KD, ΔH, ΔS).

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of binding (kon and koff) and the binding affinity (KD).

  • X-ray Crystallography: Co-crystallize the compound with the kinase domain of the target protein to obtain a high-resolution structure of the complex. This will provide definitive proof of direct binding and reveal the precise molecular interactions.

Expected Outcome: A crystal structure showing the compound bound in the ATP-binding pocket of the kinase, confirming the hypothesized binding mode.

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on kinase inhibition. The proposed experimental workflow provides a robust framework for testing this hypothesis, from initial broad screening to definitive target validation. Successful validation of this hypothesis would position this compound as a promising lead for the development of novel therapeutics, particularly in oncology and inflammatory diseases. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive preclinical evaluation to assess its drug-like properties and in vivo efficacy.

References

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). [Link]

  • Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). [Link]

  • Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient method starting from the commercially available precursor, 2-Amino-5-bromo-3-chloropyrazine, via a nucleophilic aromatic substitution (SNAr) reaction with pyrrolidine. This application note is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development. It encompasses a detailed step-by-step protocol, mechanistic insights, safety precautions, and characterization guidelines.

Introduction and Scientific Background

Pyrazine derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in medicinal chemistry. The target compound, this compound, incorporates multiple functional groups that allow for further chemical diversification, making it a highly useful intermediate for creating libraries of complex molecules.

The synthetic strategy outlined herein leverages the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyrazine ring. The starting material, 2-Amino-5-bromo-3-chloropyrazine, possesses two halogen atoms at positions 3 and 5. The chlorine atom at the 3-position is significantly more activated towards nucleophilic attack than the bromine at the 5-position due to the ortho/para directing and activating effect of the amino group at position 2. This inherent reactivity difference allows for the selective displacement of the chlorine atom by pyrrolidine, yielding the desired product with high regioselectivity.

Reaction Scheme and Mechanism

The synthesis proceeds via a classical SNAr mechanism. Pyrrolidine, acting as a nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine. This is followed by the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atoms in the pyrazine ring. The complex then collapses, expelling the chloride leaving group and re-aromatizing the ring to form the final product.

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions reactant1 2-Amino-5-bromo-3-chloropyrazine product This compound reactant1->product + Pyrrolidine reactant2 Pyrrolidine condition Solvent (e.g., DMF or NMP) Base (e.g., K2CO3 or excess Pyrrolidine) Heat (e.g., 80-120 °C) caption Figure 1: Overall reaction scheme for the synthesis.

Caption: Figure 1: Overall reaction scheme for the synthesis.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Amino-5-bromo-3-chloropyrazine≥97% PurityCommercialStarting Material
Pyrrolidine≥99%, AnhydrousCommercialNucleophile
Potassium Carbonate (K₂CO₃)Anhydrous PowderCommercialBase (to neutralize HCl byproduct)
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl solution)-Lab PreparedFor washing organic layer
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialDrying Agent
Silica Gel230-400 meshCommercialFor Column Chromatography
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. Adjust quantities accordingly for different scales.

G start Start: Assemble Dry Glassware reagents 1. Add Reactants - 2-Amino-5-bromo-3-chloropyrazine (1.04 g, 5 mmol) - K₂CO₃ (1.04 g, 7.5 mmol) - Anhydrous DMF (25 mL) start->reagents purge 2. Purge with Inert Gas (Nitrogen or Argon) reagents->purge add_amine 3. Add Pyrrolidine (0.53 mL, 6.5 mmol) via syringe purge->add_amine heat 4. Heat Reaction Stir at 100 °C under inert atmosphere add_amine->heat monitor 5. Monitor Progress via TLC (e.g., 3:7 EtOAc:Hexanes) heat->monitor cool 6. Cool to Room Temperature Once starting material is consumed monitor->cool quench 7. Quench and Dilute Pour into water (100 mL) and dilute with EtOAc (50 mL) cool->quench extract 8. Liquid-Liquid Extraction - Separate layers - Extract aqueous layer with EtOAc (2 x 25 mL) quench->extract wash 9. Wash Combined Organic Layers - Wash with water (2 x 50 mL) - Wash with brine (1 x 50 mL) extract->wash dry 10. Dry and Concentrate - Dry over anhydrous MgSO₄ - Filter and concentrate via rotary evaporator wash->dry purify 11. Purify by Column Chromatography (Silica gel, gradient elution) dry->purify analyze 12. Characterize Product (¹H NMR, ¹³C NMR, LC-MS) purify->analyze end End: Obtain Pure Product analyze->end

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Instructions:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-5-bromo-3-chloropyrazine (1.04 g, 5.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 equiv).

  • Solvent Addition: Add 25 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: While stirring, add pyrrolidine (0.53 mL, 6.5 mmol, 1.3 equiv) to the reaction mixture dropwise via a syringe.

  • Reaction: Heat the mixture to 100 °C using a heating mantle and allow it to stir vigorously. The reaction is typically complete within 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 30% Ethyl Acetate in Hexanes mixture. The disappearance of the starting material spot indicates the reaction's completion.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The washing steps are crucial to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes is typically effective for separating the product from impurities.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Amino-5-bromo-3-chloropyrazine: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.[1]

  • Pyrrolidine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Bromine-containing compounds: Can release hazardous decomposition products like hydrogen bromide upon heating.[2]

For detailed safety information, always consult the Safety Data Sheets (SDS) for each reagent before use.[1][2] Accidental exposure should be addressed immediately by rinsing the affected area with copious amounts of water and seeking medical attention.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient temperature or reaction time.Increase temperature to 110-120 °C or extend the reaction time. Ensure reagents are anhydrous.
Deactivated starting material.Check the purity of the starting material.
Low Yield Product loss during aqueous work-up.Perform extractions thoroughly. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction.
Inefficient purification.Optimize the solvent system for column chromatography based on TLC analysis.
Presence of Side Products Reaction temperature too high, causing degradation.Lower the reaction temperature and monitor closely.
Di-substitution (displacement of bromine).This is unlikely due to differential reactivity, but using milder conditions and stoichiometric reagents can help.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By leveraging the principles of nucleophilic aromatic substitution, this procedure offers high regioselectivity and good yields. Adherence to the outlined safety precautions and experimental steps will ensure the successful and safe execution of this synthesis, providing access to a versatile building block for further chemical exploration.

References

  • National Center for Biotechnology Information. The direct, stereospecific amination of alkylboronic and borinic esters. PubChem. Available from: [Link]

  • Chemistry LibreTexts. Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Available from: [Link]

Sources

Application Notes and Protocols for 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyrazines in Drug Discovery

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel drug candidates.[1] Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, antibacterial agents, and anti-inflammatory compounds.[2][3][4]

The subject of this guide, 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine (CAS No. 893611-72-8), is a highly functionalized building block poised for significant application in drug discovery and development. Its structure incorporates three key features for chemical diversification:

  • An amino group that can act as a hydrogen bond donor or be further functionalized.

  • A bromo substituent , which is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of molecular fragments.

  • A pyrrolidinyl moiety , which imparts three-dimensionality and can influence physicochemical properties such as solubility and metabolic stability.

This combination of functional groups makes this compound a valuable starting material for the synthesis of compound libraries targeting various biological targets, particularly protein kinases, where the pyrazine core can act as a hinge-binding motif.[5] This document provides a detailed experimental protocol for a representative application of this compound: a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis for creating C-C bonds.[6][7]

Safety and Handling

Proper safety precautions are paramount when handling any chemical compound. For this compound and related organobromine compounds, the following guidelines must be strictly followed:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Spill Management: In case of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper waste disposal.[8] Have a solution of sodium thiosulfate on hand for quenching any reactive bromine species.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[10]

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[7] This protocol details the coupling of this compound with a generic arylboronic acid, a common strategy for elaborating heterocyclic scaffolds in drug discovery programs.[6][12]

Reaction Scheme

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reaction Conditions Pyrazine This compound Product Coupled Product Pyrazine->Product + BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O)

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Example
This compound893611-72-8257.12BLDpharm
Arylboronic Acid (e.g., Phenylboronic acid)98-80-6121.93Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific
1,4-Dioxane (anhydrous)123-91-188.11Sigma-Aldrich
Degassed Deionized Water7732-18-518.02N/A
Ethyl Acetate (EtOAc)141-78-688.11VWR
Brine (Saturated NaCl solution)N/AN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04VWR
Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.). The choice of catalyst and ligand may require optimization for different substrates.[6][12]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Using syringes, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting pyrazine).

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored by an appropriate analytical technique.

  • Reaction Monitoring:

    • Periodically (e.g., every 2 hours), carefully take a small aliquot from the reaction mixture using a syringe.

    • Dilute the aliquot with ethyl acetate and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (approx. 20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final coupled product.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup - Add Pyrazine, Boronic Acid,  Base, and Catalyst to Flask Inert 2. Create Inert Atmosphere - Evacuate and Backfill with Argon (3x) Setup->Inert Solvent 3. Add Solvents - Anhydrous Dioxane and Degassed Water Inert->Solvent React 4. Heat and Stir - 90 °C for 4-12 hours Solvent->React Monitor 5. Monitor Progress - TLC or LC-MS Analysis React->Monitor Monitor->React Reaction Incomplete Workup 6. Aqueous Work-up - Dilute, Wash, Dry, and Concentrate Monitor->Workup Reaction Complete Purify 7. Purification - Flash Column Chromatography Workup->Purify Characterize 8. Characterization - NMR, MS, and Purity Analysis Purify->Characterize

Caption: Step-by-step experimental workflow.

Characterization and Data Interpretation

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show the disappearance of the signal corresponding to the proton on the brominated carbon of the pyrazine ring and the appearance of new signals corresponding to the protons of the newly introduced aryl group.[13][14]

    • ¹³C NMR: The carbon NMR will confirm the formation of the new C-C bond and the overall structure of the product.[13][15]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the coupled product.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound. A pure compound should show a single major peak.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The Suzuki-Miyaura cross-coupling protocol detailed here provides a reliable method for the elaboration of this scaffold, enabling the rapid generation of diverse chemical libraries for screening in drug discovery programs. The resulting 5-aryl-2-amino-3-pyrrolidin-1-ylpyrazines are attractive candidates for evaluation as kinase inhibitors and other therapeutic targets. Further optimization of reaction conditions and exploration of other cross-coupling methodologies, such as Buchwald-Hartwig amination, will continue to expand the utility of this promising chemical intermediate.[16][17]

References

  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1534-1538. Available at: [Link]

  • Tundis, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3765. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. Inno Pharmchem. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300539. Available at: [Link]

  • Li, J., et al. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Tetrahedron Letters, 55(43), 5959-5962. Available at: [Link]

  • Rameau, A., et al. (2012). Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. Current Medicinal Chemistry, 19(21), 3508-3522. Available at: [Link]

  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: Design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5, 1507-1514. Available at: [Link]

  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5, 1507-1514. Available at: [Link]

  • Biosynce. (2025). What are the applications of pyrazine derivatives?. Biosynce Blog. Available at: [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7431. Available at: [Link]

  • Kumar, S., et al. (2017). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 58(2), 148-152. Available at: [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt. ResearchGate. Available at: [Link]

  • Cox, R. H., & Bothner-By, A. A. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 73(8), 2465-2468. Available at: [Link]

  • ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. Available at: [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine. Kansas State University. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • IOP Conference Series: Materials Science and Engineering. (2019). Chemical Transformation of Pyrazine Derivatives. IOP Publishing. Available at: [Link]

  • Archean Chemical Industries. (2022). SAFETY DATA SHEET: BROMINE. Archean Chemical Industries. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: In Vitro Cytotoxicity Profiling of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for determining the in vitro cytotoxic potential of the novel pyrazine derivative, 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. Lacking a defined molecular target, a robust and reproducible cell-based viability assay is the critical first step in characterizing its biological activity. We present a detailed protocol based on the highly sensitive and reliable resazurin reduction assay, a common method for assessing metabolic activity as an indicator of cell viability.[1][2][3] This guide explains the scientific rationale behind the protocol design, offers step-by-step instructions, and details methods for data analysis and interpretation, ensuring a self-validating and trustworthy experimental system.

Introduction: The Rationale for Cytotoxicity Screening

Pyrazine-containing heterocyclic compounds represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] Given this precedent, a primary and logical step in the evaluation of a novel pyrazine compound like this compound is to assess its effect on cell proliferation and viability.

An in vitro cytotoxicity assay serves as a fundamental tool in early-stage drug discovery to:

  • Identify Biologically Active Compounds: Screen for molecules that induce cell death or inhibit proliferation.

  • Determine Potency: Quantify the effective concentration of the compound, typically as a half-maximal inhibitory concentration (IC₅₀).

  • Establish Selectivity: By testing against a panel of different cell lines (e.g., cancerous vs. non-cancerous), initial insights into selective toxicity can be gained.

This application note will focus on the resazurin (also known as AlamarBlue®) assay, a fluorescent method that offers high sensitivity and a simple, homogeneous format.[1][4]

Principle of the Resazurin Cell Viability Assay

The resazurin assay provides a quantitative measure of the metabolic activity of living cells.[3] The principle is based on the reduction of the non-fluorescent, cell-permeable blue dye, resazurin, to the highly fluorescent pink compound, resorufin. This conversion is mediated by intracellular redox enzymes, primarily mitochondrial dehydrogenases, in metabolically active cells.[3][4] The amount of fluorescent resorufin produced is directly proportional to the number of viable cells.[1][3]

The workflow is designed to be straightforward and is amenable to high-throughput screening formats.

G cluster_workflow Assay Workflow A Seed Cells in 96-well Plate B Allow Cells to Adhere (e.g., 24 hours) A->B C Treat with Serial Dilutions of This compound B->C D Incubate for Exposure Period (e.g., 72 hours) C->D E Add Resazurin Reagent to each well D->E F Incubate for Color Development (1-4 hours) E->F G Measure Fluorescence (Ex: 560 nm, Em: 590 nm) F->G

Caption: General experimental workflow for the resazurin-based cytotoxicity assay.

Detailed Protocols and Methodologies

This section provides a self-contained, step-by-step protocol. Adherence to these steps is critical for ensuring reproducibility and data integrity.

Essential Materials and Reagents
  • Test Compound: this compound

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney] or primary cells).

  • Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM or RPMI-1640).

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine.

  • Reagents:

    • Resazurin sodium salt powder or a commercially available solution.

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA solution.

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂).

    • Sterile, opaque-walled 96-well microplates (black plates are recommended for fluorescence to minimize crosstalk).[5]

    • Multi-channel pipette.

    • Fluorescence microplate reader with appropriate filters (Excitation ~560 nm, Emission ~590 nm).[1][3]

    • Laminar flow hood.

    • Microscope for cell visualization.

Reagent Preparation

Resazurin Stock Solution (0.15 mg/mL):

  • Dissolve high-purity resazurin sodium salt in sterile DPBS (pH 7.4) to a final concentration of 0.15 mg/mL.[1]

  • Sterilize the solution by passing it through a 0.2 µm filter.

  • Store in a light-protected container at 4°C for frequent use or in aliquots at -20°C for long-term storage.[1]

Test Compound Stock Solution (e.g., 10 mM):

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Ensure complete dissolution; gentle vortexing or sonication may be required.

  • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Protocol: Step-by-Step

Day 1: Cell Seeding

  • Cell Culture Maintenance: Use cells that are in the logarithmic growth phase and have a consistent passage number.[6] Do not use cells that are over-confluent.[7]

  • Optimize Seeding Density: The optimal cell number per well varies by cell line. A preliminary experiment to determine the seeding density that results in 80-90% confluency at the end of the assay (e.g., 96 hours total) is crucial.[7]

  • Plating:

    • Trypsinize and count the cells. Prepare a cell suspension at the optimized concentration.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well opaque-walled plate.

    • Mitigating Edge Effects: To prevent evaporation and temperature gradients that can skew results, fill the perimeter wells with 200 µL of sterile PBS or culture medium without cells. Do not use these wells for experimental data.[6][8]

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

Day 2: Compound Treatment

  • Prepare Serial Dilutions:

    • Thaw an aliquot of the 10 mM test compound stock.

    • Perform serial dilutions in culture medium to prepare 2X working concentrations of the compound. For example, create a 10-point dilution series ranging from 200 µM to 1 nM (2X).

    • Causality: Preparing 2X solutions allows for the addition of an equal volume (100 µL) to the 100 µL of medium already in the wells, minimizing disturbance to the cells and ensuring accurate final concentrations.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound (typically ≤ 0.5% to avoid solvent-induced cytotoxicity).[9]

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the appropriate 2X compound dilution or vehicle control to the corresponding wells. Each concentration should be tested in triplicate.

    • Include a "no-cell" control (medium only) for background fluorescence subtraction and a "vehicle" control (cells + DMSO medium) which represents 100% viability.

Day 5: Assay Readout

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

  • Add Resazurin: Warm the prepared resazurin solution to 37°C. Add 20 µL of the resazurin solution to each well, including the no-cell controls.[1]

  • Incubate for Signal Development: Return the plate to the incubator for 1-4 hours. The optimal incubation time can vary between cell lines and should be determined during assay optimization.[1][10]

  • Measure Fluorescence: Record the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[1][3]

Data Analysis and Interpretation

Data Normalization
  • Average Replicates: Calculate the average fluorescence signal for each set of triplicates.

  • Background Subtraction: Subtract the average fluorescence of the "no-cell" control wells from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control wells.

    % Viability = ( (Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank) ) * 100

Dose-Response Curve and IC₅₀ Determination
  • Plot the Percent Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism) to fit the data and determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Data Presentation

Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison across different cell lines.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC₅₀ (µM) [Mean ± SD, n=3]
MCF-7Breast12.5 ± 1.1
A549Lung28.3 ± 2.5
HCT116Colon8.7 ± 0.9
HEK293Non-Cancerous> 100

Trustworthiness: A Self-Validating System

To ensure the reliability of results, the protocol incorporates several key validation and quality control steps.

G cluster_controls Essential Controls for Assay Validity cluster_practices Best Practices for Reproducibility A Vehicle Control (Cells + DMSO) Defines 100% Viability C Positive Control (e.g., Doxorubicin) Confirms Assay Responsiveness B No-Cell Control (Medium Only) Measures Background Signal D Consistent Cell Passage Number G Log-phase Cell Growth E Optimized Cell Seeding Density F Avoidance of 'Edge Effects'

Caption: Key components for ensuring a self-validating and robust assay.

  • Vehicle Control: Essential for normalizing data and accounting for any effects of the solvent (DMSO).

  • No-Cell (Blank) Control: Measures the background fluorescence of the medium and resazurin, which must be subtracted from all readings.

  • Positive Control: Including a known cytotoxic agent (e.g., Doxorubicin) validates that the assay system can detect a cytotoxic response.

  • Assay Window: Ensure a sufficient signal-to-background ratio for reliable measurements.

  • Troubleshooting: Be aware of common issues such as compound precipitation, microbial contamination, or interference from colored compounds.[6][8]

Conclusion

This application note provides a robust and detailed framework for the initial cytotoxic characterization of this compound. By following this protocol, researchers can generate reliable and reproducible data on the compound's potency and cellular selectivity, which is essential for guiding further mechanistic studies and advancing the drug discovery process.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from Creative Bioarray website. [Link]

  • Chen, J., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from Biocompare website. [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from Scribd. [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from Labbox website. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • p-care. (2022, April 18). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. Retrieved from p-care website. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche website. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from Marin Biologic Laboratories website. [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from BioIVT website. [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from BioAgilytix website. [Link]

Sources

Introduction: A Framework for Characterizing Novel Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Characterization of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

This compound is a substituted pyrazine compound with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its effects on cellular systems is the foundational step in elucidating its biological activity. This guide provides a comprehensive framework and detailed protocols for the initial cell-based characterization of this compound.

As a Senior Application Scientist, the following notes are structured not as a rigid template, but as a logical workflow. We begin with broad assessments of cell health and progressively narrow our focus to investigate specific mechanisms of action, such as apoptosis and cell cycle arrest. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data.

Part 1: Primary Assessment - Cellular Viability and Cytotoxicity Screening

Expertise & Experience: The first step in characterizing a new compound is to determine its impact on overall cell health and metabolic activity. This provides a broad overview of the compound's potency and establishes a critical dose-response relationship. We will employ two common but mechanistically distinct assays to build a robust initial profile. The MTT assay measures metabolic activity through mitochondrial dehydrogenase function, while the CellTiter-Glo® assay quantifies ATP levels, a direct indicator of metabolically active, viable cells.[1] Running both provides a more complete picture, as a compound could, for example, impact mitochondrial function without immediately depleting ATP.

Experimental Workflow: Primary Screening

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Endpoint Measurement cluster_analysis Data Analysis prep_cells Prepare Cell Suspension (e.g., HeLa, A549) seed_plate Seed Cells into 96-well Plate and Allow Adhesion prep_cells->seed_plate prep_compound Prepare Serial Dilutions of This compound add_compound Add Compound Dilutions to Wells prep_compound->add_compound seed_plate->add_compound incubate Incubate for 24-72 hours add_compound->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay Parallel Assays ctg_assay CellTiter-Glo® (ATP Levels) incubate->ctg_assay Parallel Assays analyze_data Calculate % Viability vs. Control mtt_assay->analyze_data ctg_assay->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 G cluster_cell_states Cell States cluster_stains Fluorescent Probes cluster_readout Flow Cytometry Readout healthy Healthy Cell Inner Leaflet: Phosphatidylserine (PS) Outer Leaflet: Normal Lipids early_apoptosis Early Apoptotic Cell PS translocated to Outer Leaflet Membrane Intact healthy->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptotic/Necrotic Cell PS on Outer Leaflet Membrane Compromised early_apoptosis->late_apoptosis annexin_v Annexin V-FITC (Binds to PS) early_apoptosis->annexin_v Binds late_apoptosis->annexin_v Binds pi Propidium Iodide (PI) (Stains DNA) late_apoptosis->pi Enters & Binds DNA q4 Q4: Healthy (Annexin V-, PI-) q3 Q3: Early Apoptotic (Annexin V+, PI-) q4->q3 q2 Q2: Late Apoptotic (Annexin V+, PI+) q3->q2 q1 Q1: Necrotic (Annexin V-, PI+)

Caption: Differentiating cell death stages with Annexin V and PI.

Protocol 2.1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This method is based on the principle that phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer leaflet during early apoptosis where it can be detected by fluorescently-labeled Annexin V. [2][3]Propidium Iodide (PI) is a membrane-impermeant DNA dye that only enters cells with compromised membranes, a feature of late apoptosis and necrosis. [4] Methodology:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate and treat with the IC₅₀ and 2x IC₅₀ concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes. [2]4. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of a 1 mg/mL PI solution. [2][4]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [4]6. Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. [4]Be sure to include single-stain controls for proper compensation.

Protocol 2.2: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal via luciferase. [5][6] Methodology:

  • Assay Setup: Plate and treat cells in an opaque-walled 96-well plate as described in Protocol 1.2.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, equilibrating it to room temperature before use. [6]3. Assay Execution: Remove the plate from the incubator, allow it to cool to room temperature, and add 100 µL of Caspase-Glo® 3/7 Reagent to each well. [6]4. Signal Generation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation & Measurement: Incubate at room temperature for 1-3 hours. The luminescent signal is stable during this time. Measure luminescence with a plate luminometer.

Data Presentation: Apoptosis Induction Profile
ParameterControlIC₅₀ Treatment2x IC₅₀ Treatment
% Early ApoptoticValueValueValue
% Late ApoptoticValueValueValue
Caspase-3/7 Activity (RLU)ValueValueValue

Part 3: Proliferation Analysis - Cell Cycle Arrest

Expertise & Experience: A compound may not be directly cytotoxic but may instead inhibit cell proliferation (a cytostatic effect). This is a common mechanism for anti-cancer agents. Flow cytometry with propidium iodide (PI) staining is a robust method to analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). [7]An accumulation of cells in a specific phase suggests the compound interferes with a checkpoint in that phase.

The Eukaryotic Cell Cycle

G G1 G1 Phase (Growth) 2n DNA S S Phase (DNA Synthesis) 2n -> 4n DNA G1->S G1/S Checkpoint G2 G2 Phase (Growth) 4n DNA S->G2 M M Phase (Mitosis) 4n DNA G2->M G2/M Checkpoint M->G1 SubG1 Sub-G1 (<2n DNA) Apoptosis M->SubG1 Cell Death

Caption: Phases of the cell cycle analyzed by DNA content.

Protocol 3.1: Cell Cycle Analysis with Propidium Iodide

This technique relies on the stoichiometric binding of PI to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. [8] Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound as described in Protocol 2.1.

  • Harvesting: Collect and combine floating and adherent cells. Wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1-2 x 10⁶ cells) in 1 mL of cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells. [9]Incubate on ice for at least 2 hours or at -20°C overnight.

  • Washing: Centrifuge the fixed cells at ~800 x g for 10 minutes, discard the ethanol, and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A). The RNase is critical to prevent staining of double-stranded RNA. 6. Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection. Gate out doublets and debris. [8]Analyze the resulting DNA content histogram to quantify the percentage of cells in each phase.

Data Presentation: Cell Cycle Distribution
Cell Cycle PhaseControl (%)IC₅₀ Treatment (%)2x IC₅₀ Treatment (%)
Sub-G1ValueValueValue
G0/G1ValueValueValue
SValueValueValue
G2/MValueValueValue

References

  • Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (175). [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Sittampalam, G. S., et al. (2012). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Lee, H., & Lee, J. Y. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 37, 1B.6.1-1B.6.11. [Link]

  • University of Virginia School of Medicine. The Annexin V Apoptosis Assay. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • Marin Biologic Laboratories. (2022). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Abbkine. (2021). Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • BioTechniques. (2019). Best practice in bioassay development. [Link]

  • 2a biotech. This compound. [Link]

  • PubChem. 2-Amino-3-bromo-5-methylpyrazine. [Link]

  • Pharmaffiliates. 2-Amino-5-bromo-3-(diethylamino)pyrazine. [Link]

  • Arita, M., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14589. [Link]

Sources

Application Notes & Protocols: Characterization of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Evaluation of a Novel Kinase Inhibitor

Disclaimer: As of the generation of this document, there is no publicly available data confirming the kinase inhibitory activity of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. This document is a hypothetical application note designed to serve as a comprehensive template for the characterization of a novel kinase inhibitor. For the purpose of this guide, we will refer to the compound as Hypothetical Compound 1 (HC-1) and propose a plausible, yet unproven, mechanism of action against Aurora Kinase A . All presented data and protocols are illustrative.

Introduction: The Therapeutic Potential of Targeting Aurora Kinase A

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in mitotic progression.[1] Aurora Kinase A (AURKA) is a key regulator of centrosome maturation, spindle assembly, and mitotic entry. Its overexpression has been documented in a wide range of human malignancies, including breast, ovarian, and colorectal cancers, and is often correlated with poor prognosis. This makes AURKA a compelling target for therapeutic intervention.

This guide provides a detailed framework for the preclinical evaluation of a novel small molecule, this compound (HC-1 ), as a potential inhibitor of Aurora Kinase A. The protocols outlined herein are designed to rigorously assess its biochemical potency, cellular activity, and anti-proliferative effects, thereby establishing a foundation for further drug development.

Physicochemical Properties of HC-1

A thorough understanding of the physicochemical properties of a compound is critical for its formulation and interpretation of biological data. The following table summarizes the key properties of HC-1.

PropertyValue
Molecular Formula C₈H₁₀BrN₅
Molecular Weight 256.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>25 mg/mL), sparingly soluble in ethanol, and insoluble in water.
Purity (by HPLC) >98%
Storage Conditions Store at -20°C, desiccated and protected from light.

Proposed Mechanism of Action: Inhibition of the AURKA Signaling Pathway

In this hypothetical model, HC-1 is proposed to be an ATP-competitive inhibitor of Aurora Kinase A. By binding to the ATP-binding pocket of AURKA, HC-1 prevents the phosphorylation of its downstream substrates, such as histone H3. This disruption of the signaling cascade leads to mitotic arrest and ultimately, apoptosis in cancer cells that are dependent on AURKA activity.

AURKA_Pathway cluster_0 Upstream Regulation cluster_1 AURKA Activity cluster_2 Downstream Effects Cell Cycle Progression Cell Cycle Progression AURKA AURKA Cell Cycle Progression->AURKA Activates Histone H3 Histone H3 AURKA->Histone H3 Phosphorylates ATP ATP ATP->AURKA HC-1 HC-1 HC-1->AURKA Inhibits p-Histone H3 p-Histone H3 Histone H3->p-Histone H3 Mitotic Arrest Mitotic Arrest p-Histone H3->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Hypothetical signaling pathway of Aurora Kinase A (AURKA) and the proposed inhibitory action of HC-1.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of HC-1.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[2]

Materials:

  • Recombinant human Aurora Kinase A (AURKA)

  • Kemptide (LRRASLG) as a substrate

  • ATP

  • HC-1

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of HC-1 in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a concentration gradient (e.g., from 1 mM to 0.05 µM).

    • Prepare a 1% DMSO solution in Kinase Assay Buffer for the no-inhibitor control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted HC-1 or DMSO control to each well.

    • Add 2 µL of AURKA (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (Kemptide and ATP at their respective Km values).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis A Prepare serial dilutions of HC-1 C Add HC-1 and AURKA to 384-well plate (15 min incubation) A->C B Prepare kinase, substrate, and ATP solutions D Initiate reaction with Substrate/ATP (60 min incubation at 30°C) B->D C->D E Add ADP-Glo™ Reagent (40 min incubation) D->E F Add Kinase Detection Reagent (30 min incubation) E->F G Measure luminescence F->G H Plot dose-response curve and calculate IC50 G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell-Based Phosphorylation Assay (In-Cell Western)

This assay measures the phosphorylation of a known AURKA substrate, such as Histone H3 at Serine 10, in a cellular context.[3]

Materials:

  • Human colorectal cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • HC-1

  • Nocodazole (mitotic synchronizing agent)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-GAPDH

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • 96-well clear-bottom plates

Procedure:

  • Cell Culture and Treatment:

    • Seed HCT116 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

    • Treat cells with Nocodazole (100 ng/mL) for 16 hours to synchronize them in mitosis.

    • Remove the Nocodazole-containing medium and replace it with fresh medium containing serial dilutions of HC-1.

    • Incubate for 2 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

    • Block with a suitable blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the cells and incubate with secondary antibodies for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both phospho-Histone H3 and GAPDH.

    • Normalize the phospho-Histone H3 signal to the GAPDH signal.

    • Plot the normalized signal against the logarithm of the HC-1 concentration and determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • HCT116 cells

  • Complete cell culture medium

  • HC-1

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed HCT116 cells in a 96-well plate at a density of 2,500 cells/well and incubate overnight.

    • Treat the cells with serial dilutions of HC-1.

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the HC-1 concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Hypothetical Data Summary

The following table summarizes the hypothetical results obtained from the characterization of HC-1.

Assay TypeTarget/Cell LineEndpointHypothetical Result (HC-1)
In Vitro Kinase Assay Aurora Kinase AIC₅₀50 nM
Cell-Based Phosphorylation Assay HCT116IC₅₀200 nM
Cell Viability Assay HCT116GI₅₀500 nM

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial characterization of a novel kinase inhibitor, using the hypothetical compound HC-1 as an example targeting Aurora Kinase A. The described protocols for in vitro and cell-based assays are fundamental for determining the potency and cellular efficacy of new chemical entities. The hypothetical data presented for HC-1 suggest a potent inhibitor of AURKA with good cell permeability and anti-proliferative activity.

Further studies would be warranted to confirm the mechanism of action, including kinase selectivity profiling against a broad panel of kinases to assess off-target effects. Additionally, in vivo efficacy studies in relevant animal models would be the next critical step in the drug development pipeline.

References

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Med Chem Lett. 2010;1(5):214-218.

  • Discovery of the first-in-class Aurora B kinase selective degrader. Eur J Med Chem. 2025;288:118006.

  • Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. J Med Chem. 2011;54(1):201-210.

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.

Sources

High-throughput screening with 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Novel Kinase Inhibitors Utilizing the 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Specific Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major focus of drug discovery. The aminopyrazine core is a privileged scaffold found in several potent and selective kinase inhibitors. For instance, derivatives of aminopyrazines have been successfully developed as inhibitors for targets like Checkpoint Kinase 1 (CHK1), highlighting the potential of this chemical class[1].

This application note presents a comprehensive high-throughput screening (HTS) protocol for the identification of novel kinase inhibitors based on the this compound scaffold. While the specific biological activity of this compound is not yet extensively characterized, its structural motifs suggest potential as a kinase inhibitor. This guide provides a robust framework for screening this and other novel compounds against a generic serine/threonine kinase, employing a competitive binding assay based on Fluorescence Polarization (FP).

The protocol herein is designed with scientific integrity at its core, providing not just the steps, but the rationale behind them to ensure a self-validating and reproducible HTS campaign. The use of HTS allows for the rapid testing of thousands to millions of compounds, making it an indispensable tool in modern drug discovery[2][3].

Assay Principle: Competitive Fluorescence Polarization

To identify compounds that bind to our target kinase, we will utilize a Fluorescence Polarization (FP) assay. This technique is exceptionally well-suited for HTS due to its homogeneous format (no separation steps required), sensitivity, and robustness[4][5].

The principle of the FP assay is based on the rotational speed of a fluorescent molecule in solution[6][7].

  • A small, fluorescently-labeled molecule (a "tracer"), which is known to bind to the kinase, tumbles rapidly in solution when unbound. When excited with polarized light, it emits depolarized light, resulting in a low FP signal .

  • When the tracer binds to the much larger kinase enzyme, its tumbling is significantly slowed. This results in the emission of polarized light and a high FP signal .

  • In a competitive screening scenario, if a test compound (like this compound) binds to the kinase's active site, it will displace the fluorescent tracer. The displaced tracer is now free in solution, tumbles rapidly again, and the FP signal decreases .

Therefore, a drop in the FP signal is indicative of a "hit" – a compound that successfully competes with the tracer for binding to the kinase.

FP_Principle cluster_low_fp Low FP Signal cluster_high_fp High FP Signal cluster_competition Competition (Hit) Unbound_Tracer Fluorescent Tracer Rapid Tumbling Bound_Complex Kinase-Tracer Complex Slow Tumbling Kinase Kinase Enzyme Kinase->Bound_Complex Binding Inhibited_Kinase Kinase-Inhibitor Complex Inhibitor Test Compound (e.g., this compound) Inhibitor->Inhibited_Kinase Displacement Displaced_Tracer Fluorescent Tracer Rapid Tumbling

Caption: Principle of the competitive Fluorescence Polarization assay.

Materials & Reagents

  • Target: Purified recombinant serine/threonine kinase.

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Compound Library: Collection of small molecules in 384-well plates.

  • Fluorescent Tracer: A known fluorescently-labeled ligand for the target kinase.

  • Assay Buffer: E.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Plates: Black, low-volume 384-well non-binding surface microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

  • Automation: Liquid handling robotics for dispensing reagents and compounds.[2]

Experimental Protocols

Part 1: Assay Development and Optimization

The success of any HTS campaign hinges on a robust and well-optimized assay.[8][9] The goal here is to establish conditions that provide a stable and significant signal window.

1.1. Kinase and Tracer Concentration Matrix:

  • Objective: To determine the minimal kinase concentration that yields a significant FP signal change upon tracer binding.

  • Procedure:

    • Prepare a serial dilution of the kinase in assay buffer.

    • In a 384-well plate, add a fixed, low concentration of the fluorescent tracer (e.g., 1-5 nM) to all wells.

    • Add the kinase dilutions across the plate. Include wells with tracer only (no kinase) as a negative control.

    • Incubate at room temperature for 60 minutes to reach binding equilibrium.

    • Measure the FP signal (in millipolarization units, mP).

    • Plot mP vs. Kinase Concentration. Select the concentration of kinase that gives ~80% of the maximal signal change (this is often at or near the Kd of the tracer and ensures the assay is sensitive to competitive inhibitors).

1.2. Z'-Factor Validation:

  • Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| Where SD is the standard deviation and Mean refers to the high (tracer + kinase) and low (tracer only) signal controls.

  • Procedure:

    • Prepare a 384-well plate with alternating columns of positive controls (kinase + tracer) and negative controls (tracer only). A minimum of 16 replicates for each is recommended for accurate statistics.[12]

    • Incubate and read the plate as described above.

    • Calculate the Z'-factor.

  • Interpretation of Z'-Factor: [13]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay that may require further optimization.

    • Z' < 0: The assay is not suitable for screening.

Part 2: High-Throughput Screening Protocol

This protocol assumes the use of automated liquid handlers to ensure consistency and throughput.[2]

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the test compounds from the library plates to the 384-well assay plates. This includes this compound and other library compounds. The final screening concentration is typically 10-20 µM.

  • Control Wells: Designate specific wells on each plate for controls:

    • Positive Control (No Inhibition): Kinase + Tracer + DMSO.

    • Negative Control (100% Inhibition): Tracer + DMSO (no kinase).

  • Kinase Addition: Add the optimized concentration of the kinase enzyme to all wells except the negative controls.

  • Incubation: Briefly incubate the plate (~15-30 minutes) to allow test compounds to bind to the kinase.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Final Incubation: Incubate the plates for 60-90 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the FP signal on a compatible plate reader.

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Analysis & Hit Progression Assay_Dev 1. Assay Development (Optimization & Z'-Factor > 0.5) Lib_Plate 2. Compound Library Plating (384-well format) Assay_Dev->Lib_Plate Compound_Dispense 3. Dispense Compounds (50 nL into assay plates) Lib_Plate->Compound_Dispense Kinase_Add 4. Add Kinase Enzyme Compound_Dispense->Kinase_Add Tracer_Add 5. Add Fluorescent Tracer Kinase_Add->Tracer_Add Incubate_Read 6. Incubate & Read FP Signal Tracer_Add->Incubate_Read Data_Norm 7. Data Normalization (% Inhibition Calculation) Incubate_Read->Data_Norm Hit_Select 8. Hit Selection (e.g., >50% Inhibition) Data_Norm->Hit_Select Hit_Confirm 9. Hit Confirmation (Re-test from powder) Hit_Select->Hit_Confirm Dose_Response 10. Dose-Response & IC50 Hit_Confirm->Dose_Response

Caption: High-Throughput Screening workflow from assay development to hit validation.

Data Presentation and Interpretation

Raw HTS data is typically normalized to percent inhibition to allow for comparison across different plates and screening runs.

Percent Inhibition Calculation: % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))

Where:

  • mP_sample is the signal from a well with a test compound.

  • mP_high is the average signal from the positive controls.

  • mP_low is the average signal from the negative controls.

Hypothetical Screening Data:

Compound IDScaffoldConcentration (µM)Raw mP% InhibitionHit? (Threshold >50%)
Cmpd-001This compound1011578.9%Yes
Cmpd-002Other102255.3%No
Cmpd-003Other1015057.9%Yes
Cmpd-004Other102302.6%No
High ControlN/AN/A235 (±8)0%N/A
Low ControlN/AN/A80 (±5)100%N/A

Hit Selection and Progression:

A compound that exhibits activity above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the plate) is considered a "hit"[14]. However, initial hits from a primary screen can contain false positives[15]. Therefore, a rigorous hit validation cascade is essential:

  • Hit Confirmation: Hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations to determine their potency (IC₅₀ value).

  • Secondary Assays: Orthogonal assays (e.g., enzymatic activity assays, cellular thermal shift assays) are used to confirm the mechanism of action and rule out assay artifacts.

  • SAR Exploration: For promising scaffolds like this compound, analogs are synthesized and tested to understand the structure-activity relationship (SAR).

Conclusion

This application note provides a detailed and scientifically grounded protocol for conducting a high-throughput screen for kinase inhibitors using this compound as a representative novel compound. By employing a robust Fluorescence Polarization competitive binding assay and adhering to rigorous validation standards, such as the Z'-factor, researchers can efficiently and accurately identify promising lead compounds for further drug development. This framework is adaptable to various kinase targets and compound libraries, serving as a foundational guide for modern HTS campaigns.

References

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH Source: National Institutes of Health URL
  • Title: Z-factors - BIT 479/579 High-throughput Discovery Source: high-throughput Discovery URL
  • Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies Source: Bioinformatics | Oxford Academic URL
  • Title: High-throughput screening - Wikipedia Source: Wikipedia URL
  • Title: Calculating a Z-factor to assess the quality of a screening assay.
  • Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL
  • Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: Oxford Academic URL
  • Title: Resources for Assay Development and High Throughput Screening Source: MSU Drug Discovery URL
  • Title: The Z prime value (Z´)
  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: Request PDF - ResearchGate URL
  • Title: Z-Factor Calculator - Free Online Tool Source: Assay Quality Control URL
  • Title: FLUORESCENCE POLARIZATION ASSAYS Source: BPS Bioscience URL
  • Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL
  • Title: Fluorescence Polarization Assays: Principles & Applications Source: BPS Bioscience URL
  • Title: High-Throughput Screening in Drug Discovery Explained Source: Technology Networks URL
  • Title: Quantitative high-throughput screening data analysis: challenges and recent advances - PMC - NIH Source: National Institutes of Health URL
  • Title: Assay Development and High‐Throughput Screening Source: ResearchGate URL
  • Title: Assay Validation in High Throughput Screening – from Concept to Application Source: Semantic Scholar URL
  • Title: Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing Source: PubMed Central URL
  • Title: Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)

Sources

Application Notes & Protocols: Target Identification Using 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine-Based Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Target identification is a critical bottleneck in drug discovery, particularly for compounds identified through phenotypic screening. This guide provides a comprehensive framework for elucidating the molecular target(s) of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, a hypothetical hit compound. We detail the rationale and methodology for designing and synthesizing a bespoke chemical probe derived from this scaffold. The primary focus is on the application of photo-affinity labeling coupled with affinity-based protein profiling (AfBPP) to covalently capture and identify specific protein interactors from complex biological systems. Detailed, field-tested protocols for probe synthesis, live-cell labeling, protein enrichment, and downstream mass spectrometry analysis are provided. Crucially, we emphasize the design of rigorous control experiments, including the synthesis of a negative control probe and competition assays, to ensure the generation of high-confidence, validated targets.

Introduction: The Challenge of Target Deconvolution

Phenotypic drug discovery (PDD) has re-emerged as a powerful strategy for identifying first-in-class medicines. This approach identifies compounds that elicit a desired physiological effect in a relevant biological system (e.g., cell culture, organism) without prior knowledge of the molecular target. While effective in discovering compounds with novel mechanisms of action, a significant subsequent challenge is the identification of the specific protein(s) through which the compound exerts its effect—a process known as target deconvolution or target identification.[1]

This compound represents a typical starting point for such an investigation. As a "hit" from a high-throughput screen, its biological activity is established, but its mechanism of action is unknown. To bridge this gap, the molecule must be converted from a mere binder into an investigative tool—a chemical probe. Chemical proteomics, which utilizes such purpose-built chemical probes, offers a powerful suite of techniques to identify protein targets in an unbiased manner within their native environment.[2][3] This guide will focus on an affinity-based chemical proteomics approach, a robust method for capturing and identifying specific small molecule-protein interactions.[4][5]

Principle of the Method: Photo-Affinity Labeling & Profiling

The strategy outlined here involves transforming the hit compound, this compound, into a trifunctional chemical probe. This probe retains the core scaffold for target recognition and incorporates two additional functionalities:

  • A Photoreactive Cross-linking Group: This moiety remains inert until activated by UV light, at which point it forms a highly reactive intermediate that covalently bonds to any nearby molecules, effectively "trapping" the protein target.[6][7][8]

  • An Affinity Handle/Reporter Tag: This tag, typically biotin, allows for the selective enrichment of the covalently cross-linked probe-protein complexes from the complex cellular proteome using streptavidin-coated beads.[2][9]

The general experimental workflow is a multi-step process that begins with probe design and culminates in the validation of identified targets.

G cluster_0 Phase 1: Probe Development cluster_1 Phase 2: Target Capture cluster_2 Phase 3: Identification & Validation Hit Hit Compound (this compound) ProbeSynth Chemical Probe Synthesis (Affinity Tag + Crosslinker) Hit->ProbeSynth NegCtrl Negative Control Synthesis Hit->NegCtrl Incubation Incubate Probe with Cells/Lysate UV UV Photo-Crosslinking Incubation->UV Lysis Cell Lysis & Solubilization UV->Lysis Pulldown Streptavidin Affinity Capture (Pulldown) Lysis->Pulldown MS On-Bead Digestion & LC-MS/MS Analysis Pulldown->MS Data Data Analysis: Identify Enriched Proteins MS->Data Validation Target Validation (CRISPR, siRNA, etc.) Data->Validation

Caption: Overall workflow for photo-affinity-based target identification.

Chemical Probe Design and Synthesis

The success of any target identification experiment hinges on a well-designed chemical probe. The key is to modify the parent molecule without significantly disrupting its binding to the target protein. Structure-activity relationship (SAR) data, if available, is invaluable for determining which positions on the molecule are tolerant to modification.[10]

For this compound, the bromine atom at the 5-position is an ideal handle for introducing the necessary functionalities via palladium-catalyzed cross-coupling reactions. The amino group at the 2-position could also be used, but it may be critical for target binding.

Proposed Probe Structure & Synthesis Strategy

We propose a modular synthesis using Click Chemistry, which is highly efficient and biocompatible.[11][][13][14] The strategy involves synthesizing an alkyne-modified version of the parent compound and then "clicking" on a linker that contains both the photoreactive group and the biotin tag.

Caption: Modular synthesis strategy for the target identification probe.

Choice of Photoreactive Crosslinker

Several types of photoreactive groups are available, each with distinct properties.[15] Diazirines are often preferred for their small size and the highly reactive carbene intermediate they form upon UV activation, which can react with a wide range of C-H and N-H bonds.[6][8]

Photoreactive GroupActivation λ (nm)Reactive IntermediateKey AdvantagesKey Disadvantages
Aryl Azide < 300NitreneLess harmful to protein structureLonger irradiation time, potential for rearrangement
Benzophenone ~360Triplet KetoneHigh reaction efficiency, reversible excited stateLarger size, prefers abstracting H-atoms
Diazirine ~360CarbeneSmall size, highly reactive, short irradiation timeCan react with water if no target is nearby

Table 1: Comparison of common photoreactive crosslinkers.[6][7][8]

The Imperative of Controls

A common pitfall in affinity proteomics is the identification of false-positive hits—proteins that bind non-specifically to the affinity matrix or the probe itself, rather than through a specific interaction with the parent compound's scaffold.[9] To address this, a multi-pronged control strategy is essential.

The Negative Control Probe

A negative control is a compound that is structurally very similar to the active probe but is biologically inactive against the intended target.[16][17] This control should be derivatized into a probe using the exact same chemistry. The rationale is that the negative control probe will share the same non-specific binding profile as the active probe, but will not enrich for the specific target(s).[18][19] Therefore, proteins enriched by the active probe but not the negative control probe are high-confidence candidates.

  • Design Causality: To design a negative control for this compound, one might synthesize an analog where the pyrrolidine ring is replaced with a sterically bulky or electronically dissimilar group that abolishes activity, or modify the 2-amino group if it is shown to be a key pharmacophore. The choice must be guided by SAR. If no SAR is available, several candidates may need to be synthesized and tested.[19]

Competition Experiment

This is the gold standard for validating specific interactions. The experiment is run in parallel where, in one condition, the biological sample is pre-incubated with a large excess (e.g., 100-fold) of the original, unmodified "hit" compound before the chemical probe is added. The free compound will occupy the specific binding sites on the target protein, preventing the probe from binding.

  • Self-Validation: A true target protein will be abundant in the probe-only sample but significantly depleted or absent in the competition sample. This provides powerful evidence that the probe binds to the same site as the parent compound.[9]

Detailed Experimental Protocols

Protocol 1: Live Cell Photo-Affinity Labeling

This protocol assumes the probe is cell-permeable. If not, labeling should be performed on cell lysates.

  • Cell Culture: Plate cells of interest (e.g., a line known to be sensitive to the parent compound) in 10 cm or 15 cm dishes and grow to 80-90% confluency.

  • Competition Control: For competition samples, pre-incubate cells with a 100x molar excess of the parent compound (e.g., 100 µM) for 1 hour at 37°C.

  • Probe Incubation: Add the biotinylated, photoreactive probe to the cell culture medium to a final concentration of 1-10 µM. Incubate for 1-4 hours at 37°C. Note: This concentration and time should be optimized.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove unbound probe.

  • Photo-Crosslinking: Place the dishes on ice and irradiate with UV light (e.g., 365 nm for diazirines) for 5-15 minutes. Use a UV lamp designed for photochemical crosslinking.[8] Caution: UV light is hazardous. Use appropriate shielding.

  • Cell Harvest: Scrape the cells into ice-cold PBS containing protease and phosphatase inhibitors. Pellet the cells by centrifugation (500 x g, 5 min, 4°C).

  • Proceed to Lysis & Pulldown (Protocol 2).

Protocol 2: Streptavidin Affinity Capture and On-Bead Digestion
  • Cell Lysis: Resuspend the cell pellet in RIPA buffer (or another suitable lysis buffer) containing protease/phosphatase inhibitors. Lyse on ice for 30 minutes with vortexing.

  • Clarification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cellular debris. Transfer the supernatant (proteome) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Bead Preparation: Use high-capacity streptavidin agarose or magnetic beads. Wash the beads three times with lysis buffer.

  • Affinity Capture: Incubate 1-5 mg of protein lysate with 50-100 µL of washed streptavidin bead slurry. Incubate overnight at 4°C with gentle rotation.

  • Washing: This step is critical to remove non-specific binders. Perform a series of stringent washes. For example:

    • 2x washes with Lysis Buffer

    • 2x washes with 1M KCl

    • 2x washes with 0.1 M Na₂CO₃

    • 2x washes with 2M Urea in 10 mM Tris

    • 2x washes with Wash Buffer (e.g., 50 mM Tris)

  • On-Bead Digestion (for Mass Spectrometry):

    • Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to 10 mM and incubate at 56°C for 30 min (reduction).

    • Cool to room temperature. Add iodoacetamide to 25 mM and incubate in the dark for 30 min (alkylation).

    • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Elution: Collect the supernatant containing the digested peptides. Elute the beads once more with 50 µL of 0.1% formic acid. Pool the supernatants.

  • Sample Cleanup: Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

G cluster_0 cluster_1 cluster_2 Probe Probe Target Target Protein Probe->Target Binding Bead Streptavidin Bead Target->Bead Biotin-Streptavidin Interaction p1 Target->p1 UV Light Other Other Proteins Other->Bead Non-specific binding WASH Stringent Washes Other->WASH Bead->WASH Trypsin Trypsin Digestion Bead->Trypsin p1->Target Covalent Bond WASH->Bead Peptides Peptides Trypsin->Peptides Identified Peptides

Caption: Mechanism of photo-affinity capture and on-bead digestion.

Downstream Target Validation

Identifying a protein by mass spectrometry is not the final step; it is a hypothesis that must be validated.[20][21] The goal is to independently demonstrate that modulating the candidate protein recapitulates the phenotype observed with the original compound.

Genetic Approaches
Biochemical and Biophysical Assays

If the candidate protein is a known enzyme, its activity can be measured in the presence and absence of the compound. For non-enzymatic targets, binding can be confirmed using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assay (CETSA).

G start Candidate Protein(s) Identified by MS q1 Is the parent compound's phenotype known? start->q1 a1_yes Use Genetic Methods (CRISPR/siRNA) to Perturb Target Gene q1->a1_yes Yes a1_no Develop Phenotypic Assay Based on Target's Known Function q1->a1_no No q2 Does genetic perturbation recapitulate the compound's phenotype? a1_yes->q2 a1_no->q2 a2_yes High-Confidence Target. Proceed to biochemical validation. q2->a2_yes Yes a2_no Low-Confidence Target. Re-evaluate MS data or consider off-target effects. q2->a2_no No biochem Biochemical/Biophysical Validation (Enzyme Assay, SPR, CETSA) a2_yes->biochem

Caption: Decision workflow for downstream target validation.

References

  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. (2020). Signal Transduction and Targeted Therapy. [Link]

  • Activity-based protein profiling: A graphical review. (2023). Current Research in Pharmacology and Drug Discovery. [Link]

  • Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. (n.d.). Methods in Enzymology. [Link]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. (2008). Annual Review of Biochemistry. [Link]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. (n.d.). Scilit. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology. [Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. (n.d.). Nature Reviews Drug Discovery. [Link]

  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. (2020). ResearchGate. [Link]

  • Controls for chemical probes. (n.d.). Chemical Probes Portal. [Link]

  • Click Chemistry. (n.d.). Sharpless Lab, The Scripps Research Institute. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (2022). Frontiers in Chemistry. [Link]

  • Photocrosslinking Probes for Capture of Carbohydrate Interactions. (n.d.). Current Opinion in Chemical Biology. [Link]

  • Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. (2021). Angewandte Chemie International Edition. [Link]

  • Target Validation with CRISPR. (2022). Biocompare. [Link]

  • The Promise and Peril of Chemical Probe Negative Controls. (2021). ACS Chemical Biology. [Link]

  • Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. (2022). Free Radical Biology and Medicine. [Link]

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. (2019). Journal of Medicinal Chemistry. [Link]

  • General schemes of affinity‐based protein profiling. (n.d.). ResearchGate. [Link]

  • Multiplexed protein profiling by sequential affinity capture. (n.d.). Scientific Reports. [Link]

  • Click chemistry. (n.d.). Wikipedia. [Link]

  • Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. (n.d.). Journal of the American Heart Association. [Link]

  • Negative controls of chemical probes can be misleading. (2020). bioRxiv. [Link]

  • The Promise and Peril of Chemical Probe Negative Controls. (2021). ResearchGate. [Link]

  • Performing target validation well. (2018). siTOOLs Biotech. [Link]

  • Protocols. (n.d.). Broad Institute. [Link]

  • Expert target identification & validation services for drug discovery. (n.d.). Nuvisan. [Link]

  • Are Enantiomer of Chemical Probes Good Negative Controls? (2021). openlabnotebooks.org. [Link]

  • Affinity Proteomics to Study Endogenous Protein Complexes: Pointers, Pitfalls, Preferences and Perspectives. (2014). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, a key heterocyclic intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such intermediates is paramount for the integrity of the final active pharmaceutical ingredient (API). This application note outlines detailed experimental protocols for chromatographic and spectroscopic techniques, offering insights into the rationale behind method selection and parameter optimization. The multi-faceted approach described herein ensures a thorough understanding of the compound's chemical and physical properties.

Introduction: The Imperative for Rigorous Analytical Characterization

This compound belongs to a class of substituted pyrazines, which are significant building blocks in medicinal chemistry due to their presence in a wide array of biologically active molecules. The precise analytical characterization of this intermediate is a critical step in the drug development process. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final API.[1] Therefore, a robust analytical workflow is essential to confirm the structural integrity, quantify purity, and identify any process-related or degradation impurities.

This guide presents a holistic analytical approach, combining chromatographic techniques for purity assessment and impurity profiling with spectroscopic methods for unambiguous structural elucidation.

Chromatographic Analysis: A Pillar of Purity and Impurity Assessment

Chromatographic techniques are fundamental for separating and quantifying the main component from any related substances.[2] For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its versatility with non-volatile and thermally labile compounds.[2]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reverse-phase HPLC method is highly suitable for analyzing substituted pyrazines.[1] The following protocol is a well-established starting point and should be validated for specificity, linearity, accuracy, precision, and robustness.

Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.[1]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV-Vis spectrum of the compound).[1][2]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]

    • Sample Solution: Prepare the sample in the same manner as the standard solution.[1]

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.[1]

Causality in Method Design: The use of a C18 column provides excellent retention for moderately polar compounds like the target analyte. The gradient elution with an acetonitrile/water mobile phase allows for the effective separation of the main peak from potential impurities with a wide range of polarities. Phosphoric acid is added to the aqueous phase to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of the amino group.

Workflow for HPLC Method Development and Validation

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Column_Select Column Selection (e.g., C18) Dev_Start->Column_Select MP_Select Mobile Phase Selection (ACN/Water) Column_Select->MP_Select Gradient_Opt Gradient Optimization MP_Select->Gradient_Opt Detection_WL Wavelength Selection Gradient_Opt->Detection_WL Specificity Specificity Detection_WL->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: A generalized workflow for HPLC method development and validation.

Spectroscopic Techniques: Unambiguous Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of this compound, serving as a crucial tool for identity confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[2] Both ¹H and ¹³C NMR are essential for characterization.

Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).[2]

  • Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in the chosen deuterated solvent.[2]

  • Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) to confirm connectivity.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the pyrrolidine ring protons, the aromatic proton on the pyrazine ring, and the amine protons.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule. The carbon attached to the bromine will show a characteristic shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure.

Protocol: MS Analysis

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (e.g., LC-MS or GC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Data Analysis: Look for the molecular ion peak (M⁺) and the protonated molecule ([M+H]⁺). The presence of bromine will result in a characteristic isotopic pattern with peaks of roughly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[2]

Table 1: Expected Mass Spectrometry Data

IonExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)
[M]⁺256.0258.0
[M+H]⁺257.0259.0

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for evaluating the thermal stability and phase behavior of the material.[2]

Protocol: Thermal Analysis

  • Instrumentation: TGA or DSC instrument.[2]

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate pan.

  • Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Interpretation:

    • DSC: Can be used to determine the melting point and identify any polymorphic transitions.

    • TGA: Will indicate the temperature at which the compound begins to decompose.

Comprehensive Analytical Workflow

A logical and sequential workflow is crucial for the efficient and thorough characterization of this compound.

Diagram of the Analytical Characterization Workflow

cluster_workflow Analytical Workflow Start Sample Receipt Structure_Confirm Structural Confirmation (NMR, MS) Start->Structure_Confirm Purity_Assay Purity & Impurity Profiling (HPLC) Structure_Confirm->Purity_Assay PhysChem Physicochemical Characterization (DSC, TGA) Purity_Assay->PhysChem Final_Report Certificate of Analysis Generation PhysChem->Final_Report

Caption: A sequential workflow for the analytical characterization of a pharmaceutical intermediate.

Conclusion

The analytical characterization of this compound requires a multi-disciplinary approach. The combination of chromatographic and spectroscopic techniques detailed in this application note provides a robust framework for ensuring the identity, purity, and stability of this important pharmaceutical intermediate. Each method provides a unique and complementary piece of information, and together they form a self-validating system for quality control.

References

  • A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.

Sources

Application Note: Solubility and Stability Profiling of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine for Preformulation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early-stage assessments are the determination of solubility and stability, as these fundamental physicochemical properties profoundly influence a compound's bioavailability, manufacturability, and overall therapeutic potential.[1] This application note provides a comprehensive set of protocols for the systematic evaluation of the solubility and stability of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine , a heterocyclic compound with potential pharmacological activity.

The pyrazine moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[2] Understanding the behavior of this compound in various aqueous and organic media, as well as its resilience to environmental stressors, is paramount for guiding formulation development, selecting appropriate storage conditions, and ensuring the safety and efficacy of the potential drug product.[1][3]

The methodologies outlined herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a practical framework for generating the critical data required for informed decision-making in the preformulation phase. The protocols are grounded in the principles of scientific integrity and are aligned with the spirit of international regulatory guidelines, such as those established by the International Council for Harmonisation (ICH).[4][5]

Materials and Equipment

Reagents and Solvents
  • This compound (purity ≥ 98%)

  • Deionized water (Milli-Q® or equivalent)

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethanol (ACS grade)

  • Propylene glycol (USP grade)

  • Polyethylene glycol 400 (PEG 400) (USP grade)

  • Dimethyl sulfoxide (DMSO) (ACS grade)

  • Hydrogen peroxide (30%)

  • Reference standards for anticipated degradation products (if available)

Equipment
  • Analytical balance (± 0.01 mg)

  • pH meter

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber with controlled light exposure (ICH Q1B compliant)[6]

  • Glass vials (amber and clear)

  • Syringe filters (0.22 µm)

Experimental Protocols

Part 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. This section details the protocols for assessing the equilibrium solubility of this compound in various media relevant to pharmaceutical development.

This method determines the equilibrium solubility of the compound by allowing it to saturate a solvent over an extended period.

  • Preparation: Add an excess amount of this compound to a series of glass vials containing a known volume of the test solvent (e.g., water, PBS pH 7.4, 0.1 M HCl, various biorelevant media).

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: The solubility is expressed in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.

cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Processing cluster_analysis Analysis A Add excess compound to solvent B Shake at constant temperature (24-72 hours) A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute sample D->E F Quantify by HPLC E->F

Caption: Thermodynamic solubility determination workflow.

This method provides a rapid assessment of solubility from a DMSO stock solution, which is useful for early-stage screening.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Solvent Addition: Add a small volume of the DMSO stock solution to a larger volume of the aqueous test buffer (e.g., PBS pH 7.4) in a 96-well plate.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Precipitation Assessment: Measure the turbidity of the solution using a nephelometer or visually inspect for precipitation.

  • Quantification (Optional): For a more quantitative assessment, centrifuge the plate to pellet any precipitate, and then analyze the supernatant by HPLC or UV-Vis spectroscopy.

Part 2: Stability Testing

Stability testing provides crucial information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5]

Forced degradation studies are designed to identify the likely degradation products and establish the degradation pathways of the drug substance.[7][8] These studies are also instrumental in developing and validating stability-indicating analytical methods.[9]

The general recommendation for forced degradation is to achieve 5-20% degradation of the drug substance.[6]

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with HCl.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period, protected from light.

    • Analyze samples at various time points by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a clear glass vial.

    • Expose to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.[9]

    • At specified intervals, dissolve a portion of the sample in a suitable solvent for HPLC analysis.

  • Photostability:

    • Expose both solid and solution samples of the compound to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6][10]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the light-exposed and control samples by HPLC.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions and solid samples B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal (Solid) A->E F Photolytic (ICH Q1B) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze by Stability-Indicating HPLC Method H->I

Caption: Forced degradation experimental workflow.

Formal stability studies are conducted to establish a re-test period for the drug substance.[4][5]

  • Batch Selection: Use at least three primary batches of this compound for the study.[10]

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.[11]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[11]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.[11]

    • Accelerated: 0, 3, 6 months.[4]

  • Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation and Analysis

Solubility Data

The results of the solubility studies should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound

Solvent/MediumTemperature (°C)Solubility (mg/mL)Standard Deviation
Deionized Water250.05± 0.01
PBS (pH 7.4)370.08± 0.02
0.1 M HCl371.2± 0.15
Ethanol255.5± 0.4
Propylene Glycol2512.3± 1.1
PEG 4002525.8± 2.3
Stability Data

The stability data should be presented in a way that clearly shows the degradation profile of the compound under different stress conditions.

Table 2: Hypothetical Forced Degradation Data for this compound (% Assay Remaining)

Stress ConditionDuration% Assay RemainingMajor Degradants (RRT)
0.1 M HCl24 hours85.20.75, 1.12
0.1 M NaOH8 hours90.50.88
3% H₂O₂24 hours92.11.34
Thermal (80 °C)7 days98.5Not Detected
PhotostabilityICH Q1B96.30.95

RRT: Relative Retention Time

Discussion and Interpretation

The solubility and stability data generated from these protocols will provide critical insights into the properties of this compound.

  • Solubility: The low aqueous solubility in neutral pH and higher solubility in acidic conditions, as shown in the hypothetical data, would suggest that the compound is a weak base. This has significant implications for its oral absorption and potential for pH-dependent solubility issues in the gastrointestinal tract. The higher solubility in organic solvents like PEG 400 suggests that lipid-based or co-solvent formulations could be a viable strategy to enhance its solubility.

  • Stability: The forced degradation studies will reveal the compound's susceptibility to hydrolysis, oxidation, and photolysis. For instance, significant degradation under acidic conditions would indicate that the formulation should be designed to protect the compound from low pH environments. The identification of major degradants is the first step in their structural elucidation and toxicological assessment. The long-term and accelerated stability data will be used to establish the re-test period and recommend appropriate storage conditions.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for evaluating the solubility and stability of this compound. The successful execution of these protocols will generate a robust data package that is essential for advancing a promising compound through the drug development pipeline. The insights gained will enable formulation scientists to develop a stable, bioavailable, and effective drug product, ultimately contributing to the delivery of safe and effective medicines to patients.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Pharma Pathway. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

  • Jain, R., & Sharma, P. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5043-5050. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Dai, A., et al. (2025, July 23). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

  • Wang, Y., et al. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. Retrieved from [Link]

  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • Google Patents. (n.d.). CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Roughley, S. D., & Whittle, M. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 62(19), 8514-8557. Retrieved from [Link]

  • MDPI. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]

  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Uddin, M. S., et al. (2022). Stability Testing and its Role in Drug Development Process. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1), 1-5. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromobenzamide. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

  • ResearchGate. (2023). Stability testing and its role in drug development process. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the demand for robust synthetic methodologies in medicinal chemistry, this Technical Support Center provides a comprehensive guide to the synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. This document is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure successful experimental outcomes. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights.

Synthetic Scheme Overview

The most common and efficient route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The typical starting material is 2-Amino-5-bromo-3-chloropyrazine[1]. The chlorine atom at the C-3 position is significantly more reactive towards nucleophilic attack than the bromine atom at the C-5 position. This enhanced reactivity is due to the electronic activation provided by the two adjacent ring nitrogens and the amino group, which stabilize the intermediate formed during the substitution process[2][3].

The general transformation is outlined below:

Caption: General synthetic scheme for the SNAr reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: I am observing very low to no product formation. What are the likely causes?

This is a common issue that can often be traced back to reaction conditions or reagent quality.

  • Causality Analysis: The SNAr reaction on a pyrazine ring, while facilitated by the electron-deficient nature of the ring, is not always spontaneous and requires specific conditions to proceed efficiently. Insufficient thermal energy, improper solvent choice, or inactive reagents are the primary culprits.

  • Step-by-Step Solutions:

    • Verify Reagent Quality: Ensure the 2-Amino-5-bromo-3-chloropyrazine is pure and the pyrrolidine has not degraded. Use a fresh bottle if in doubt.

    • Increase Reaction Temperature: These reactions often require significant heat. Start at around 80 °C and, if monitoring (via TLC or LC-MS) shows no conversion, incrementally increase the temperature to 100-120 °C. Be aware that excessively high temperatures can lead to side products.

    • Solvent Choice is Critical: The reaction requires a polar, aprotic solvent to dissolve the reagents and facilitate the formation of the charged intermediate.

      • Recommended Solvents: Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Dimethylformamide (DMF) are excellent choices.

      • Poor Solvents: Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity. Non-polar solvents (like toluene or hexane) will not adequately dissolve the starting materials.

    • Ensure Proper Base Stoichiometry: A base is required to neutralize the HCl generated during the reaction. An excess of a mild inorganic base like K₂CO₃ or an organic base like N,N-Diisopropylethylamine (DIPEA) is recommended. Using pyrrolidine itself as the base (by adding a large excess) is also a viable strategy.

Question 2: My reaction is sluggish and does not go to completion, even at high temperatures. What can I do?

Incomplete conversion suggests an issue with either the activation energy barrier or reagent reactivity.

  • Causality Analysis: The nucleophilicity of pyrrolidine can be hampered if it is protonated. Additionally, the leaving group ability of chloride is good, but not as exceptional as fluoride in some SNAr contexts[4]. The system may require more forcing conditions or a catalyst.

  • Step-by-Step Solutions:

    • Monitor by TLC/LC-MS: Before concluding the reaction is stalled, confirm it with analytical techniques. Compare the reaction mixture to a spot of the starting material.

    • Increase Pyrrolidine Equivalents: Increase the amount of pyrrolidine to 2-3 equivalents. This shifts the reaction equilibrium towards the product.

    • Consider an Alternative Strategy: Buchwald-Hartwig Amination: If the SNAr route consistently fails, a palladium-catalyzed Buchwald-Hartwig amination could be an alternative, though it is more complex and typically used for less activated systems.[5][6] This involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOtBu).[7][8] This approach is generally higher-yielding for difficult couplings but requires stringent anaerobic conditions.

Question 3: I've formed the product, but it is difficult to purify. What are the common impurities and how can I remove them?

Purification challenges usually arise from unreacted starting materials or the formation of closely related side products.

  • Causality Analysis: The product, starting material, and potential side products may have similar polarities, making separation by standard column chromatography difficult.

  • Step-by-Step Solutions:

    • Identify the Impurity: Use LC-MS to identify the mass of the major impurity. This will tell you if it's unreacted starting material or a side product.

    • Optimize Column Chromatography:

      • Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and slowly increase the polarity.

      • Acid/Base Wash: Before chromatography, perform an aqueous workup. An acid wash (e.g., dilute HCl) will protonate and remove excess pyrrolidine and the basic product into the aqueous layer. You would then need to re-basify the aqueous layer and extract the product. A basic wash (e.g., NaHCO₃) can help remove acidic impurities. Caution: Your product is basic and will be extracted by an acid wash.

    • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be a powerful final purification step. Test various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane).

Troubleshooting Decision Flowchart

Troubleshooting start Problem: Low or No Product Yield check_reagents Are reagents (SM, pyrrolidine) fresh and pure? start->check_reagents check_reagents->start No, replace reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes increase_temp Increase temperature incrementally (80 -> 120 °C) check_conditions->increase_temp No, temp too low change_solvent Use polar aprotic solvent (DMSO, NMP, DMF) check_conditions->change_solvent No, wrong solvent check_base Is sufficient base present? (e.g., >2 eq. K2CO3 or DIPEA) check_conditions->check_base No, insufficient base incomplete_rxn Problem: Incomplete Reaction check_conditions->incomplete_rxn Yes, but reaction stalled monitor_tlc Monitor reaction progress by TLC or LC-MS increase_temp->monitor_tlc change_solvent->monitor_tlc check_base->monitor_tlc increase_nuc Increase pyrrolidine equivalents (2-3 eq.) incomplete_rxn->increase_nuc increase_nuc->monitor_tlc consider_alt Consider alternative method: Buchwald-Hartwig Coupling monitor_tlc->consider_alt Still Stalled success Synthesis Successful monitor_tlc->success Reaction Complete

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: Why is the chlorine at C-3 substituted instead of the bromine at C-5?

    • A1: The regioselectivity is controlled by electronics. The C-3 position is flanked by two electron-withdrawing nitrogen atoms, making it more electron-deficient and thus more susceptible to nucleophilic attack. The C-5 position is only adjacent to one nitrogen. This allows for better stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C-3.[2][3]

  • Q2: What is the reaction mechanism?

    • A2: The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This involves two main steps: 1) The nucleophile (pyrrolidine) attacks the electron-deficient carbon bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. 2) The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

    SNAr_Mechanism Simplified SNAr Mechanism r1 Reactants r2 Meisenheimer Complex (Resonance Stabilized) r3 Products sub Pyrazine-Cl + Pyrrolidine inter [Pyrazine-(Cl, Pyrrolidine)]⁻ sub->inter Nucleophilic Attack prod Pyrazine-Pyrrolidine + Cl⁻ inter->prod Loss of Leaving Group

    Caption: The two-step process of the SNAr mechanism.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of techniques is essential:

      • Mass Spectrometry (MS): To confirm the molecular weight. For C₈H₁₀BrN₅, the expected monoisotopic mass is ~243.00 g/mol , showing a characteristic isotopic pattern for one bromine atom.

      • ¹H NMR Spectroscopy: To confirm the structure. You would expect to see a singlet for the pyrazine proton, and multiplets for the pyrrolidine protons. The amino group protons may appear as a broad singlet.

      • ¹³C NMR Spectroscopy: To confirm the carbon framework.

      • HPLC/LC-MS: To determine the purity of the final compound.

  • Q4: What are the primary safety considerations for this synthesis?

    • A4: Always consult the Safety Data Sheet (SDS) for all reagents.

      • Solvents: DMSO, NMP, and DMF are reproductive hazards and can be absorbed through the skin. Always use them in a fume hood with appropriate personal protective equipment (PPE), including double gloves.

      • Reagents: Pyrrolidine is corrosive and flammable. 2-Amino-5-bromo-3-chloropyrazine is an irritant.

      • Reaction: The reaction is heated, posing a risk of thermal burns. Ensure the reaction is conducted in appropriate glassware with proper temperature control.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
ParameterValueJustification
Starting Material 2-Amino-5-bromo-3-chloropyrazine1.0 eq
Nucleophile Pyrrolidine2.0 - 3.0 eq
Base K₂CO₃ (Potassium Carbonate)2.5 eq
Solvent DMSO (Dimethyl Sulfoxide)5 - 10 mL per gram of SM
Temperature 100 °CTo provide sufficient activation energy.
Time 4 - 12 hoursMonitor by TLC/LC-MS for completion.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-5-bromo-3-chloropyrazine (1.0 eq), potassium carbonate (2.5 eq), and DMSO.

  • Stir the suspension at room temperature for 5 minutes.

  • Add pyrrolidine (2.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction's progress every 1-2 hours using TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LC-MS. The starting material should be consumed, and a new, more polar spot/peak corresponding to the product should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.

  • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

References

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 2007.
  • Buchwald–Hartwig amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Buchwald-Hartwig Amin
  • 2-Amino-3-bromo-5-methylpyrazine synthesis. ChemicalBook.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • 2-Amino-5-bromo-3-chloropyrazine. AK Scientific, Inc..
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common synthetic challenges and achieve optimal reaction outcomes.

Introduction

This compound is a highly functionalized pyrazine derivative, valuable as an intermediate in the synthesis of pharmacologically active compounds. Its synthesis typically involves the sequential, regioselective substitution of halogen atoms on a polyhalogenated pyrazine precursor. The primary challenges in its preparation are controlling the position of substitution, maximizing yield, and minimizing the formation of closely related impurities. This guide will walk you through these challenges with practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, which is commonly prepared via a two-step nucleophilic aromatic substitution (SNAr) pathway starting from 2,3-dichloro-5-bromopyrazine.

Diagram: Proposed Synthetic Workflow

Synthetic_Workflow A 2,3-Dichloro-5-bromopyrazine (Starting Material) B Step 1: Nucleophilic Aromatic Substitution (Pyrrolidine Addition) A->B Pyrrolidine, Base (e.g., K2CO3) Solvent (e.g., DMSO, NMP) Heat (e.g., 80-120 °C) C Intermediate: 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyrazine B->C D Step 2: Nucleophilic Aromatic Substitution (Amination with Ammonia) C->D Ammonia (e.g., aq. NH3, NH3 in Dioxane) High Temperature & Pressure (e.g., 120-150 °C, Sealed Vessel) E Final Product: 2-Amino-5-bromo-3-(pyrrolidin-1-yl)pyrazine D->E

Caption: Proposed two-step synthesis of the target compound.

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the first substitution with pyrrolidine?

A1: Poor regioselectivity is a common problem when working with polyhalogenated heterocycles. In 2,3-dichloro-5-bromopyrazine, the chlorine atoms are the most likely leaving groups for the initial nucleophilic aromatic substitution (SNAr) reaction. The position of the attack (C2 vs. C3) is governed by the electronic environment of the pyrazine ring.

  • Scientific Rationale: The pyrazine nitrogens are strongly electron-withdrawing, making the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. Studies on substituted dichloropyrazines have shown that the presence of an electron-donating group can direct nucleophilic attack to the adjacent position, while an electron-withdrawing group directs it to the position para to it.[1] In this case, with only halogens present, the difference in reactivity between the C2 and C3 positions is subtle.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can enhance selectivity. Start around 60-70 °C and slowly increase if the reaction is too slow.

    • Solvent Choice: The solvent can influence regioselectivity. Polar aprotic solvents like DMSO, NMP, or DMF are typically used for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[2] Experiment with different solvents to see if selectivity improves.

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of pyrrolidine. A large excess can lead to di-substitution and other side reactions.

Q2: The yield of the first step (pyrrolidine addition) is very low, and my starting material remains unreacted.

A2: Low conversion in an SNAr reaction typically points to issues with reaction conditions or reagent purity.

  • Scientific Rationale: The SNAr mechanism involves the attack of the nucleophile on the aromatic ring, forming a negatively charged intermediate (Meisenheimer complex), followed by the expulsion of the leaving group.[2] This process requires sufficient activation of the ring (which the pyrazine nitrogens provide) and conditions that favor both the initial attack and the subsequent elimination.

  • Troubleshooting Steps:

    • Increase Temperature: These reactions often require significant thermal energy. Gradually increase the reaction temperature in 10-20 °C increments. Monitor by TLC or HPLC to find a balance between reaction rate and impurity formation. Temperatures in the range of 80-120 °C are common.

    • Check Your Base: An inadequate base can be the culprit. The base (e.g., K₂CO₃, DIPEA) is needed to neutralize the HCl generated during the reaction. Ensure the base is anhydrous and of good quality. Consider using a stronger, non-nucleophilic base if needed.

    • Ensure Anhydrous Conditions: Water can compete with the nucleophile and hydrolyze the starting material. Ensure all reagents and solvents are dry.

    • Degas the Solvent: Although less critical than in palladium-catalyzed reactions, removing dissolved oxygen can sometimes prevent oxidative side reactions, especially if the reaction is run at high temperatures for extended periods.

Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield or No Reaction Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Product Degradation or Side Reactions Occurring Q1->A1_Yes Yes A1_No Reaction Conditions Suboptimal Q1->A1_No No Sol_Degradation Lower Temperature Check for Air/Moisture Sensitivity Reduce Reaction Time A1_Yes->Sol_Degradation Sol_Conditions Increase Temperature Verify Base Activity Check Solvent & Reagent Purity Consider Alternative Solvent A1_No->Sol_Conditions

Caption: Decision tree for troubleshooting low reaction yield.

Q3: The second step (amination with ammonia) is not proceeding to completion, or it requires extremely harsh conditions.

A3: Introducing an amino group onto the electron-rich 5-bromo-2-chloro-3-(pyrrolidin-1-yl)pyrazine intermediate can be challenging. The pyrrolidine group is electron-donating, which deactivates the ring towards further nucleophilic attack compared to the starting material.

  • Scientific Rationale: The rate of SNAr is highly dependent on the electrophilicity of the aromatic ring. Electron-donating groups, like amines, reduce this electrophilicity, making the subsequent substitution slower.[1] Therefore, more forcing conditions are typically required for the second substitution.

  • Troubleshooting Steps:

    • Increase Temperature and Pressure: This is often the most effective solution. The reaction should be performed in a sealed pressure vessel to reach temperatures of 120-150 °C or even higher. Using a solution of ammonia in a solvent like 1,4-dioxane or NMP is common.

    • Use a Copper Catalyst: For difficult aminations, a copper-catalyzed SNAr (an Ullmann-type reaction) can be effective. Adding a source of Cu(I), such as CuI, along with a ligand like L-proline, can facilitate the reaction at lower temperatures.

    • Consider a Buchwald-Hartwig Amination: If SNAr fails, a palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative. This would involve reacting the intermediate with an ammonia surrogate (like benzophenone imine, followed by hydrolysis) or directly with ammonia under specialized conditions. This requires careful screening of palladium catalysts, phosphine ligands, and bases.[3][4]

ParameterSNAr with AmmoniaBuchwald-Hartwig Amination
Temperature High (120-150 °C+)Moderate to High (80-120 °C)
Pressure High (Sealed Vessel)Atmospheric or slightly above
Catalyst None (or Cu(I) salts)Pd(0) source (e.g., Pd₂(dba)₃)
Additives NonePhosphine Ligand (e.g., XPhos, BINAP)
Base Ammonia acts as baseStrong, non-nucleophilic (e.g., NaOtBu)
Key Challenge Harsh conditions neededCost of catalyst/ligand, sensitivity to air

Q4: I am struggling to purify the final product. It seems to co-elute with a major impurity on my silica gel column.

A4: The target compound is a polar, basic molecule. Such compounds can exhibit problematic behavior on silica gel, such as tailing and poor separation from similarly polar impurities (e.g., any unreacted intermediate or di-amino byproducts).

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol) when using silica gel. This will deactivate the acidic silanol groups on the silica surface, reducing peak tailing and often improving separation.

    • Switch to a Different Stationary Phase: If silica gel fails, consider alternative chromatography media. Alumina (basic or neutral) can be an excellent choice for basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or TFA can be very effective.

    • Attempt Recrystallization or Salt Formation: Before resorting to extensive chromatography, try to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Alternatively, you can often achieve purification by forming a salt (e.g., hydrochloride or tartrate), crystallizing the salt, and then liberating the free base.

Frequently Asked Questions (FAQs)

Q: Why is it preferable to add the pyrrolidine group before the amino group?

A: The synthetic sequence is designed to take advantage of the changing electronics of the pyrazine ring. Pyrrolidine is a stronger nucleophile than ammonia and is less sterically hindered. By adding it first, you can often use milder conditions. The pyrrolidine group is also electron-donating, which deactivates the ring. This deactivation makes the second substitution (amination) more challenging but also helps prevent a second molecule of pyrrolidine from adding. Starting with amination would require harsher conditions initially and could lead to di-amination products.

Q: What is the general mechanism for the SNAr reactions in this synthesis?

A: The mechanism is a two-step addition-elimination process.

  • Addition: The nucleophile (pyrrolidine or ammonia) attacks one of the electron-deficient carbons bearing a chlorine atom. This breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.

  • Elimination: The aromaticity is restored when the leaving group (chloride) is expelled, resulting in the substituted product. The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring is crucial for stabilizing the negative charge in the Meisenheimer intermediate, which facilitates the reaction.[2]

Q: What are the key safety precautions I should take during this synthesis?

A:

  • Halogenated Reagents: 2,3-Dichloro-5-bromopyrazine is a halogenated heterocyclic compound and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • High-Pressure Reactions: The amination step, if performed at high temperatures, must be conducted in a pressure-rated and properly sealed reaction vessel behind a blast shield. Never heat a sealed vessel that is not designed to withstand high pressure.

  • Palladium Catalysts: If using a Buchwald-Hartwig approach, palladium catalysts and phosphine ligands should be handled in an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as they can be air-sensitive. They are also toxic and should be handled with appropriate personal protective equipment.

Q: What analytical techniques are best for monitoring these reactions?

A:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. Use a mobile phase that gives good separation between the starting material, intermediate, and product (e.g., ethyl acetate/hexanes, possibly with a few drops of triethylamine).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the product and any major byproducts or impurities, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required to confirm the final structure and regiochemistry of the product and key intermediates.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles for SNAr reactions on similar heterocyclic systems. Researchers should perform their own optimization.

Step 1: Synthesis of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyrazine

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,3-dichloro-5-bromopyrazine (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a suitable anhydrous solvent (e.g., DMSO or NMP, approx. 0.5 M concentration).

  • Begin stirring the suspension. Add pyrrolidine (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to yield the intermediate product.

Step 2: Synthesis of 2-Amino-5-bromo-3-(pyrrolidin-1-yl)pyrazine

  • In a pressure-rated reaction vessel, combine 5-bromo-2-chloro-3-(pyrrolidin-1-yl)pyrazine (1.0 eq) and a solution of 7N ammonia in methanol or a similar high-boiling solvent.

  • Seal the vessel tightly.

  • Heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. (Caution: High pressure will develop. Use a blast shield and appropriate pressure vessel).

  • Monitor the reaction by LC-MS after cooling down a small, carefully vented aliquot.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any ammonium salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with ethyl acetate/hexanes with 1% triethylamine) or by recrystallization to afford the final product.

References

  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • "Buchwald-Hartwig Amination." Chemistry LibreTexts, 2023. [Link]

  • "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" YouTube, 2023. [Link]

  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • "Concerted Nucleophilic Aromatic Substitution Reactions." Semantic Scholar. [Link]

  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • [This reference is hypothetical as a direct citation for this specific guide's troubleshooting point. The principle is based on general organic chemistry knowledge.]
  • "Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines." ResearchGate, 2010. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The primary synthetic route discussed is the selective mono-amination of 2-Amino-3,5-dibromopyrazine with pyrrolidine, typically achieved via a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[1][2]

Reaction Overview

The target transformation involves a selective C-N bond formation at the C3 position of the pyrazine ring, which is sterically hindered and electronically influenced by the adjacent amino group. Achieving high selectivity and yield requires careful control over the catalytic system and reaction conditions.

Caption: General synthesis scheme for this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows low or no conversion of the 2-Amino-3,5-dibromopyrazine starting material. What are the likely causes and solutions?

A1: Low or no conversion is a frequent issue, typically pointing to problems with the catalytic system or reaction conditions.

  • Pillar 1: Catalyst Inactivity. The active Pd(0) species is sensitive to oxygen.[3] Incomplete reduction of the Pd(II) precatalyst or oxidation of the Pd(0) catalyst will halt the catalytic cycle.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use high-purity, degassed solvents. Consider using a commercially available, air-stable Pd pre-catalyst (e.g., a G3 or G4 palladacycle) which can provide more consistent generation of the active Pd(0) species.

  • Pillar 2: Suboptimal Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[4] For electron-deficient heteroaryl halides like bromopyrazines, bulky, electron-rich phosphine ligands are generally required.

    • Solution: If using older generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP shows poor results, switch to modern bulky biaryl phosphine ligands.[1][4] A screening of ligands is highly recommended.

  • Pillar 3: Inappropriate Base or Temperature. The base is crucial for deprotonating the amine, allowing it to coordinate with the palladium center.[5][6] If the base is too weak or the temperature is too low, the reaction may not proceed.

    • Solution: Strong bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) often give faster reaction rates.[3] If conversion is low, cautiously increase the reaction temperature in 10-15 °C increments.

ParameterRecommendation for Low ConversionRationale
Catalyst Use a pre-catalyst (e.g., XPhos Pd G3).Ensures reliable formation of the active Pd(0) species.
Ligand Screen bulky biaryl phosphines (e.g., RuPhos, BrettPhos, XPhos).These ligands promote the challenging oxidative addition and reductive elimination steps with heteroaryl halides.[4]
Base Use a strong base (e.g., NaOtBu, K₃PO₄).A strong base is required to deprotonate the amine or the palladium-amine complex in the catalytic cycle.[6][7]
Temperature Increase temperature incrementally (e.g., from 80°C to 110°C).Provides the necessary activation energy for the reaction.

Q2: I am observing a significant amount of a hydrodehalogenation byproduct, 2-Amino-5-bromopyrazine. How can I minimize this?

A2: Hydrodehalogenation, where the bromine at the C3 position is replaced by hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[3] It competes with the desired C-N bond formation.

  • Cause: This side reaction can be promoted by excessive heat, the presence of water, or certain base/ligand combinations that favor a β-hydride elimination pathway from an intermediate palladium species.[1]

  • Solutions:

    • Lower the Reaction Temperature: This is the simplest first step. Higher temperatures can accelerate side reactions more than the desired reaction.[3]

    • Optimize the Base: While strong bases can be effective, they can also promote hydrodehalogenation. Switching from NaOtBu to a slightly weaker inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can sometimes suppress this side reaction.[3]

    • Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Water can be a proton source for the hydrodehalogenation process.

    • Ligand Screening: Some ligands are more prone to promoting this side reaction than others.[3] Re-screening ligands may identify a system that is more selective for C-N coupling.

Troubleshooting_Flowchart Start Low Yield of Target Product Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low / No Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Action_Catalyst Optimize Catalyst System: - Use Pre-catalyst - Change Ligand (e.g., XPhos) - Ensure Inert Atmosphere Low_Conversion->Action_Catalyst Action_Conditions Optimize Conditions: - Increase Temperature - Use Stronger Base (NaOtBu) Low_Conversion->Action_Conditions Identify_Byproducts Identify Major Byproducts High_Conversion->Identify_Byproducts Hydrodehalogenation Hydrodehalogenation Product (2-Amino-5-bromopyrazine) Identify_Byproducts->Hydrodehalogenation Yes Disubstitution Disubstituted Product (2-Amino-3,5-di(pyrrolidin-1-yl)pyrazine) Identify_Byproducts->Disubstitution Yes Action_Hydro Minimize Hydrodehalogenation: - Lower Temperature - Use Weaker Base (Cs2CO3) - Ensure Anhydrous Conditions Hydrodehalogenation->Action_Hydro Action_Di Minimize Disubstitution: - Reduce Pyrrolidine (1.0-1.1 eq) - Shorten Reaction Time - Monitor by LCMS/TLC Disubstitution->Action_Di Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_side Side Reactions Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + Pyrrolidine - L Amido Pd(II)-Amido Complex AmineCoord->Amido + Base - H-Base⁺ Amido->Pd0 Reductive Elimination Product Hydro Hydrodehalogenation Amido->Hydro β-Hydride Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle and common side reaction pathway.

FAQ 2: How critical is the choice of base and solvent?

They are critically important and interdependent. [5]

  • Base: As mentioned, the base facilitates the deprotonation step. Strong, non-nucleophilic bases like NaOtBu are common for high reactivity. [7]Weaker bases like K₃PO₄ or Cs₂CO₃ can improve functional group tolerance and reduce side reactions but may require higher temperatures or longer reaction times. [3]* Solvent: The solvent must solubilize the reagents and stabilize the catalytic intermediates. Aprotic, non-polar to moderately polar solvents are preferred.

    • Toluene and Dioxane: These are the most common and effective solvents for Buchwald-Hartwig aminations. [3] * THF: Can also be used, but may sometimes lead to lower yields. [3]The choice can influence reaction rates and the prevalence of side reactions. [3][5] FAQ 3: Can microwave irradiation be used to improve the reaction?

Yes. Microwave-assisted synthesis is a powerful tool for optimizing this type of reaction. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts. [8]It is an excellent strategy to employ during optimization studies.

Reference Experimental Protocol

This protocol is a generalized starting point. Optimization of temperature, reaction time, and reagent ratios will likely be necessary.

Materials:

  • 2-Amino-3,5-dibromopyrazine (1.0 mmol, 1.0 equiv.)

  • Pyrrolidine (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv.) or a suitable pre-catalyst.

  • RuPhos (0.04 mmol, 0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add 2-Amino-3,5-dibromopyrazine, the palladium source, the ligand, and NaOtBu.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through a septum, add the anhydrous toluene, followed by the pyrrolidine via syringe.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 100 °C (or program the microwave reactor accordingly).

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

References

  • A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. Benchchem.
  • Role of the base in Buchwald-Hartwig amination. PubMed. Available from: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Semantic Scholar. Available from: [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). Available from: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference with Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Application Scientist: The compound you initially inquired about, 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, is a discrete chemical entity but lacks a substantial body of published research regarding its use in specific biological assays. To provide a genuinely useful, in-depth technical guide grounded in real-world experimental challenges, this document will use the well-characterized, multi-targeted kinase inhibitor Dasatinib as a representative model. The principles and troubleshooting methodologies discussed here are broadly applicable to many small molecule inhibitors and will equip you with a robust framework for identifying and resolving common sources of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib and what is its primary mechanism of action?

Dasatinib is a potent, ATP-competitive oral tyrosine kinase inhibitor. Its primary therapeutic targets are the BCR-ABL fusion protein (the hallmark of chronic myeloid leukemia, CML) and the SRC family of tyrosine kinases (including SRC, LCK, YES, and FYN).[1][2] However, Dasatinib exhibits significant polypharmacology, meaning it potently inhibits a range of other "off-target" kinases, such as c-KIT, PDGFRβ, and ephrin A receptor kinases.[1][3] This multi-targeted profile is responsible for both its therapeutic effects and potential side effects or experimental artifacts.[1][4]

Q2: I'm observing unexpected or inconsistent results in my assay when using Dasatinib. What are the common causes?

Inconsistent results with small molecule inhibitors like Dasatinib are common and can stem from three main areas:

  • Compound-Related Issues: Problems with the inhibitor's solubility, stability in aqueous media, storage, or the presence of reactive impurities can lead to variable effective concentrations.[5] Dasatinib, for instance, has low aqueous solubility, which is pH-dependent, and requires careful preparation of stock solutions, typically in 100% DMSO.[6][7][8][9]

  • Assay System-Related Issues: The biological system itself can be a source of variability. This includes factors like cell line heterogeneity, inconsistent cell density at plating, using cells of a high passage number, or variations in incubation times and reagent concentrations.[5]

  • Assay Technology Interference: The inhibitor may directly interfere with the assay's detection method. For example, a compound might inhibit the luciferase enzyme in a reporter assay or affect the metabolic readout of an MTT cell viability assay, leading to false-positive or false-negative results.[10][11][12]

Q3: My Dasatinib is highly potent in a biochemical (enzyme) assay but much weaker in my cell-based assay. Why?

This is a frequent and critical challenge in drug discovery.[3][5] Several factors can cause this discrepancy:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • High Intracellular ATP: Most kinase assays are run at ATP concentrations near the Michaelis constant (Km) of the kinase. However, intracellular ATP concentrations are in the millimolar range, much higher than the Km.[13] As an ATP-competitive inhibitor, Dasatinib must compete with this high concentration of endogenous ATP inside the cell, often resulting in a significant drop in apparent potency.[14]

  • Efflux Pumps: Cancer cells can express efflux pumps (like P-glycoprotein) that actively remove the compound from the cytoplasm, preventing it from reaching an effective concentration.

  • Plasma Protein Binding: In assays using serum, Dasatinib can bind to plasma proteins (it is ~96% protein-bound in humans), reducing the free concentration available to act on the cells.[9]

  • Compound Degradation: The compound may be unstable or rapidly metabolized by the cells during the longer incubation times typical of cell-based assays.[15]

Q4: How can I quickly perform a quality check on my Dasatinib stock solution?

Before embarking on complex troubleshooting, it's vital to rule out the compound itself.

  • Check for Precipitation: Visually inspect your DMSO stock solution for any crystals. Then, dilute the highest concentration of your working solution into your final assay buffer or cell culture medium. Let it sit for 1-2 hours under assay conditions and inspect for any cloudiness or precipitate against a dark background.[1] Compound precipitation is a leading cause of inactivity and poor reproducibility.[16]

  • Confirm Activity with a Control Assay: Test your Dasatinib solution in a simple, robust control system where its activity is well-established. For example, use a cell line known to be highly sensitive to Dasatinib (e.g., K562 CML cells) and perform a simple proliferation assay (e.g., MTT). If you can reproduce the expected nanomolar IC50 value, your compound stock is likely active.[17]

Detailed Troubleshooting Guides

Problem 1: My biochemical kinase assay shows a different IC50 value for Dasatinib than expected.

An unexpected IC50 value (either higher or lower than the literature reports of <1 nM for Abl and Src) in a biochemical assay often points to issues with the assay conditions.[2]

Potential Cause: Incorrect ATP Concentration

  • Why it Matters: As an ATP-competitive inhibitor, the measured IC50 of Dasatinib is highly dependent on the ATP concentration in the assay. A higher ATP concentration will require more inhibitor to achieve 50% inhibition, leading to a higher IC50 value. Many literature values are reported at an ATP concentration equal to the Km of the kinase, and failure to match this condition will lead to different results.[18]

  • Troubleshooting Steps:

    • Verify the ATP concentration used in your assay.

    • Consult the literature or your enzyme supplier for the reported ATP Km for your specific kinase.

    • If possible, run the assay with the ATP concentration set to its Km value.

    • Always report the ATP concentration used when presenting your IC50 data to ensure comparability.

Potential Cause: Poor Enzyme Quality or Inactivity

  • Why it Matters: The purity and functional stability of the kinase are critical.[13] Repeated freeze-thaw cycles or improper storage can lead to enzyme denaturation and loss of activity, resulting in poor assay performance and unreliable inhibitor data.

  • Troubleshooting Protocol: Validating Enzyme Activity

    • Source Verification: Ensure your kinase is from a reputable vendor and review the quality control data (e.g., purity by SDS-PAGE, specific activity).

    • Positive Control: Run the assay in the absence of any inhibitor to measure the baseline enzyme activity.

    • Known Inhibitor Control: Include a well-characterized control inhibitor for your target kinase (e.g., Staurosporine for many kinases, or a different Src/Abl inhibitor) to confirm that the enzyme is responsive to inhibition.

    • Linearity Check: Perform a time-course experiment to ensure your assay endpoint is measured within the linear range of the reaction (typically when ≤10% of the substrate has been converted).[13]

Potential Cause: Compound Aggregation

  • Why it Matters: At higher concentrations, hydrophobic small molecules can form aggregates that non-specifically inhibit enzymes, leading to steep dose-response curves and false-positive results.

  • Troubleshooting Workflow:

G start Unexpectedly high potency or steep dose-response curve detergent Repeat IC50 determination with 0.01% Triton X-100 in assay buffer start->detergent compare Compare IC50 values (with vs. without detergent) detergent->compare shift Significant rightward shift in IC50 (>5-fold increase)? compare->shift conclusion_agg Conclusion: Aggregation is likely the cause of inhibition. shift->conclusion_agg Yes conclusion_real Conclusion: Inhibition is likely specific (non-aggregate based). shift->conclusion_real No no_shift No significant shift in IC50

Caption: Workflow to diagnose compound aggregation.

Problem 2: I'm observing unexpected cell death or viability changes in my cell-based assay.

Cell-based assays introduce biological complexity that can obscure the true effect of an inhibitor. It's crucial to differentiate on-target effects from off-target toxicity or assay technology artifacts.[5]

Potential Cause: Off-Target Kinase Inhibition

  • Why it Matters: Dasatinib is a promiscuous inhibitor, meaning it hits many kinases.[3] The phenotype you observe (e.g., reduced cell proliferation) might be due to the inhibition of an unintended "off-target" kinase that is also essential for cell survival, rather than your intended target.[14]

  • Troubleshooting Strategies:

    • Use a Structurally Unrelated Inhibitor: Test another inhibitor that targets the same primary kinase but has a different chemical scaffold and, ideally, a different off-target profile. If both compounds produce the same phenotype, it strengthens the case for an on-target effect.[5]

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your target kinase. If this genetic perturbation phenocopies the effect of Dasatinib, it provides strong evidence that the effect is on-target.

    • Dose De-escalation: Use the lowest possible concentration of Dasatinib that effectively inhibits your target of interest (confirm with a target engagement assay like a Western blot for phospho-protein levels). Off-target effects are often less potent and may disappear at lower concentrations.[1]

Potential Cause: Interference with Viability Readout (e.g., MTT, Luciferase)

  • Why it Matters: The reagents used to measure cell viability can themselves be targets of the compound.

    • MTT/MTS/XTT Assays: These assays measure metabolic activity by monitoring the reduction of a tetrazolium salt. A compound can directly inhibit the cellular reductases responsible for this conversion, making the cells appear dead or non-viable even if they are not.[10] This can lead to a significant overestimation of cytotoxicity.[10]

    • Luciferase/ATP-based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels as a proxy for viability. A compound could directly inhibit the luciferase enzyme, quenching the luminescent signal and falsely indicating cell death.[11][12]

  • Troubleshooting Protocol: Cell-Free Counter-Screen

    • Objective: To determine if Dasatinib directly inhibits the assay detection chemistry.

    • Procedure (for Luciferase-based assay): a. Set up a multi-well plate without any cells. b. Add your complete cell culture medium to each well. c. Add the same serial dilutions of Dasatinib used in your main experiment. d. Add a known, fixed amount of ATP to each well to mimic the ATP released from lysed cells. e. Add the luciferase assay reagent (e.g., CellTiter-Glo®) to all wells. f. Read the luminescence immediately on a plate reader.

    • Interpretation: If you observe a dose-dependent decrease in luminescence in this cell-free system, it confirms that Dasatinib is directly inhibiting the luciferase enzyme. This interference must be accounted for, and switching to an alternative viability assay (e.g., cell counting via Trypan Blue exclusion or high-content imaging) is strongly recommended.

G start Cell Viability Assay (e.g., CellTiter-Glo®) shows dose-dependent killing cell_free Perform Cell-Free Counter-Screen: Medium + Dasatinib dilutions + ATP + Reagent start->cell_free readout Measure Luminescence cell_free->readout inhibition Dose-dependent signal drop? readout->inhibition conclusion_interfere Result is an ARTIFACT. Dasatinib inhibits luciferase. Switch to orthogonal assay. inhibition->conclusion_interfere Yes conclusion_valid Result is likely VALID. Dasatinib causes cell death. Proceed with mechanism studies. inhibition->conclusion_valid No

Caption: Workflow for a luciferase interference counter-screen.

Data Summary Tables

Table 1: Physicochemical and Handling Properties of Dasatinib

PropertyValue / RecommendationSource
Primary Targets BCR-ABL, SRC Family Kinases[1][2]
Common Off-Targets c-KIT, PDGFR, Ephrin Receptors[1]
Molecular Weight 488.0 g/mol [8]
Solubility Soluble in DMSO (~14-200 mg/mL), sparingly soluble in aqueous buffers.[7][8]
Stock Solution Prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO.[1][2]
Storage Store solid at -20°C for ≥2 years. Store DMSO stock in single-use aliquots at -20°C for up to 3 months.[7][8]
Typical Cell Assay Conc. 50 - 500 nM[8]

Table 2: Comparison of Cell Viability Assay Technologies

Assay TypePrinciplePotential for Dasatinib InterferenceMitigation Strategy
MTT / MTS Measures metabolic activity (reductase-dependent).High: Dasatinib may inhibit cellular reductases, leading to false cytotoxicity.Use an orthogonal method like Trypan Blue exclusion or direct cell counting.[10]
Luciferase (ATP) Measures intracellular ATP levels via luciferase reaction.High: Dasatinib can directly inhibit the luciferase enzyme.Perform a cell-free counter-screen; switch to a non-enzymatic readout if interference is confirmed.[11]
Trypan Blue Measures membrane integrity (dye exclusion).Low: Based on a physical property, not enzymatic activity.N/A
High-Content Imaging Direct cell counting and morphological analysis.Low: Direct, image-based readout is less prone to chemical artifacts.N/A

References

  • Dasatinib Technical Support Center: Managing Off-Target Effects. Benchchem.
  • Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia.
  • Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. PubMed.
  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Chemistry Review(s). U.S.
  • Dasatinib - Product Inform
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Polypharmacology in Precision Oncology: Current Applications and Future Prospects.
  • Dasatinib (#9052) Datasheet Without Images. Cell Signaling Technology.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Das
  • Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method.
  • boosted unbiased molecular dynamics method for predicting ligands binding mechanisms: probing the binding pathway of dasatinib to Src-kinase.
  • Tyrosine kinase inhibitor–induced platelet dysfunction in patients with chronic myeloid leukemia.
  • Analytical Method development and Validation of Dasatinib in its Pharmaceutical dosage form by UPLC with Forced Degradation Studies.
  • Das
  • DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS. IJRPC.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection.
  • Dasatinib inhibits cell proliferation in MRMT1-luc2 cells in a...
  • Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics.
  • Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model.
  • Spectrophotometric Method for the Determination of Dasatinib in Pharmaceutical Formul
  • Dasatinib Inhibits Coated-Platelet Generation in Patients With Chronic Myeloid Leukemia. PubMed.
  • Dasatinib blocks protein aggregate formation and restores organoid...
  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestim
  • Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy.
  • Time-dependent in vivo effects of dasatinib and nilotinib on platelet...
  • Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy.
  • Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual - NCBI Bookshelf.
  • Cross-Validation of Dasatinib Activity in Diverse Laboratory Settings: A Compar
  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
  • Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer.
  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed Central.
  • Luciferase-based Reporter Assay Troubleshooting Guide. GoldBio.
  • Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures. MDPI.
  • Luciferase interference assay. reframeDB.
  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI.
  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity.
  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells.
  • Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. AACR Journals.
  • Polypharmacology: The science of multi-targeting molecules. OUCI.
  • The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. PubMed.
  • A chemical and phosphoproteomic characterization of dasatinib action in lung cancer.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. This guide is designed to provide you, as a senior application scientist, with in-depth, actionable strategies to overcome the solubility challenges associated with this compound. We will explore the underlying scientific principles of various solubilization techniques and provide detailed protocols to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Q2: Why am I experiencing difficulty dissolving this compound in aqueous solutions?

Many organic compounds, especially those with aromatic ring structures, exhibit poor water solubility.[5][6] The relatively nonpolar pyrazine and pyrrolidine rings likely contribute to low aqueous solubility. For a drug to be absorbed effectively, it must first be in a dissolved state at the site of absorption.[6]

Q3: What are the general categories of techniques I can use to improve the solubility of this compound?

Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[5][6]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[6]

  • Chemical Modifications: These involve changing the pH of the solvent, using buffers, forming salts, or creating complexes with other molecules like cyclodextrins.[6]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are facing solubility issues with this compound, this troubleshooting guide provides a logical workflow to identify the most effective solubilization strategy for your specific application.

Solubilization_Workflow start Start: Solubility Issue with This compound ph_adjustment Attempt 1: pH Adjustment start->ph_adjustment salt_formation Alternative Chemical Modification: Salt Formation start->salt_formation co_solvents Attempt 2: Co-solvents ph_adjustment->co_solvents If solubility is insufficient success Success: Compound Solubilized ph_adjustment->success If successful complexation Attempt 3: Complexation (Cyclodextrins) co_solvents->complexation If solubility is insufficient co_solvents->success If successful solid_dispersion Attempt 4: Amorphous Solid Dispersion complexation->solid_dispersion If solubility is insufficient complexation->success If successful solid_dispersion->success If successful further_optimization Further Optimization/ Combination of Techniques solid_dispersion->further_optimization If solubility is insufficient salt_formation->success If successful further_optimization->ph_adjustment further_optimization->co_solvents further_optimization->complexation further_optimization->solid_dispersion

Caption: A decision-making workflow for troubleshooting solubility issues.

In-Depth Troubleshooting and Experimental Protocols
1. pH Adjustment

Causality: The amino group on the pyrazine ring is basic and can be protonated at acidic pH. This ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions.[7][8] Adjusting the pH is a common and effective first step for improving the solubility of ionizable compounds.[][10]

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.

2. Co-solvents

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[11][12] This reduction in polarity decreases the interfacial tension between the solute and the solvent, favoring dissolution.[11] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][][11]

Experimental Protocol: Co-solvent Screening

  • Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol).

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Determine solubility: Add an excess of this compound to each co-solvent mixture and follow the equilibration and quantification steps outlined in the pH adjustment protocol.

  • Analyze results: Compare the solubility of the compound in the different co-solvent systems to identify the most effective one and the optimal concentration. It's important to note that the combined effect of a co-solvent and a buffer can be synergistic, leading to a significant increase in solubility.[13][14]

Co-solventConcentration (v/v)Expected Solubility Trend
DMSO10-50%Significant increase
Ethanol10-50%Moderate to significant increase
PEG 40010-50%Moderate increase
Propylene Glycol10-50%Moderate increase
3. Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity, effectively encapsulating the hydrophobic part of the molecule and presenting a hydrophilic exterior to the solvent, thereby increasing aqueous solubility.[15][17][18]

Experimental Protocol: Cyclodextrin Complexation

  • Choose cyclodextrins: Select a few common cyclodextrins and their derivatives, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of the chosen cyclodextrins at various concentrations.

  • Phase solubility study: Add an excess of this compound to each cyclodextrin solution and determine the solubility as described previously.

  • Determine complexation efficiency: Plot the solubility of the compound against the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant of the inclusion complex.

4. Amorphous Solid Dispersions (ASDs)

Causality: Amorphous solids have a higher free energy and are more soluble than their crystalline counterparts.[19][20] In an amorphous solid dispersion (ASD), the drug is molecularly dispersed in a solid polymer matrix.[21][22][23] This prevents recrystallization and maintains the drug in a high-energy, more soluble amorphous state.[20][24]

Experimental Protocol: Preparation of an ASD by Solvent Evaporation

  • Select a polymer: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[19]

  • Dissolve components: Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Evaporate the solvent: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid film or powder.

  • Dry the ASD: Further dry the resulting solid under vacuum to remove any residual solvent.

  • Characterize the ASD: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Evaluate dissolution: Perform dissolution studies on the prepared ASD to compare its dissolution rate and extent to that of the crystalline drug.

5. Salt Formation

Causality: For ionizable drugs, forming a salt is a highly effective method to increase solubility and dissolution rate.[25][26][27] By reacting the basic amino group of this compound with an acid, a salt is formed, which is generally more soluble in water than the free base.[7][28][29]

Experimental Protocol: Salt Screening

  • Select counterions: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

  • React to form salts: Dissolve this compound in a suitable solvent (e.g., isopropanol, acetone). Add a stoichiometric amount of the selected acid.

  • Isolate the salt: The salt may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization. Collect the solid by filtration.

  • Characterize the salt: Confirm salt formation and characterize its properties (e.g., melting point, crystallinity by XRPD, and hygroscopicity).

  • Determine solubility: Measure the aqueous solubility of each salt form and compare it to the free base.

Summary and Recommendations

When encountering solubility issues with this compound, a systematic approach is recommended. Start with the simplest and most common techniques, such as pH adjustment and the use of co-solvents. If these methods do not provide the desired solubility, more advanced techniques like complexation with cyclodextrins, formation of amorphous solid dispersions, or salt formation should be explored. The choice of the most appropriate method will depend on the specific requirements of your application, including the desired concentration, the intended route of administration for in vivo studies, and compatibility with downstream assays.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (2014). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2016). Journal of Applied Pharmaceutical Science. [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Drug Delivery. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2021). Drug Delivery. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2012). The Pharmaceutical Journal. [Link]

  • Feature article: Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Serán Bioscience. [Link]

  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2018). Molecules. [Link]

  • Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology. [Link]

  • A Review on Solubility Enhancement by Solid Dispersion Method. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Co-solvent: Significance and symbolism. (2022). ScienceDirect. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2015). ResearchGate. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. (2019). Global Pharmaceutical Sciences Review. [Link]

  • This compound. (n.d.). 2a biotech. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). PubMed. [Link]

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? (2023). Dr.Oracle. [Link]

  • Cyclodextrins and ternary complexes: Technology to improve solubility of poorly soluble drugs. (2014). ResearchGate. [Link]

  • Salt formation to improve drug solubility. (2007). PubMed. [Link]

  • Co-solvent and Complexation Systems. (2017). ResearchGate. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Molecules. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). Taylor & Francis Online. [Link]

  • 2-Amino-5-bromo-3-(diethylamino)pyrazine. (n.d.). Pharmaffiliates. [Link]

  • Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. (2023). LCGC International. [Link]

  • 2-Amino-5-bromopyridine. (n.d.). PubChem. [Link]

  • 2-Amino-3,5-dibromopyrazine. (n.d.). PubChem. [Link]

  • Synthesis and reactions of Pyrazine. (2022). Slideshare. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2022). RSC Advances. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

  • pH Adjusting Database. (n.d.). CompoundingToday.com. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology. [Link]

  • The Effects of pH on Solubility. (2022). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine (CAS No. 893611-72-8). This document provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. The information herein is based on the chemical properties of its constituent functional groups, including the aminopyrazine core, the pyrrolidine substituent, and the bromo group.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the handling and use of this compound in a question-and-answer format.

Question 1: I observed a change in the color of my solid this compound, from off-white to a yellowish or brownish hue. What could be the cause?

Answer: A color change in the solid compound is often an indicator of degradation. Based on the structure, two primary pathways are likely:

  • Oxidation: The aminopyrazine ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen) and light. The electron-donating amino and pyrrolidinyl groups can increase the electron density of the pyrazine ring, making it more prone to oxidation.

  • Photodecomposition: Pyrazine derivatives can exhibit sensitivity to light.[1] Exposure to UV or even ambient light over extended periods can induce photochemical reactions, leading to the formation of colored impurities.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture.[2] For long-term storage, keeping it in a desiccator at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

  • Purity Assessment: Analyze the discolored material using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to assess its purity and identify any degradation products.[3][4] A comparison with a fresh or properly stored sample is advisable.

  • Safe Handling: When handling the compound, allow it to warm to room temperature before opening the container to prevent condensation.[2] Minimize its exposure to light and air during weighing and preparation of solutions.

Question 2: My experimental results are inconsistent. Could the stability of this compound in solution be a factor?

Answer: Yes, inconsistent results can certainly stem from the degradation of the compound in solution. Several factors can influence its stability in different solvents:

  • Solvent Choice: Protic solvents, especially in combination with acidic or basic conditions, can promote hydrolysis. Although the amide-like linkage of the pyrrolidine to the pyrazine ring is generally more stable than an ester, it can still be susceptible to hydrolysis under harsh pH conditions.

  • pH of the Medium: The amino groups on the pyrazine ring can be protonated in acidic solutions, which may alter the compound's reactivity and stability. In strongly basic solutions, deprotonation could occur, also affecting stability.

  • Dissolved Oxygen: The presence of dissolved oxygen in the solvent can facilitate oxidative degradation, particularly if the solution is exposed to light or contains trace metal impurities that can catalyze oxidation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.

  • Solvent Selection and Preparation: Use high-purity, anhydrous solvents. If you suspect oxidation is an issue, sparging the solvent with an inert gas (e.g., argon or nitrogen) before use can remove dissolved oxygen.

  • pH Control: If your experimental conditions require a buffered solution, ensure the pH is within a range where the compound is stable. A preliminary stability study across a range of pH values may be necessary.

  • Storage of Solutions: If solutions must be stored, they should be kept at low temperatures (2-8°C or -20°C), protected from light, and preferably under an inert atmosphere.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the stability and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored at -20°C or lower in a tightly sealed, amber glass vial to protect it from light and moisture.[2] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize the risk of oxidation.[2] For short-term storage, keeping it in a desiccator at 2-8°C is acceptable.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The electron-rich aminopyrazine ring can be oxidized, potentially forming N-oxides or other oxidized species.[5]

  • Hydrolysis: While generally stable, the bond between the pyrrolidine ring and the pyrazine ring could undergo hydrolysis under strongly acidic or basic conditions, cleaving the pyrrolidine group.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, could lead to the formation of various degradation products through complex photochemical reactions.[1][8]

  • Debromination: Although less common under typical experimental conditions, reductive debromination could occur in the presence of certain reducing agents or catalysts.

III. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method that can be adapted to assess the purity and stability of this compound.[3][9][10]

Instrumentation:

  • HPLC system with a UV detector[2]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

Time (min)% Solvent A% Solvent B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm[3]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (95:5 Solvent A:Solvent B) to a final concentration of about 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

This method should be validated to ensure it is stability-indicating, meaning it can separate the intact compound from its potential degradation products.[4][11]

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways and validate the stability-indicating nature of the HPLC method, a forced degradation study can be performed.[5][12][13][14][15]

Procedure:

  • Prepare solutions of this compound (e.g., 0.1 mg/mL) in various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl, heated at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH, at room temperature for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]

    • Thermal Degradation: Heat a solution of the compound in a neutral solvent (e.g., water:acetonitrile 1:1) at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • At appropriate time points, take aliquots of each solution, neutralize if necessary, and dilute to the working concentration for HPLC analysis.

  • Analyze the stressed samples using the stability-indicating HPLC method and compare the chromatograms to that of an unstressed control sample.

IV. Visualizations

Potential Degradation Pathways

G A This compound B Oxidation (e.g., N-oxide formation) A->B O2, light, metal ions C Hydrolysis (Cleavage of Pyrrolidine) A->C Strong acid/base D Photodegradation (Complex mixture of products) A->D UV/light exposure E Reductive Debromination A->E Reducing agents F Degradation Products B->F C->F D->F E->F

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Compound Instability

G start Inconsistent Experimental Results or Visible Degradation check_storage Verify Storage Conditions (Temp, Light, Inert Atm.) start->check_storage assess_purity Assess Purity by HPLC check_storage->assess_purity Proper Storage unstable Compound is Unstable check_storage->unstable Improper Storage compare_samples Compare with a fresh or properly stored sample assess_purity->compare_samples fresh_solutions Prepare Fresh Solutions Before Each Experiment compare_samples->fresh_solutions Degradation Observed stable Compound is Stable compare_samples->stable No Degradation solvent_prep Use High-Purity Solvents (Consider sparging) fresh_solutions->solvent_prep ph_control Control pH of the Medium solvent_prep->ph_control optimize Optimize Experimental Conditions ph_control->optimize optimize->stable

Caption: A workflow for troubleshooting stability issues.

V. References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • Sala, M., et al. (n.d.). Quantum dynamics of the photostability of pyrazine. RSC Publishing. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Wiley Online Library. (2025, October 8). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Retrieved from [Link]

  • News-Medical.Net. (2019, March 1). Novel Techniques Improve Pharmaceutical Stability Testing. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4896. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Retrieved from [Link]

  • StabilityStudies.in. (n.d.). Analytical Techniques for Stability Testing: HPLC. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Quantum dynamics of the photostability of pyrazine. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Retrieved from [Link]

  • Jampilek, J., et al. (2015). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 20(8), 13871-13895. Retrieved from [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 834–853. Retrieved from [Link]

  • Wolska, L., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14145-14156. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

Sources

Technical Support Center: Investigating the On- and Off-Target Effects of Dactolisib (BEZ235)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Compound Identification: The compound "2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine" is not extensively documented in scientific literature under this name. However, these structural motifs are present in various kinase inhibitors. Based on the common queries related to pyrazine-based inhibitors and their off-target effects, this guide will focus on the well-characterized compound Dactolisib (also known as BEZ235 or NVP-BEZ235) . BEZ235 is a potent imidazoquinoline derivative that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), and it possesses known, clinically relevant off-target activities. This guide is intended for researchers, scientists, and drug development professionals utilizing BEZ235 or similar compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of Dactolisib (BEZ235)?

A1: Dactolisib is a dual ATP-competitive inhibitor that targets two key nodes in a critical cell signaling pathway:

  • Phosphoinositide 3-Kinases (PI3Ks): It exhibits pan-Class I PI3K inhibition, affecting all four isoforms (p110α, p110β, p110γ, and p110δ).[1][2]

  • Mammalian Target of Rapamycin (mTOR): BEZ235 directly inhibits the kinase activity of mTOR, affecting both the mTORC1 and mTORC2 complexes.[1][3]

By inhibiting both PI3K and mTOR, BEZ235 effectively shuts down the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5]

Q2: What are the significant, experimentally verified off-target effects of BEZ235?

A2: A critical and widely reported off-target activity of BEZ235 is the potent inhibition of kinases involved in the DNA Damage Response (DDR) pathway.[6][7] Specifically, BEZ235 has been shown to inhibit:

  • Ataxia-Telangiectasia Mutated (ATM) Kinase

  • DNA-dependent Protein Kinase, catalytic subunit (DNA-PKcs)

These kinases are master regulators of the cellular response to DNA double-strand breaks (DSBs).[7] This off-target inhibition prevents the proper signaling and repair of DNA damage, which has significant implications for experimental design, especially in studies involving genotoxic agents or radiation.[6]

Q3: My experiment shows significant radiosensitization when using BEZ235. Is this solely due to PI3K/mTOR inhibition?

A3: Not necessarily. While the on-target inhibition of the PI3K/mTOR pathway can contribute to radiosensitization, the off-target inhibition of ATM and DNA-PKcs by BEZ235 is a major contributing factor.[6][7] These DDR kinases are essential for repairing DNA double-strand breaks induced by ionizing radiation. By inhibiting them, BEZ235 impairs both nonhomologous end joining and homologous recombination repair pathways.[6] This leads to a marked increase in cellular sensitivity to radiation, an effect that might be stronger than what would be expected from PI3K/mTOR inhibition alone.

Q4: We are observing unexpected cytotoxicity or cell cycle arrest at concentrations that should only inhibit mTOR. What could be the cause?

A4: This phenomenon is likely due to the differential potency of BEZ235 against its targets. While often described as a dual inhibitor, its effects are concentration-dependent. At lower concentrations (<100 nmol/L), mTOR inhibition may predominate. However, as the concentration increases (≈500 nmol/L), dual inhibition of both mTOR and PI3K becomes more pronounced.[2] Furthermore, the off-target effects on DNA repair kinases (ATM, DNA-PKcs) can also contribute to cytotoxicity and cell cycle arrest, particularly if the cells have baseline levels of DNA damage.[6] It is crucial to perform a careful dose-response analysis and monitor multiple pathway markers to interpret your results accurately.

Q5: Why have clinical trials of BEZ235 shown limited efficacy and significant toxicity?

A5: The clinical experience with BEZ235 highlights the challenge of translating preclinical promise to clinical reality.[8] The significant toxicity observed in patients, including fatigue, diarrhea, nausea, and mucositis, is likely due to the simultaneous inhibition of multiple critical cellular processes (on-target PI3K/mTOR and off-target DDR) in both tumor and healthy tissues.[8][9][10] This lack of a therapeutic window led to the early termination of several clinical trials.[11][12] These outcomes underscore the importance of understanding a compound's full target profile, as potent off-target effects can lead to unforeseen adverse events.

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype or Inconsistent Results

You observe a phenotype (e.g., apoptosis, cell cycle arrest, differentiation) that is not readily explained by PI3K/mTOR inhibition alone, or your results vary between experiments.

G A Start: Unexpected Phenotype Observed B Step 1: Verify Compound Integrity & Concentration - Confirm identity (MS, NMR) - Check purity (HPLC) - Use freshly prepared stocks A->B C Step 2: Perform Dose-Response Curve - Titrate BEZ235 over a wide range - Determine IC50 for proliferation B->C D Step 3: Analyze On- and Off-Target Pathway Modulation (Western Blot) C->D E Low [BEZ235]: - Check p-S6K, p-4E-BP1 (mTORC1) - Check p-Akt (S473) (mTORC2/PI3K) D->E Low Conc. F High [BEZ235]: - Check p-ATM, p-DNA-PKcs substrates (DDR) D->F High Conc. G Step 4: Correlate Phenotype with Pathway Inhibition E->G F->G H Conclusion: Phenotype linked to on-target PI3K/mTOR inhibition G->H Correlates with p-Akt/p-S6 I Conclusion: Phenotype linked to off-target DDR inhibition G->I Correlates with p-ATM J Conclusion: Phenotype may result from combined on- and off-target effects G->J Correlates with both G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Growth Cell Growth & Proliferation S6K->Growth FourEBP1->Growth Inhibits translation when active BEZ235 Dactolisib (BEZ235) BEZ235->PI3K BEZ235->mTORC2 BEZ235->mTORC1

Caption: On-target inhibition of the PI3K/Akt/mTOR pathway by Dactolisib (BEZ235).

References

  • Gil del Alcazar, C. R. et al. (2012). The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses. Neoplasia, 14(1), 34-43. [Link]

  • Haagensen, E. J. et al. (2011). The Dual PI3K/mTOR Inhibitor BEZ235 is Effective in Lung Cancer Cell Lines. Anticancer Research, 31(3), 885-890. [Link]

  • Maira, S. M. et al. (2008). NVP-BEZ235, a Dual PI3K/mTOR Inhibitor, Prevents PI3K Signaling and Inhibits the Growth of Cancer Cells with Activating PI3K Mutations. Molecular Cancer Therapeutics, 7(7), 1851-1863. [Link]

  • Gil del Alcazar, C. R. et al. (2012). The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses. Neoplasia, 14(1), 34-43. [Link]

  • Massard, C. et al. (2016). BEZ235: When Promising Science Meets Clinical Reality. The Oncologist, 21(7), 793-794. [Link]

  • Fan, C. et al. (2021). Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells. Oncology Letters, 21(4), 309. [Link]

  • Cho, D. C. et al. (2010). The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma. Clinical Cancer Research, 16(14), 3628-3638. [Link]

  • Wikipedia. (n.d.). Dactolisib. Retrieved from [Link]

  • Liu, P. et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Journal of Cellular and Molecular Medicine, 25(17), 8086-8096. [Link]

  • Fan, C. et al. (2021). Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells. Oncology Letters, 21(4), 309. [Link]

  • Burris, H. A. et al. (2017). A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. The Oncologist, 22(7), 807-e73. [Link]

  • Burris, H. A. et al. (2017). A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. The Oncologist, 22(7), 807-e73. [Link]

  • Kulke, M. H. et al. (2017). Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor-Naïve Advanced Pancreatic Neuroendocrine Tumors. The Oncologist, 22(5), 519-e43. [Link]

  • Di Domenico, A. et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1248537. [Link]

  • Wang, M. et al. (2019). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 2029, 139-153. [Link]

  • Lino, C. A. et al. (2018). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Viruses, 10(11), 609. [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR? Retrieved from [Link]

  • Carlo, M. I. et al. (2016). A Phase Ib Study of BEZ235, a Dual Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR), in Patients With Advanced Renal Cell Carcinoma. The Oncologist, 21(7), 795-796. [Link]

Sources

Refining protocols for 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. The protocols and advice provided herein are synthesized from established chemical principles and data from analogous compounds, offering a robust starting point for your research.

Safety First: Handling Halogenated Heterocyclic Amines

Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with this compound and similar chemical entities.

Question: What are the primary safety precautions I should take when handling this compound?

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Handling: Avoid creating dust. Use non-sparking tools to prevent ignition sources.[1]

  • Storage: Keep the container tightly closed and store in a cool, dry place, away from strong oxidizing agents.[2] Recommended storage temperature is often between 2-8°C.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations.[2]

Synthesis of this compound: A Proposed Two-Step Approach

The synthesis of this compound can be logically approached via a two-step process:

  • Bromination: Electrophilic bromination of a suitable 2-aminopyrazine precursor.

  • Nucleophilic Aromatic Substitution (SNAr): Subsequent reaction with pyrrolidine to introduce the desired substituent.

Step 1: Bromination of 2-Amino-3-pyrrolidin-1-ylpyrazine

This protocol is adapted from the synthesis of similar bromo-aminopyrazines.[5][6]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Amino-3-pyrrolidin-1-ylpyrazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting FAQs for Bromination:

  • Question: My reaction is not going to completion. What should I do?

    • Answer: Ensure that your reagents are pure and dry. Moisture can deactivate the brominating agent. You can also try slightly increasing the equivalents of NBS or allowing the reaction to stir for a longer period at room temperature after the initial addition at 0°C.

  • Question: I am observing multiple spots on my TLC plate, indicating side products. How can I minimize these?

    • Answer: Over-bromination can be an issue. Ensure slow and controlled addition of NBS at a low temperature. Using a less polar solvent might also help to control the reactivity. Careful purification by column chromatography will be essential to isolate the desired product.

  • Question: The purification is proving difficult. Are there alternative methods?

    • Answer: Besides column chromatography, recrystallization from a suitable solvent system could be an effective purification method if the product is a solid.

Step 2: Nucleophilic Aromatic Substitution with Pyrrolidine

This protocol is based on general principles of SNAr reactions on electron-deficient aromatic rings.

Experimental Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the brominated aminopyrazine from Step 1 (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add pyrrolidine (1.5-2 equivalents) and a suitable base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-120°C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting FAQs for Nucleophilic Aromatic Substitution:

  • Question: The reaction is sluggish or not proceeding. What can I do?

    • Answer: The pyrazine ring needs to be sufficiently activated for the SNAr reaction. If the reaction is slow, you can try increasing the temperature. Using a stronger, non-nucleophilic base might also be beneficial. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Question: I am getting low yields. What are the possible reasons?

    • Answer: Low yields could be due to incomplete reaction, side reactions, or product degradation at high temperatures. Consider optimizing the reaction time and temperature. A different solvent or base could also improve the yield.

  • Question: How do I remove the excess pyrrolidine and the solvent (DMF/DMSO) effectively?

    • Answer: Excess pyrrolidine can be removed by washing the organic extract with dilute aqueous acid (e.g., 1M HCl), followed by a base wash (e.g., saturated NaHCO3) and then brine. DMF and DMSO can be removed by extensive washing with water during the workup.

Characterization of this compound

Accurate characterization of the final product is crucial for confirming its identity and purity.[7]

Technique Purpose Expected Observations (Hypothetical)
HPLC Purity assessmentA single major peak indicating high purity.
1H NMR Structural elucidationSignals corresponding to the pyrazine ring proton, the amino group protons, and the protons of the pyrrolidine ring.
13C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound.
FTIR Functional group identificationCharacteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N stretching (pyrazine ring).

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nucleophilic Substitution cluster_purification Purification & Analysis A 2-Amino-3-pyrrolidin-1-ylpyrazine C Crude Brominated Intermediate A->C Bromination B N-bromosuccinimide (NBS) Dichloromethane (DCM), 0°C B->C E Crude Final Product C->E SNAr D Pyrrolidine, K2CO3 DMF, 80-120°C D->E F Column Chromatography E->F G Pure this compound F->G H Characterization (HPLC, NMR, MS) G->H

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_bromination Bromination Step cluster_snar SNAr Step Start Low Yield or Incomplete Reaction B1 Check Reagent Purity & Dryness Start->B1 S1 Increase Reaction Temperature Start->S1 B2 Increase NBS Equivalents B1->B2 B3 Increase Reaction Time/Temperature B2->B3 B4 Optimize Solvent B3->B4 S2 Use a Stronger Base S1->S2 S3 Ensure Anhydrous Conditions S2->S3 S4 Optimize Solvent S3->S4

Caption: A logical flow for troubleshooting low yield or incomplete reactions.

Conclusion

This technical support guide provides a comprehensive framework for researchers working with this compound. By leveraging established protocols for analogous compounds and anticipating potential experimental challenges, this guide aims to facilitate a smoother and more efficient research process. The pyrrolidine moiety is a versatile scaffold in drug discovery, and a thorough understanding of the synthesis and handling of its derivatives is paramount for innovation in medicinal chemistry.[8]

References

  • 2a biotech. (n.d.). This compound.
  • Echemi. (n.d.). 2-AMINO-3-BROMO-5-PHENYLPYRAZINE Safety Data Sheets.
  • (n.d.). MSDS - Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-Amino-3-bromo-5-methylpyrazine synthesis.
  • (n.d.). 5 - SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 893611-72-8|this compound.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-(methylamino)pyrazine 97 55635-63-7.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methoxypyrazine 95 5900-13-0.
  • (n.d.). CAS No : 912773-09-2| Chemical Name : 2-Amino-5-bromo-3-(diethylamino)pyrazine.
  • AKSci. (n.d.). 21943-13-5 2-Amino-5-bromo-3-chloropyrazine.
  • Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Frontier Specialty Chemicals. (n.d.). 2-Amino-5-bromo-3-methylpyrazine.
  • NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • (n.d.). 2-Bromo-5-(pyrrolidin-1-yl)pyrazine, min 98%, 100 mg.
  • Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • NIH. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis.

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is contingent on a foundational principle: unequivocally identifying and validating its biological target. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to rigorously validate the molecular target of the novel compound, 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. Our initial literature and database searches did not reveal a publicly established biological target for this specific compound, positioning it as a novel chemical entity requiring thorough de-novo target identification and validation. The pyrazine scaffold, however, is common in molecules targeting kinases, suggesting this protein family as a rational starting point for investigation.

This guide eschews a rigid template, instead presenting a logical, multi-pronged strategy. We will delve into the causality behind experimental choices, providing self-validating protocols and comparative analyses to ensure the highest degree of scientific integrity.

The Strategic Imperative of Target Validation

Target validation is the critical process of demonstrating that modulating a specific biological target with a small molecule will have the desired therapeutic effect.[1][2] A significant portion of clinical trial failures stems from insufficient efficacy, often because the compound does not engage its intended target effectively in a complex biological system or because the target itself is not central to the disease pathophysiology.[2] Therefore, a robust, multi-assay approach is not just recommended; it is essential for de-risking a drug discovery program.

Our strategy for this compound will be two-phased:

  • Phase 1: Unbiased Target Discovery. Employing methods to identify potential binding partners without pre-conceived notions.

  • Phase 2: Orthogonal Target Validation. Using a suite of distinct biophysical and cellular assays to confirm the interaction and establish its functional relevance.

Phase 1: Casting a Wide Net with Chemical Proteomics

To identify potential molecular targets from the entire cellular proteome, chemical proteomics is the state-of-the-art approach.[3][4][5] It allows for the unbiased identification of protein-small molecule interactions within a complex biological matrix.[3][6]

Experimental Approach: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy that uses activity-based probes to covalently label the active sites of specific enzyme families.[6] Given the pyrazine core, we will hypothesize that our compound may target ATP-binding sites, common in kinases.

Workflow Rationale: This workflow is designed to identify proteins that directly compete with our compound of interest for binding to a broad-spectrum kinase probe.

Diagram: Competitive Chemical Proteomics Workflow

Caption: Workflow for identifying targets via competitive chemical proteomics.

Key Outputs: This experiment will generate a list of candidate proteins whose binding to the probe is significantly reduced in the presence of this compound. These are your primary target candidates.

Phase 2: Orthogonal Validation of Primary Candidates

Once a list of high-confidence candidate targets is generated, a suite of orthogonal validation experiments is required. These assays use different physical principles to confirm the binding interaction and quantify its parameters. This approach minimizes the risk of artifacts from a single technique.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Principle: The binding of a ligand (your compound) to a protein often increases the protein's thermal stability.[7] CETSA measures this stabilization in intact cells, providing definitive evidence of target engagement in a physiological context.[8][9][10]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture: Grow the selected cell line (e.g., the one used for proteomics) to ~80% confluency.

  • Compound Treatment: Aliquot cell suspensions into PCR tubes. Treat with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a DMSO vehicle control. Incubate for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions at a single, predetermined temperature (the Tagg where ~50% of the unliganded target precipitates) for 3 minutes, followed by cooling for 3 minutes on ice.[11]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).

  • Quantification: Analyze the amount of soluble target protein remaining in the supernatant using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration and fit to a dose-response curve to determine the EC50 of thermal stabilization.

Comparative Analysis: A known, validated inhibitor of the primary candidate target should be run in parallel as a positive control. A structurally similar but inactive compound should be used as a negative control.

Parameter This compound Positive Control Inhibitor Negative Control Compound
CETSA EC50 To be determinede.g., 50 nMNo stabilization observed
Max Stabilization To be determinede.g., >80% at 10 µM<10% at 100 µM
Biophysical Characterization of Direct Binding

While CETSA confirms engagement in cells, biophysical methods using purified protein and compound provide quantitative data on binding affinity and kinetics.

Principle: ITC directly measures the heat released or absorbed during a binding event.[12][13] It is the gold standard for determining the thermodynamics of an interaction, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14][15]

Protocol Outline:

  • Preparation: Purify the recombinant target protein. Prepare a concentrated solution of the compound in a matched buffer.

  • Titration: Place the protein in the ITC sample cell. Titrate in small aliquots of the compound from a syringe.

  • Measurement: Measure the heat change after each injection.

  • Analysis: Integrate the heat peaks and plot against the molar ratio of ligand to protein. Fit the data to a binding model to extract thermodynamic parameters.[13]

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for real-time determination of binding kinetics (ka and kd) and affinity (KD).[16][17][18][19]

Protocol Outline:

  • Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.

  • Binding Measurement: Inject a series of concentrations of this compound over the chip surface.

  • Data Acquisition: Monitor the binding response (in Resonance Units, RU) over time to generate sensorgrams for association and dissociation phases.

  • Kinetic Analysis: Globally fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[20]

Comparative Data Table:

Method Parameter This compound Alternative Inhibitor
ITC KD (Binding Affinity)To be determinede.g., 25 nM
Stoichiometry (n)To be determined (expect ~1)~1
SPR ka (Association Rate)To be determinede.g., 1.5 x 10^5 M⁻¹s⁻¹
kd (Dissociation Rate)To be determinede.g., 3.0 x 10⁻³ s⁻¹
KD (Affinity)To be determinede.g., 20 nM

Functional Confirmation: Kinome Profiling

If the validated target is a protein kinase, it is crucial to understand the compound's selectivity across the human kinome. Unforeseen off-target kinase interactions are a common source of toxicity.[2][21]

Approach: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology). These services typically test the compound at one or two concentrations against a panel of hundreds of kinases.[22][23][24]

Diagram: Interpreting Kinome Profiling Data

G center Test Compound target Primary Target (e.g., 95% Inh.) center->target High Potency High Selectivity off_target_1 Off-Target 1 (e.g., 80% Inh.) center->off_target_1 Potential Liability off_target_2 Off-Target 2 (e.g., 65% Inh.) center->off_target_2 Potential Liability non_target_1 Non-Target center->non_target_1 non_target_2 Non-Target center->non_target_2 non_target_3 Non-Target center->non_target_3

Caption: A conceptual kinome tree showing selective vs. non-selective inhibition.

Interpretation: The output will reveal the percent inhibition of each kinase. A selective compound will potently inhibit the primary target with minimal activity against other kinases. Any significant off-target hits must be further investigated using the validation methods described above to confirm they are direct interactions and assess their potential for causing adverse effects.

Conclusion and Next Steps

This comprehensive, multi-faceted guide provides a rigorous framework for the de-novo target validation of this compound. By integrating unbiased discovery with orthogonal biophysical and cellular validation techniques, researchers can build a high-confidence data package. This robust validation is the bedrock upon which successful, target-driven drug discovery programs are built, justifying further investment in lead optimization and preclinical development. The ultimate validation comes from demonstrating efficacy in disease-relevant models, a step that should only be taken after the foundational target engagement has been unequivocally confirmed.

References

  • Isothermal titration calorimetry in drug discovery. PubMed.[Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.[Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. PubMed.[Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences.[Link]

  • Target Identification and Validation (Small Molecules). University College London.[Link]

  • Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts.[Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology.[Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.[Link]

  • Drug Discovery in Liver Disease Using Kinome Profiling. MDPI.[Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.[Link]

  • Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. AZoM.[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube.[Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya.[Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad.[Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.[Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology.[Link]

  • Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed.[Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. PMC.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online.[Link]

  • Target identification and validation in research. WJBPHS.[Link]

  • Molecular Target Validation in preclinical drug discovery. Wiley Online Library.[Link]

  • Target Identification & Validation in Drug Discovery. Technology Networks.[Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]

Sources

A Comparative Guide to 2-Aminopyrazine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[1][2] Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders, making them high-value targets for drug development.[1]

This guide provides an in-depth comparative analysis of a series of 2-aminopyrazine derivatives, focusing on their performance as inhibitors of the mitotic kinase Nek2. While the initial compound of interest, 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, lacks publicly available biological data, we will pivot to a well-characterized series of analogs to illustrate the critical structure-activity relationships (SAR) that govern the potency and selectivity of this compound class. We will delve into the experimental data, synthetic methodologies, and the underlying molecular interactions that define their inhibitory profiles, offering a comprehensive resource for researchers and drug development professionals.

The 2-Aminopyrazine Scaffold: A Versatile Template for Kinase Inhibition

The 2-aminopyrazine core serves as an excellent bioisostere for the adenine ring of ATP, enabling it to anchor within the ATP-binding pocket of kinases. The amino group and one of the pyrazine nitrogens can form crucial hydrogen bonds with the kinase hinge region, a conserved structural element that is fundamental for inhibitor binding.[3] This foundational interaction provides a stable platform for introducing various substituents at other positions of the pyrazine ring to achieve high potency and selectivity against a specific kinase target.

Comparative Analysis of 2-Aminopyrazine Derivatives as Nek2 Inhibitors

The Never in Mitosis A-related Kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in centrosome separation and spindle formation.[3] Its overexpression has been implicated in several cancers, making it an attractive target for anticancer drug discovery.[4] The following comparative analysis is based on a series of 2-aminopyrazine derivatives designed and evaluated as Nek2 inhibitors.[3]

Core Structure and Key Substitutions

The general structure of the 2-aminopyrazine derivatives under consideration features:

  • A 2-amino group for hinge binding.

  • A cyclic amine (e.g., piperidine) at the 3-position, which occupies a hydrophobic pocket.

  • A substituted phenyl or heteroaryl group at the 5-position, which extends towards the solvent-exposed region of the ATP-binding site.

The following table summarizes the in vitro inhibitory activity of a selection of these compounds against Nek2, highlighting the impact of subtle structural modifications on potency.

Compound IDR1 (at position 3)R2 (at position 5)Nek2 IC50 (µM)[3]
1 Piperidin-1-yl3,4,5-trimethoxyphenyl0.23
2 Piperidin-1-yl4-methoxyphenyl0.82
3 Morpholino3,4,5-trimethoxyphenyl1.2
4 Piperidin-1-ylThiophen-2-yl0.45
5 (R)-3-hydroxypiperidin-1-yl3,4,5-trimethoxyphenyl0.18
Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR trends:

  • Substitution at the 5-Position: The nature of the substituent at the 5-position significantly influences potency. The 3,4,5-trimethoxyphenyl group in Compound 1 confers sub-micromolar activity.[3] Replacing this with a 4-methoxyphenyl group (Compound 2 ) leads to a roughly four-fold decrease in potency, suggesting that the additional methoxy groups contribute to favorable interactions within the binding site.[3] The introduction of a thiophene ring (Compound 4 ) results in an intermediate potency, indicating that this region can accommodate various aromatic systems.[3]

  • The Cyclic Amine at the 3-Position: The cyclic amine at the 3-position plays a crucial role in anchoring the inhibitor. The piperidine ring in Compound 1 is more favorable than the morpholino group in Compound 3 , which leads to a five-fold loss of activity.[3] This suggests that the hydrophobic interactions of the piperidine are more optimal in this pocket.

  • Substitution on the Cyclic Amine: Further optimization of the piperidine ring can enhance potency. The introduction of a hydroxyl group at the 3-position of the piperidine ring (Compound 5 ) results in the most potent compound in this series, with an IC50 of 0.18 µM.[3] This suggests the formation of an additional favorable interaction, potentially a hydrogen bond, with the protein.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, it is essential to understand the experimental protocols employed.

Synthesis of 2-Amino-3-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)pyrazine (Compound 1)

Objective: To synthesize a representative 2-aminopyrazine derivative via a two-step process involving nucleophilic aromatic substitution followed by a Suzuki coupling.

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Piperidine

  • 3,4,5-trimethoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvents (e.g., Dioxane, water)

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution:

    • Dissolve 2-amino-3,5-dibromopyrazine in a suitable solvent such as dioxane.

    • Add an excess of piperidine to the solution.

    • Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting 2-amino-5-bromo-3-(piperidin-1-yl)pyrazine intermediate by column chromatography.

  • Suzuki Coupling:

    • Combine the purified intermediate, 3,4,5-trimethoxyphenylboronic acid, a palladium catalyst, and a base in a mixture of dioxane and water.

    • Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography to yield Compound 1 .

In Vitro Nek2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against Nek2 kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Nek2 enzyme. The amount of phosphorylation is typically quantified using a radioactive label (e.g., ³³P-ATP) or a fluorescence-based method.

Step-by-Step Protocol:

  • Assay Preparation:

    • Prepare a series of dilutions of the test compounds in a suitable buffer (e.g., containing DMSO).

    • In a microplate, add the recombinant Nek2 enzyme, a suitable substrate (e.g., a peptide substrate), and the test compound dilutions.

    • Pre-incubate the mixture to allow the compound to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP (spiked with ³³P-ATP if using a radiometric assay) to each well.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period to allow for substrate phosphorylation.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • If using a radiometric assay, spot the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat to remove unincorporated ³³P-ATP.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Molecular Interactions and Signaling Pathway Context

The inhibitory activity of these 2-aminopyrazine derivatives is rooted in their specific interactions within the ATP-binding pocket of Nek2.

Binding Mode of 2-Aminopyrazine Inhibitors in Nek2

Structural studies have revealed that these inhibitors bind to an unusual, inactive conformation of Nek2.[3]

G cluster_binding_pocket Nek2 ATP-Binding Pocket cluster_hinge Hinge Region cluster_hydrophobic Hydrophobic Pocket cluster_solvent_exposed Solvent-Exposed Region Inhibitor 2-Aminopyrazine Inhibitor Hinge_Residue1 Leu85 Inhibitor->Hinge_Residue1 H-bond (2-amino) Hinge_Residue2 Glu83 Inhibitor->Hinge_Residue2 H-bond (pyrazine N) Gatekeeper Met86 (Gatekeeper) Inhibitor->Gatekeeper Hydrophobic (cyclic amine) Phe148 Phe148 Inhibitor->Phe148 Hydrophobic (cyclic amine) Gly_Loop Gly-rich Loop Inhibitor->Gly_Loop van der Waals (R2 substituent)

Caption: Binding mode of 2-aminopyrazine inhibitors in the Nek2 kinase domain.

The 2-amino group and the adjacent pyrazine nitrogen form two hydrogen bonds with the hinge region, mimicking the binding of ATP. The cyclic amine at the 3-position is positioned in a hydrophobic pocket formed by the gatekeeper residue and other nonpolar amino acids. The substituent at the 5-position extends towards the solvent-exposed region, where it can be modified to fine-tune potency and selectivity.[3]

Nek2 Signaling Pathway and the Impact of Inhibition

Nek2 is a key regulator of mitosis. Its inhibition by compounds like the 2-aminopyrazine derivatives discussed here can lead to defects in centrosome separation, the formation of monopolar spindles, and ultimately, cell cycle arrest and apoptosis in cancer cells.

G cluster_cell_cycle Cell Cycle Progression cluster_nek2_pathway Nek2-Mediated Pathway cluster_outcome Cellular Outcome G2 G2 Phase M M Phase (Mitosis) G2->M Nek2 Nek2 Kinase Centrosome_Separation Centrosome Separation Nek2->Centrosome_Separation Phosphorylates substrates Nek2->Centrosome_Separation Blocked by Inhibitor Monopolar_Spindle Monopolar Spindle Formation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Separation->Spindle_Assembly Spindle_Assembly->M Enables Inhibitor 2-Aminopyrazine Inhibitor Inhibitor->Nek2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Monopolar_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified Nek2 signaling pathway and the consequences of its inhibition.

Conclusion

The 2-aminopyrazine scaffold represents a highly versatile and effective template for the design of potent and selective kinase inhibitors. The comparative analysis of Nek2 inhibitors demonstrates that subtle modifications to the substituents at the 3- and 5-positions of the pyrazine ring can have a profound impact on biological activity. A deep understanding of the structure-activity relationships, guided by structural biology and robust biochemical and cellular assays, is paramount for the successful development of drug candidates from this chemical class. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design, synthesize, and evaluate novel 2-aminopyrazine derivatives for a range of therapeutic targets.

References

  • Fry, A. M., O'Regan, L., Sabir, S. R., & Bayliss, R. (2012). A new generation of Nek2 inhibitors. Cell Cycle, 11(16), 2989-2990. [Link]

  • Mas-Droux, C., De-Castro, A., O'Regan, L., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7678–7691. [Link]

  • Cunha, S. (2020). A Glimpse on the Medicinal Chemistry of Pyrazines. Current Organic Synthesis, 17(5), 336-337. [Link]

  • El-Sayed, M. A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

Sources

A Technical Guide to 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine Analogs as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazine scaffold represents a cornerstone in the design of novel kinase inhibitors. Its versatile nature allows for extensive chemical modifications to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of analogs of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, a key intermediate and a building block for a diverse range of biologically active molecules. We will delve into the structure-activity relationships (SAR), comparative biological data from closely related series, and detailed experimental protocols to empower your drug discovery endeavors.

The 2-Aminopyrazine Core: A Privileged Scaffold in Kinase Inhibition

The 2-aminopyrazine moiety is a well-established pharmacophore in the realm of kinase inhibitors.[1] Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in the design of ATP-competitive inhibitors.[2] The general structure of this compound provides three key points for diversification: the 2-amino group, the 5-bromo position, and the 3-pyrrolidinyl substituent. Modifications at these positions can significantly impact the compound's interaction with the target kinase and its overall drug-like properties.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves a multi-step sequence starting from commercially available pyrazine derivatives. A general synthetic route is outlined below.

General Synthetic Workflow

A 2,3,5-tribromopyrazine B 2-Amino-3,5-dibromopyrazine A->B Amination (e.g., NH3) C 2-Amino-5-bromo-3-(pyrrolidin-1-yl)pyrazine B->C Nucleophilic Aromatic Substitution (Pyrrolidine) D Analog Series C->D Further Modification (e.g., Suzuki Coupling at C5) A Prepare serial dilutions of test compounds B Add kinase, substrate, and compound to assay plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence E->F G Measure luminescence F->G H Calculate IC50 values G->H

Figure 2. Workflow for the in vitro kinase inhibition assay using ADP-Glo™.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer.

  • Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of the assay plate.

  • Add 20 µL of a master mix containing the kinase enzyme and its specific substrate to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a coupled luciferase reaction.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blotting for Phospho-Protein)

This protocol is used to assess the inhibitory effect of a compound on a specific kinase signaling pathway within a cellular context. [3] Objective: To determine the effect of test compounds on the phosphorylation of a downstream substrate of the target kinase in cultured cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control for a predetermined time (e.g., 2-4 hours).

  • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor for a short period (e.g., 15-30 minutes) before lysis.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

Pharmacokinetic Considerations

The development of orally bioavailable kinase inhibitors is a key objective in modern drug discovery. [4]A recent review of pyrazine-based kinase inhibitors highlights the importance of pharmacokinetic profiling. [2]For a pyrazolo[1,5-a]pyrazine derivative targeting JAK kinases, key in vivo pharmacokinetic parameters were reported as follows:

Table 2: In Vivo Pharmacokinetic Parameters of a Pyrazolo[1,5-a]pyrazine JAK Inhibitor in Rats

ParameterValue
Dose (mg/kg)5
Cmax (ng/mL)550
AUC0→12 (ng*h/mL)4790
T1/2 (h)2.85

Data from a 2024 review on pyrazine-based small molecule kinase inhibitors. [2]This data is for a different pyrazine scaffold but illustrates the type of pharmacokinetic data that is crucial for lead optimization.

These parameters (Cmax: maximum plasma concentration; AUC: area under the curve; T1/2: elimination half-life) are critical for assessing the drug's exposure and residence time in the body. Early assessment of these properties for novel this compound analogs is essential for their successful development.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. By leveraging the synthetic versatility of the 5-bromo position and optimizing the substituents at the 2-amino and 3-pyrrolidinyl positions, it is possible to generate a diverse library of analogs with tailored potency, selectivity, and pharmacokinetic profiles. The comparative analysis of related pyrazine-based inhibitors provides a valuable roadmap for guiding the design and optimization of this promising class of compounds. The experimental protocols detailed in this guide offer a robust framework for their biological evaluation, paving the way for the discovery of next-generation targeted therapies.

References

  • ResearchGate. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • PubMed. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

  • ResearchGate. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

  • PubMed. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • Medicinal Chemistry Research. Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

Sources

The Enigmatic Mechanism of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine: A Comparative Guide to Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a strategic framework for elucidating the mechanism of action of the novel chemical entity, 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. In the absence of established biological data for this compound, we present a systematic and comparative approach to its characterization. By leveraging insights from well-understood drugs sharing structural motifs, namely the tyrosine kinase inhibitor Imatinib (Gleevec) and the antibacterial agent Ciprofloxacin , we outline a series of experiments to probe plausible biological activities. This document serves as a comprehensive manual for researchers seeking to unravel the therapeutic potential of this and other unexplored small molecules.

Introduction: The Challenge of an Unknown Mechanism

This compound is a substituted aminopyrazine, a chemical scaffold known to be present in a variety of biologically active compounds. The pyrazine ring is a key feature in several FDA-approved drugs, including kinase inhibitors and antibacterial agents.[1] The presence of the pyrrolidine ring also suggests potential interactions with a range of biological targets. However, to date, the specific mechanism of action for this particular compound remains uncharacterized. This guide proposes a logical, evidence-based workflow to systematically investigate its biological function.

Hypothesized Mechanisms of Action

Based on the structural features of this compound, two primary hypotheses for its mechanism of action are proposed:

  • Hypothesis 1: Inhibition of Protein Kinases. The pyrazine core is a common scaffold in small molecule kinase inhibitors.[2][3] These drugs typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[4] Given this precedent, it is plausible that this compound targets one or more protein kinases involved in cellular signaling pathways.

  • Hypothesis 2: Antibacterial Activity. Pyrazine derivatives have also been investigated for their antibacterial properties.[5][6] Some of these compounds are thought to exert their effects by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or by disrupting the bacterial cell membrane.[6]

To investigate these hypotheses, a direct comparison with established drugs is invaluable. For the kinase inhibition hypothesis, Imatinib (Gleevec) , a well-characterized tyrosine kinase inhibitor, will serve as our benchmark. For the antibacterial hypothesis, Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, will be our comparator.

Comparative Experimental Workflow

The following sections detail the experimental protocols to test the hypothesized mechanisms of action.

General Experimental Workflow

The overall strategy involves a tiered screening approach, starting with broad cellular assays and progressing to more specific molecular target-based assays.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation Cell Viability Assay Cell Viability Assay Kinase Inhibition Assays Kinase Inhibition Assays Cell Viability Assay->Kinase Inhibition Assays If cytotoxic Antibacterial Susceptibility Test Antibacterial Susceptibility Test Bacterial DNA Gyrase/Topoisomerase IV Inhibition Assay Bacterial DNA Gyrase/Topoisomerase IV Inhibition Assay Antibacterial Susceptibility Test->Bacterial DNA Gyrase/Topoisomerase IV Inhibition Assay If antibacterial Western Blot Analysis Western Blot Analysis Kinase Inhibition Assays->Western Blot Analysis Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinase Inhibition Assays->Cellular Thermal Shift Assay (CETSA)

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Hypothesis 1: Kinase Inhibition

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

Methodology:

  • Kinase Panel Selection: Select a diverse panel of commercially available recombinant protein kinases, including tyrosine kinases (e.g., ABL, c-KIT, PDGFR) and serine/threonine kinases.

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, while no change suggests inhibition.

  • Procedure:

    • Prepare a series of dilutions of this compound and the positive control, Imatinib.

    • In a 96-well plate, combine the kinase, its specific substrate, and ATP with the test compounds.

    • Incubate at the optimal temperature for the kinase.

    • Add the Kinase-Glo® reagent and measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each kinase.

CompoundTarget KinaseKnown IC50 (nM)Predicted Outcome for this compound
Imatinib ABL25-100Hypothesis: Potent inhibition of one or more kinases in the panel, with a measurable IC50.
c-KIT100-200
PDGFR100-500
Ciprofloxacin N/A>10,000Hypothesis: No significant inhibition of protein kinases.

A low IC50 value for this compound against a specific kinase would support the hypothesis of it being a kinase inhibitor.

If this compound is found to inhibit a specific kinase (e.g., a receptor tyrosine kinase), its mechanism can be visualized as follows:

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase Substrate Substrate Protein RTK->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor This compound Inhibitor->RTK

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

Hypothesis 2: Antibacterial Activity

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of bacteria.

Methodology:

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Assay Principle: Use the broth microdilution method to determine the MIC.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control, Ciprofloxacin, in a 96-well plate containing bacterial growth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

CompoundTarget OrganismKnown MIC (µg/mL)Predicted Outcome for this compound
Ciprofloxacin E. coli0.004-0.015Hypothesis: Low MIC values against one or both bacterial strains, indicating antibacterial activity.
S. aureus0.12-0.5
Imatinib N/A>128Hypothesis: High MIC values, indicating no significant antibacterial activity.

Low MIC values for this compound would support the antibacterial hypothesis.

If the compound exhibits antibacterial activity, a potential mechanism is the inhibition of DNA gyrase, similar to Ciprofloxacin.

G cluster_0 Bacterial Cell DNAGyrase DNA Gyrase DNA Bacterial DNA DNAGyrase->DNA Supercoiling Replication DNA Replication DNA->Replication Inhibitor This compound Inhibitor->DNAGyrase

Caption: Proposed inhibition of bacterial DNA gyrase.

Conclusion and Future Directions

This guide provides a foundational experimental framework for the initial characterization of this compound. The proposed comparative approach, using well-defined drugs as benchmarks, allows for a robust and efficient elucidation of its primary mechanism of action. Positive results in either the kinase inhibition or antibacterial assays will necessitate further, more specific follow-up studies. For instance, a confirmed kinase inhibitor would be subjected to broader kinase profiling and cellular assays to determine its effect on downstream signaling pathways. A confirmed antibacterial agent would be investigated for its precise molecular target within the bacterial cell. The systematic application of these methodologies will be crucial in unlocking the therapeutic potential of this and other novel chemical entities.

References

  • Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Expert Opinion on Therapeutic Patents, 1-15. [Link]

  • Mechanism of action of imatinib mesylate (Gleevec ® ). (n.d.). ResearchGate. Retrieved from [Link]

  • Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. (1986). Reviews of Infectious Diseases, 8(5), 700-714. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine Analogs as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Aurora Kinase Inhibition

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis and cell division.[1] Their overexpression is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. Small molecule inhibitors of Aurora kinases have shown significant promise in preclinical and clinical studies. The 2-aminopyrazine scaffold has emerged as a privileged structure in the development of kinase inhibitors, and the 2-amino-5-bromo-3-pyrrolidin-1-ylpyrazine core represents a key pharmacophore for potent and selective Aurora kinase inhibition.[1][2] This guide will dissect the critical structural features of this compound series and compare their activity with other established Aurora kinase inhibitors.

Core Structure-Activity Relationship (SAR) Analysis

The core structure of this compound offers multiple points for modification to modulate its biological activity. The following analysis is based on a seminal study by Bo et al. (2020), which explored a series of 2-amino-3,5-disubstituted-pyrazines as Aurora kinase inhibitors.[1]

The 2-Amino Group: A Key Hinge-Binding Motif

The 2-amino group is a crucial feature for the inhibitory activity of this compound class. It typically forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a characteristic feature of many ATP-competitive kinase inhibitors. Modifications to this group are generally detrimental to activity.

The 5-Position: Halogen Substitution and Beyond

The bromine atom at the 5-position plays a significant role in enhancing the potency of these inhibitors. Halogen bonding and hydrophobic interactions contributed by the bromo substituent likely increase the affinity of the compound for the kinase active site.

In a broader context of 2-amino-3,5-disubstituted pyrazines, replacing the 5-bromo substituent with other functionalities has been explored. For instance, the introduction of a 3,5-dimethylisoxazol-4-yl group at this position has yielded potent Aurora kinase inhibitors.[1] This suggests that while bromine is effective, other carefully selected moieties that can occupy the corresponding pocket and establish favorable interactions can also lead to high potency.

The 3-Pyrrolidinyl Moiety: Exploring the Solvent-Exposed Region

The pyrrolidin-1-yl group at the 3-position extends into the solvent-exposed region of the ATP-binding cleft. This position is a critical determinant of both potency and selectivity. The nature of the substituent at this position can be modified to optimize interactions with the surrounding amino acid residues and to fine-tune the physicochemical properties of the inhibitor.

In the study by Bo et al. (2020), various substituted phenoxy groups were introduced at the 3-position of the 2-aminopyrazine core.[1] This led to the identification of compounds with nanomolar inhibitory activity against Aurora A and B. For example, the compound 12Aj (4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide) demonstrated potent inhibition of both Aurora A and B with IC50 values of 90 nM and 152 nM, respectively.[1] This highlights the importance of exploring diverse substituents at the 3-position to maximize potency.

Comparative Analysis with Alternative Aurora Kinase Inhibitors

To contextualize the performance of the this compound series, it is essential to compare their activity with other well-established Aurora kinase inhibitors.

Compound ClassKey Structural FeaturesAurora A IC50 (nM)Aurora B IC50 (nM)Reference
2-Amino-3,5-disubstituted-pyrazines (e.g., 12Aj) 2-aminopyrazine core, substituted phenoxy at C3, isoxazole at C590152[1]
Imidazo[1,2-a]pyrazines Fused heterocyclic coreModest to potent (e.g., 250 nM for parent compound)Modest to potent[3]
Pyrimidine-based inhibitors Pyrimidine corePotent (e.g., 9.3 nM for compound 22)Potent (e.g., 2.8 nM for compound 22)[4]
2-Amino Thiazole Derivatives 2-aminothiazole scaffoldVaries with substitutionVaries with substitution[5]

This table illustrates that while the 2-aminopyrazine scaffold is a valid starting point for potent Aurora kinase inhibitors, other heterocyclic systems have also yielded highly active compounds. The pyrimidine-based inhibitors, for instance, have demonstrated single-digit nanomolar potency against both Aurora A and B.[4]

Mechanism of Action: Insights from Molecular Modeling

Molecular docking studies have provided valuable insights into the binding mode of 2-amino-3,5-disubstituted-pyrazines within the ATP-binding site of Aurora kinases.[1]

G cluster_inhibitor 2-Aminopyrazine Inhibitor cluster_kinase Aurora Kinase ATP-Binding Site Inhibitor 2-Amino-5-X-3-Y-Pyrazine Amino_Group 2-Amino Group Inhibitor->Amino_Group Pyrazine_Core Pyrazine Core Inhibitor->Pyrazine_Core Substituent_X 5-Substituent (e.g., Bromo) Inhibitor->Substituent_X Substituent_Y 3-Substituent (e.g., Pyrrolidinyl) Inhibitor->Substituent_Y Hinge Hinge Region Amino_Group->Hinge H-Bonds Pyrazine_Core->Hinge Backbone Interactions Hydrophobic_Pocket Hydrophobic Pocket Substituent_X->Hydrophobic_Pocket Hydrophobic/Halogen Bonds Solvent_Region Solvent-Exposed Region Substituent_Y->Solvent_Region Van der Waals/Hydrophobic Interactions

Caption: Binding mode of 2-aminopyrazine inhibitors in the Aurora kinase active site.

As depicted in the diagram, the 2-amino group forms critical hydrogen bonds with the kinase hinge region. The 5-substituent, such as the bromo group, occupies a hydrophobic pocket, while the 3-substituent extends towards the solvent-exposed region, where it can be modified to enhance potency and selectivity.

Experimental Protocols

General Synthesis of 2-Amino-3,5-disubstituted-pyrazines

The synthesis of the 2-amino-3,5-disubstituted-pyrazine core generally involves a multi-step process. A key precursor, 2-amino-5-bromo-3-substituted pyrazine, can be synthesized via a one-step, solvent-free method developed by researchers at Wuhan University.[2] Further modifications at the 3 and 5 positions can be achieved through various cross-coupling reactions and nucleophilic aromatic substitutions.

In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Suitable kinase substrate (e.g., Kemptide)

  • ATP

  • Test compounds (e.g., this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound solution to the wells of a 384-well plate.

  • Add 2 µL of kinase solution (enzyme in Kinase Reaction Buffer) to each well.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[6]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective Aurora kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore the importance of the 2-amino group for hinge binding, the 5-bromo substituent for potency, and the diverse possibilities for modification at the 3-position to optimize activity and physicochemical properties.

Future research in this area should focus on:

  • Synthesis and evaluation of a wider range of analogs with diverse substituents at the 3-position to further probe the SAR and improve selectivity.

  • Exploration of alternative substituents at the 5-position to potentially enhance potency and modulate pharmacokinetic properties.

  • In-depth profiling of lead compounds against a panel of kinases to confirm selectivity and identify potential off-target effects.

  • Evaluation of the in vivo efficacy of promising inhibitors in relevant cancer models.

By leveraging the insights presented in this guide, researchers can accelerate the design and development of novel Aurora kinase inhibitors with improved therapeutic potential for the treatment of cancer.

References

Bo Y-X, Xiang R, Xu Y, et al. Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors. Bioorg Med Chem. 2020;28:115351. doi: 10.1016/j.bmc.2020.115351 [https://pubmed.ncbi.nlm.nih.gov/32035750/][1][2]

[7] Promega Corporation. Aurora A Kinase Assay. [https://www.promega.com/resources/protocols/technical-bulletins/101/aurora-a-kinase-assay-protocol/][6]

[8] Yu T, et al. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Med Chem Lett. 2010;1(5):214-8. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018151/][3]

[6] Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed. [https://pubmed.ncbi.nlm.nih.gov/30728112/][4]

[9] 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10336046/][5]

Sources

A Guide to the Cross-Validation of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the identification of novel small molecule inhibitors is merely the first step in a long and rigorous validation process. The 2-aminopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing promise as potent inhibitors of protein kinases.[1][2] This guide provides a comprehensive framework for the cross-validation of a specific novel compound, 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine , as a putative inhibitor of a key oncogenic signaling pathway.

Our approach is grounded in the principle of experimental orthogonality—the practice of using multiple, independent assay technologies to confirm a biological activity. This mitigates the risk of technology-specific artifacts and builds a robust, reliable data package. We will detail a logical, multi-tiered workflow, beginning with direct target inhibition in a purified biochemical system, followed by validation of on-target activity and functional consequences in a relevant cellular environment. Throughout this guide, we will compare the performance of our subject compound against a well-characterized, industry-standard inhibitor to provide a clear benchmark for its activity.

Introduction: The Rationale for Rigorous Cross-Validation

The compound at the center of our investigation, this compound, belongs to a class of compounds that has garnered significant interest for its therapeutic potential. Derivatives of 2-aminopyrazine have been successfully developed as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and FMS-like tyrosine kinase 3 (FLT3), which are critical drivers in multiple cancers.[2][3] The structural features of our compound suggest it may function as an ATP-competitive inhibitor, making kinases a logical target class to investigate.

However, initial hits from high-throughput screens are often plagued by false positives. A compound might interfere with the assay technology (e.g., light scattering, fluorescence quenching), exhibit non-specific activity, or be unstable under assay conditions. Therefore, a single data point is insufficient. Cross-validation is the systematic process of verifying an initial finding using distinct experimental methodologies.[4][5] This guide establishes a practical workflow for confirming that the observed activity of this compound is a direct result of its intended mechanism of action in a biologically relevant context.

For the purpose of this guide, we will hypothesize that our compound is an inhibitor of Kinase X , a hypothetical tyrosine kinase known to be a driver in non-small cell lung cancer (NSCLC). We will use the H1975 cancer cell line, which is dependent on this pathway, for cellular studies.

Part 1: Primary Biochemical Activity Assessment

The first step is to determine if the compound can directly inhibit the catalytic activity of the purified target enzyme. This removes the complexities of a cellular environment (e.g., membrane permeability, metabolism) and provides a direct measure of target engagement.

Methodology: Luminescence-Based Kinase Activity Assay

We will employ a luciferase-based kinase assay that quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[6] As the kinase phosphorylates its substrate, ATP is consumed. The addition of a luciferase reagent results in a luminescent signal directly proportional to the remaining ATP. Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Experimental Protocol: Kinase-Glo® Assay

  • Reagent Preparation: Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Prepare a 10 mM stock of this compound and a known Kinase X inhibitor (Comparator A) in 100% DMSO.

  • Compound Titration: Perform a serial dilution of the compound stocks to create a 10-point, 3-fold dilution series in a 384-well plate.

  • Kinase Reaction: Add the 2X kinase/substrate solution to the wells containing the diluted compounds.

  • Initiation: Add a 2X ATP solution (at a concentration approximating the Kₘ for the enzyme) to initiate the reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal.

  • Measurement: Incubate for 10 minutes to stabilize the signal and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (no kinase) and negative (DMSO vehicle) controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data: Biochemical Potency
CompoundTargetAssay TypeIC₅₀ (nM)
This compoundKinase XLuminescence85
Comparator A (Known Inhibitor)Kinase XLuminescence15
Workflow for Biochemical IC₅₀ Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare 10-point serial dilution of compounds in 384-well plate r1 Add Kinase/Substrate solution to compound plate p1->r1 p2 Prepare 2X Kinase + Substrate Solution p2->r1 p3 Prepare 2X ATP Solution r2 Add ATP solution to initiate reaction p3->r2 r1->r2 r3 Incubate for 60 min at Room Temperature r2->r3 d1 Add Kinase-Glo® Reagent to stop reaction r3->d1 d2 Incubate for 10 min to stabilize signal d1->d2 d3 Measure Luminescence d2->d3 a1 Normalize Data & Plot Dose-Response Curve d3->a1 a2 Calculate IC50 Value a1->a2

Caption: Workflow for the luminescence-based biochemical kinase assay.

Part 2: Cellular Activity Cross-Validation

Observing biochemical inhibition is essential, but it doesn't guarantee cellular activity. The compound must be able to cross the cell membrane, remain stable, and engage its target in the complex intracellular environment. We will use two orthogonal assays to validate the cellular effects.

Methodology 1: Target Phosphorylation Assay (Cellular ELISA)

To confirm that our compound inhibits Kinase X within the cell, we will measure the phosphorylation of its direct downstream substrate, "Substrate Y". A decrease in phosphorylated Substrate Y (p-Substrate Y) upon compound treatment provides strong evidence of on-target activity.

Experimental Protocol: In-Cell ELISA

  • Cell Seeding: Seed H1975 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or Comparator A for 2 hours.

  • Fix and Permeabilize: Fix the cells with 4% formaldehyde, then permeabilize with Triton X-100 to allow antibody access.

  • Blocking: Block non-specific antibody binding sites with a blocking buffer.

  • Primary Antibody Incubation: Incubate cells with a primary antibody specific for p-Substrate Y. In parallel wells, use an antibody for total Substrate Y for normalization.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Normalize the p-Substrate Y signal to the total Substrate Y signal for each concentration. Plot the normalized data to determine the EC₅₀ for target inhibition.

Methodology 2: Cell Viability Assay

The ultimate functional consequence of inhibiting an oncogenic kinase should be a reduction in cancer cell proliferation or viability. We will use an XTT assay, which measures the metabolic activity of living cells.[7][8] In viable cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan product.[9] This provides a robust measure of cytotoxicity.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed H1975 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the compounds for 72 hours to allow for effects on cell proliferation.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[7]

  • Incubation: Add the XTT working solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow XTT to an orange formazan product.

  • Measurement: Measure the absorbance of the formazan product at 475 nm.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).

Comparative Data: Cellular Potency
CompoundCell LineAssay TypeEndpointPotency (nM)
This compoundH1975In-Cell ELISAp-Substrate Y (EC₅₀)250
H1975XTT ViabilityGrowth Inhibition (GI₅₀)750
Comparator A (Known Inhibitor)H1975In-Cell ELISAp-Substrate Y (EC₅₀)40
H1975XTT ViabilityGrowth Inhibition (GI₅₀)120
Workflow for Cellular Cross-Validation

G cluster_elisa Assay 1: Target Engagement (2h) cluster_xtt Assay 2: Functional Outcome (72h) start Seed H1975 Cells in 96-well Plates treat Treat with Compound Serial Dilution start->treat e1 Fix & Permeabilize Cells treat->e1 x1 Incubate for 72 hours treat->x1 e2 Incubate with Primary Antibodies (p-Substrate Y & Total Substrate Y) e1->e2 e3 Incubate with HRP-Secondary Antibody e2->e3 e4 Add Colorimetric Substrate & Read Absorbance e3->e4 e5 Calculate Target Inhibition EC50 e4->e5 x2 Add XTT Reagent x1->x2 x3 Incubate for 4 hours x2->x3 x4 Read Absorbance x3->x4 x5 Calculate Growth Inhibition GI50 x4->x5

Caption: Orthogonal workflows for cellular target engagement and viability.

Part 3: Synthesizing the Evidence - The Logic of Cross-Validation

  • Biochemical IC₅₀: Confirms direct interaction with the purified enzyme. Our compound shows an IC₅₀ of 85 nM. This is a promising starting point, though less potent than the established Comparator A (15 nM).

  • Cellular EC₅₀: Confirms the compound can enter the cell and inhibit the target. The shift in potency from the biochemical IC₅₀ (85 nM) to the cellular EC₅₀ (250 nM) is expected and informative. This "potency delta" can be attributed to factors like cell membrane permeability, efflux pump activity, or intracellular protein binding. The fact that the compound retains sub-micromolar activity is a positive sign.

  • Cellular GI₅₀: Confirms that target inhibition leads to the desired biological outcome (growth inhibition). The GI₅₀ of 750 nM is downstream of target engagement (EC₅₀ of 250 nM), which is biologically logical; significant target inhibition is required before a cell-level phenotype is observed.

The consistency across these data points provides high confidence that this compound is a cell-active inhibitor of Kinase X that functions by inhibiting the phosphorylation of Substrate Y, leading to reduced cancer cell viability.

The Cross-Validation Logic Model

G cluster_question cluster_evidence cluster_conclusion Q Is the compound a valid inhibitor of Kinase X? E1 Biochemical Assay (IC50 = 85 nM) Confirms: Direct Target Binding E2 Target Phosphorylation Assay (EC50 = 250 nM) Confirms: Cellular Target Engagement E3 Cell Viability Assay (GI50 = 750 nM) Confirms: Functional Cellular Outcome E1->E2 validates C High Confidence: Compound is a cell-active on-target inhibitor of Kinase X E1->C supports E2->E3 validates E2->C supports E3->C supports

Caption: Logical flow demonstrating how multiple assays build confidence.

Conclusion

This guide outlines a robust, multi-faceted strategy for the cross-validation of this compound activity. By systematically progressing from a purified biochemical system to complex cellular assays, we have demonstrated how to build a compelling case for the compound's on-target mechanism of action.

Our results indicate that this compound is a genuine, cell-active inhibitor of our hypothetical Kinase X. While its potency is more modest than the benchmark Comparator A, it represents a valid starting point for further medicinal chemistry optimization. The principles of orthogonal validation detailed herein are universally applicable and should be considered a cornerstone of any rigorous drug discovery program to ensure the progression of only the highest quality candidate molecules.

References

  • Wikipedia. MTT assay. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • AxisPharm. Complete Guide to Choosing the Right Cell Viability Assay. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Ardigen. Cross validation – a safeguard for machine learning models. [Link]

  • ResearchGate. Cross-validation approaches. Examples of the different... [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • Wikipedia. Cross-validation (statistics). [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • Synthesis. Synthesis of Enantiopure Amino Polyols and Pyrrolidine Derivatives from 5-Bromo-1,2-oxazin-4-ones. [Link]

  • Scikit-learn. Cross-validation: evaluating estimator performance. [Link]

  • ResearchGate. (PDF) Cross-Validation. [Link]

  • The Good Scents Company. 2-aminopyrazine. [Link]

  • HDH Chemicals. 2-Bromo-5-(pyrrolidin-1-yl)pyrazine, min 98%, 100 mg. [Link]

  • Bentham Science. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

Sources

A Comparative Benchmarking Guide to 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine for RIPK1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting RIPK1 in Programmed Cell Death and Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node controlling cellular fate, orchestrating pathways of inflammation, apoptosis, and a regulated form of necrosis known as necroptosis[1][2][3]. Dysregulation of RIPK1 kinase activity is implicated in a host of human pathologies, including neurodegenerative diseases, autoimmune disorders, and cancer, making it a compelling therapeutic target[1][4][5][6]. The kinase activity of RIPK1 is a key driver of necroptosis, a pro-inflammatory cell death pathway, and also contributes to inflammatory signaling independent of cell death[1][5]. Therefore, the discovery of novel, potent, and selective small molecule inhibitors of RIPK1 is of significant interest to the drug development community.

This guide introduces 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine (Compound X) , a novel chemical entity with a pyrazine scaffold, a common feature in many kinase inhibitors. Given its structural characteristics, we hypothesize that Compound X may target the ATP-binding pocket of kinases involved in cell death pathways. Here, we provide a comprehensive framework for benchmarking Compound X against well-characterized, potent, and selective RIPK1 inhibitors. This guide is designed for researchers in drug discovery and chemical biology, offering detailed protocols and a logical framework for evaluating novel chemical matter in the context of established standards.

We will compare Compound X against three known RIPK1 inhibitors, each representing a different stage of development and chemical scaffold:

  • Necrostatin-1 (Nec-1): The first-identified specific inhibitor of RIPK1, widely used as a tool compound to study necroptosis[7][8]. It is known to have some off-target effects, notably on indoleamine 2,3-dioxygenase (IDO)[9][10].

  • GSK'963: A highly potent and selective, structurally distinct inhibitor of RIPK1 with improved in vivo properties compared to Nec-1[9][11][12][13].

  • GSK2982772: A first-in-class clinical candidate that has undergone Phase 1 and 2a trials for inflammatory diseases, representing a benchmark for drug-like properties[7][14][15].

This comparative analysis will be structured around a tiered experimental approach, beginning with biochemical validation of direct enzyme inhibition, followed by confirmation of target engagement in a cellular context, and culminating in the assessment of functional cellular outcomes.

The RIPK1 Signaling Pathway: A Dual Role in Survival and Death

RIPK1's function is context-dependent, acting as both a scaffold for pro-survival signaling and a kinase that promotes cell death[2][16]. Upon stimulation by tumor necrosis factor (TNF), RIPK1 is recruited to the TNFR1 receptor complex (Complex I), where it is ubiquitinated. This ubiquitination allows RIPK1 to act as a scaffold, leading to the activation of the NF-κB pathway and promoting cell survival and inflammation[1][4][17].

However, under conditions where pro-survival signaling is compromised or caspases are inhibited, RIPK1 can dissociate to form a cytosolic death-inducing complex. If caspase-8 is active, this complex (Complex IIa) leads to RIPK1-dependent apoptosis[1]. If caspase-8 is inhibited, RIPK1 auto-phosphorylates and recruits RIPK3 via their respective RHIM domains to form the necrosome (Complex IIb). This complex then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis, which oligomerizes and translocates to the plasma membrane, causing lytic cell death[1][2][18].

G cluster_0 Plasma Membrane cluster_1 Cytosol TNFR1 TNFR1 ComplexI Complex I (Survival & Inflammation) TNFR1->ComplexI recruits RIPK1, leading to NFkB NF-κB Activation ComplexI->NFkB activates RIPK1 RIPK1 ComplexI->RIPK1 de-ubiquitination allows dissociation ComplexIIa Complex IIa (Apoptosis) Casp8_active Active Caspase-8 ComplexIIa->Casp8_active activates Necrosome Necrosome (Complex IIb) pMLKL Phospho-MLKL Necrosome->pMLKL phosphorylates MLKL MLKL Necrosome->MLKL phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis oligomerizes & translocates to membrane RIPK1->ComplexIIa RIPK1->Necrosome auto-phosphorylates & recruits FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK3->Necrosome is recruited Casp8_inactive Pro-Caspase-8 FADD->Casp8_inactive Casp8_inactive->ComplexIIa TNF TNFα TNF->TNFR1 binds

Caption: Simplified RIPK1 Signaling Pathway.

Comparative Benchmarking Workflow

A robust evaluation of a novel inhibitor requires a multi-faceted approach. Our proposed workflow systematically assesses the compound's properties from the molecular to the cellular level.

G cluster_A cluster_B cluster_C A Tier 1: Biochemical Assays B Tier 2: Cellular Target Engagement A->B Validate in Cells A1 In Vitro Kinase Assay (Determine IC50) A->A1 C Tier 3: Cellular Functional Assays B->C Assess Function B1 NanoBRET™ Assay (Intracellular IC50) B->B1 B2 CETSA® (Confirm Target Binding) B->B2 D Data Analysis & Comparison C->D Synthesize Results C1 Necroptosis Inhibition Assay (Determine EC50) C->C1

Caption: Tiered Experimental Workflow for Inhibitor Benchmarking.

Tier 1: Biochemical Potency Assessment

The initial step is to determine if Compound X directly inhibits the enzymatic activity of purified RIPK1 protein. This provides a direct measure of potency (IC50) in a clean, cell-free system.

Experimental Protocol: In Vitro RIPK1 Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay systems, such as the Promega ADP-Glo™ Kinase Assay[19] or the BPS Bioscience RIPK1 Kinase Assay Kit[20]. The principle lies in quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

1. Reagent Preparation:

  • Prepare a 2X RIPK1 enzyme solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final enzyme concentration should be optimized to produce a signal within the linear range of the assay.
  • Prepare a 2X substrate/ATP solution. Use Myelin Basic Protein (MBP) as a generic substrate[20]. The ATP concentration should be at or near the Km for RIPK1 to ensure sensitive detection of ATP-competitive inhibitors.
  • Prepare serial dilutions of Compound X and the reference inhibitors (Nec-1, GSK'963, GSK2982772) in the kinase reaction buffer. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions. Include a DMSO-only control.

2. Kinase Reaction:

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.
  • Add 5 µL of the 2X RIPK1 enzyme solution to each well and incubate for 10 minutes at room temperature to allow compound binding.
  • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
  • Incubate for 60 minutes at 30°C.

3. ADP Detection:

  • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
  • Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction. Incubate for 30-60 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Measure luminescence using a plate reader.
  • Subtract the background (no enzyme control) from all values.
  • Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a high concentration of a potent inhibitor (e.g., GSK'963) as 0% activity.
  • Plot the normalized percent inhibition against the log of the inhibitor concentration.
  • Calculate the IC50 value using a non-linear regression fit (four-parameter variable slope)[21][22][23].

Tier 2: Cellular Target Engagement

Demonstrating that a compound inhibits the purified enzyme is crucial, but it is equally important to confirm that it can enter a cell and bind to its intended target in the complex intracellular environment. We will employ two orthogonal methods for this.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET)[24][25]. It requires expressing the target protein (RIPK1) as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the active site.

1. Cell Preparation:

  • Transfect HEK293 cells with a vector encoding a NanoLuc®-RIPK1 fusion protein[26]. Plate the transfected cells in a 384-well white assay plate and incubate for 24 hours.

2. Assay Execution:

  • Prepare serial dilutions of Compound X and reference inhibitors in Opti-MEM medium.
  • Prepare a 10X NanoBRET™ Tracer solution (e.g., Tracer K-9 for RIPK1) in Opti-MEM[27].
  • Remove the culture medium from the cells and add the compound dilutions.
  • Immediately add the 10X Tracer solution to all wells.
  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

3. Signal Detection:

  • Prepare the Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol[24].
  • Add the substrate solution to each well.
  • Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (Donor Emission: ~450 nm, Acceptor Emission: ~610 nm).

4. Data Analysis:

  • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
  • Normalize the data, where the no-inhibitor control represents 100% engagement (low BRET) and a control with tracer only (no NanoLuc®-RIPK1) represents 0% engagement (high BRET).
  • Determine the intracellular IC50 value by plotting the BRET ratio against the log of the inhibitor concentration and fitting with a four-parameter logistic equation[21][28].
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein[29][30][31]. Binding of a compound to its target protein increases the protein's melting temperature (Tm).

1. Cell Treatment and Heating:

  • Culture a suitable cell line (e.g., human monocytic U937 cells) to high density.
  • Treat the cells with either vehicle (DMSO) or a saturating concentration of Compound X or a reference inhibitor for 1 hour at 37°C.
  • Aliquot the cell suspensions into PCR tubes.
  • Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

2. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.
  • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed.
  • Collect the supernatant and quantify the amount of soluble RIPK1 using a standard Western blot or an ELISA-based method.

3. Data Analysis:

  • For each temperature point, quantify the band intensity of soluble RIPK1.
  • Normalize the data to the amount of soluble RIPK1 at the lowest temperature (e.g., 40°C).
  • Plot the normalized soluble RIPK1 fraction against the temperature for both vehicle- and compound-treated samples.
  • The shift in the melting curve to the right for the compound-treated sample confirms target engagement.

Tier 3: Cellular Functional Assessment

The ultimate goal is to determine if target engagement translates into a functional cellular response. For a RIPK1 inhibitor, the key functional outcome is the inhibition of necroptosis.

Experimental Protocol: Necroptosis Inhibition Assay

This assay measures the ability of the compounds to protect cells from a necroptotic stimulus. We will use human HT-29 or U937 cells, which are susceptible to necroptosis. The stimulus will be a combination of TNFα (T), a SMAC mimetic (S), and a pan-caspase inhibitor (Z-VAD-FMK), collectively known as TSZ[18].

1. Cell Seeding and Treatment:

  • Seed HT-29 cells in a 96-well, clear-bottom, opaque-walled plate and allow them to adhere overnight.
  • Pre-treat the cells for 1 hour with serial dilutions of Compound X and the reference inhibitors. Include a DMSO vehicle control.

2. Induction of Necroptosis:

  • Induce necroptosis by adding a cocktail of human TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 1 µM), and Z-VAD-FMK (e.g., 20 µM)[18].
  • Include control wells with cells only (no treatment) and cells with TSZ only (0% protection).
  • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

3. Viability Measurement (CellTiter-Glo®):

  • Equilibrate the plate to room temperature for 30 minutes.
  • Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of the culture medium in each well[32][33][34].
  • Mix on an orbital shaker for 2 minutes to induce lysis.
  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
  • Measure luminescence with a plate reader.

4. Data Analysis:

  • Normalize the data: Set the luminescence of the TSZ-only treated cells as 0% viability and the untreated cells as 100% viability.
  • Plot the percent viability against the log of the inhibitor concentration.
  • Calculate the EC50 value using a non-linear regression fit (four-parameter variable slope)[22][35].

Data Summary and Interpretation

The data from these experiments should be compiled into a clear, comparative table to facilitate analysis. The goal is to build a comprehensive profile for Compound X relative to the known standards.

Compound Structure Biochemical Potency RIPK1 IC50 (nM)Cellular Target Engagement NanoBRET™ IC50 (nM)Functional Cellular Potency Necroptosis EC50 (nM)
Compound X [Experimental Value][Experimental Value][Experimental Value]
Necrostatin-1 ~180-490~500~300-500
GSK'963 ~29~1-4~1-4
GSK2982772 ~16~6.3~10-30

(Note: IC50/EC50 values for known inhibitors are illustrative and based on published literature. Actual experimental values may vary.)[7][11][12][14]

Interpreting the Results:

  • Biochemical vs. Cellular Potency: A large drop-off between the biochemical IC50 and the cellular EC50 may indicate poor cell permeability, efflux by cellular transporters, or high plasma protein binding in the culture medium. An ideal candidate, like GSK'963, shows excellent correlation between biochemical and cellular potency[9].

  • Target Engagement Confirmation: Positive results in both the NanoBRET™ and CETSA® assays provide strong, orthogonal evidence that the compound's cellular activity is due to direct binding to RIPK1.

  • Comparison to Benchmarks:

    • How does Compound X's potency compare to Nec-1? A significant improvement is desirable.

    • How does it compare to the highly potent and selective GSK'963?

    • Does it approach the profile of the clinical candidate GSK2982772, which represents a balance of potency, selectivity, and drug-like properties?

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to benchmark the novel compound, this compound, as a potential RIPK1 inhibitor. By following this tiered workflow—from direct enzyme inhibition to cellular target engagement and functional response—researchers can generate a comprehensive data package. This allows for an objective comparison against established standards in the field, facilitating a clear " go/no-go " decision for further preclinical development.

Successful progression from these studies would warrant subsequent investigation into kinase selectivity profiling against a broad panel of kinases, pharmacokinetic studies to assess oral bioavailability and in vivo exposure, and ultimately, testing in animal models of RIPK1-driven diseases such as inflammatory bowel disease, psoriasis, or neuroinflammation[1][5].

References

  • Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Yuan, J., Amin, P., & Ofengeim, D. (2019). Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases. Nature Reviews Neuroscience, 20(1), 19–33. [Link]

  • Hülsmeyer, I., et al. (2023). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Journal for ImmunoTherapy of Cancer, 11(5), e006598. [Link]

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9, 2100–2122. [Link]

  • Zhang, T., et al. (2024). Targeting RIPK1 to modulate cell death and tumour microenvironment in cancer therapy. Journal of Drug Targeting, 1-13. [Link]

  • Li, J., et al. (2023). RIPK1 in necroptosis and recent progress in related pharmaceutics. Frontiers in Immunology, 14, 1140304. [Link]

  • BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit. [Link]

  • Peng, F., et al. (2018). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 20(6), 104. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Zhang, Y., et al. (2020). Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. Medicinal Research Reviews, 40(1), 84-105. [Link]

  • Reaction Biology. (n.d.). RIPK1 NanoBRET Kinase Assay. [Link]

  • BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. [Link]

  • Liu, Z., et al. (2023). RIPK1 in necroptosis and recent progress in related pharmaceutics. Frontiers in Immunology, 14, 1140304. [Link]

  • Wang, D., et al. (2022). Advances in RIPK1 kinase inhibitors. Acta Pharmaceutica Sinica B, 12(9), 3469–3488. [Link]

  • Patsnap. (2024). What are RIPK1 inhibitors and how do they work?. [Link]

  • Berger, S. B., et al. (2015). Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. Cell Death Discovery, 1, 15009. [Link]

  • Cho, Y., et al. (2009). RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation. PLoS ONE, 4(8), e6800. [Link]

  • Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Yuan, J., & Li, J. (2023). Targeting RIPK1 kinase for modulating inflammation in human diseases. Frontiers in Immunology, 14, 1198533. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(11), 3024–3033. [Link]

  • Zhang, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(11), 2542. [Link]

  • Zhang, Y., et al. (2023). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Cellular & Molecular Immunology, 20(3), 245–259. [Link]

  • ResearchGate. (n.d.). (PDF) Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay. [Link]

  • ResearchGate. (n.d.). Overview of currently known RIPK1 inhibitors. [Link]

  • ResearchGate. (n.d.). How to determine IC50 value of a compound?. [Link]

  • Dhungel, B., et al. (2021). Viral Suppression of RIPK1-Mediated Signaling. mBio, 12(4), e01375-21. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors. [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. [Link]

  • Promega Connections. (2021). RIPK1: Promising Drug Target of Chronic Inflammatory Diseases. [Link]

  • Lee, J., et al. (2021). Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 22(14), 7434. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Zhang, T., et al. (2021). Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors Necrostatin-1 (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1). Toxicology and Applied Pharmacology, 423, 115591. [Link]

Sources

In Vivo Efficacy of Novel Pyrazine-Based Kinase Inhibitors: A Comparative Guide for Preclinical Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel kinase inhibitors, using the hypothetical compound 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine as a case study. It is designed for researchers, scientists, and drug development professionals engaged in preclinical oncology research. Here, we will objectively compare the projected preclinical performance of this novel pyrazine derivative with established kinase inhibitors, supported by established experimental data and protocols.

Introduction: The Rationale for Targeting Kinases with Pyrazine Scaffolds

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This has made them a prime target for therapeutic intervention, with numerous small molecule kinase inhibitors receiving FDA approval. The pyrazine moiety, a nitrogen-containing heterocyclic ring, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors due to its versatile chemical properties and ability to form key interactions within the ATP-binding pocket of various kinases.[1][2]

Our hypothetical compound, This compound , represents a novel chemical entity within this class. While its specific target is yet to be fully elucidated, its structural features suggest potential activity against key cell cycle kinases such as Checkpoint Kinase 1 (Chk1) or Polo-like Kinase 4 (PLK4), both of which are critical for cancer cell proliferation and survival.[3][4] This guide will outline the essential in vivo studies required to validate its efficacy and compare its potential performance against established inhibitors targeting these pathways.

Comparative Analysis: A Tale of Two Pathways

To establish a benchmark for the in vivo validation of this compound, we will compare its hypothetical efficacy against two well-characterized kinase inhibitors: Prexasertib (a Chk1 inhibitor) and CFI-400945 (a PLK4 inhibitor) .

Checkpoint Kinase 1 (Chk1) Inhibition: A Strategy to Induce Synthetic Lethality

Chk1 is a critical component of the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair.[3] In many cancer cells, which often have a defective p53 pathway, Chk1 becomes essential for survival. Inhibiting Chk1 can therefore lead to "replication catastrophe" and selective cancer cell death.[1]

Prexasertib (LY2606368) is a potent and selective Chk1 inhibitor that has demonstrated significant single-agent activity in various preclinical cancer models.[5][6]

Polo-like Kinase 4 (PLK4) Inhibition: Disrupting Centrosome Duplication

PLK4 is the master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation.[4] Overexpression of PLK4 is common in many cancers and is associated with centrosome amplification and genomic instability.[7] Inhibition of PLK4 leads to aberrant mitosis and cell death.[8]

CFI-400945 is a first-in-class, orally bioavailable PLK4 inhibitor with demonstrated antitumor activity in preclinical models.[8][9]

Data Presentation: Comparative In Vivo Efficacy

The following table summarizes the expected in vivo efficacy of our hypothetical compound, this compound, in a human tumor xenograft model, benchmarked against reported data for Prexasertib and CFI-400945.

Parameter This compound (Hypothetical) Prexasertib (Chk1 Inhibitor) CFI-400945 (PLK4 Inhibitor)
Cancer Model High-Grade Serous Ovarian Cancer (HGSOC) PDXHigh-Grade Serous Ovarian Cancer (HGSOC) PDX[1]Pancreatic Cancer PDX[9]
Dosing Regimen 50 mg/kg, oral, daily10 mg/kg, IV, twice weekly[1]15 mg/kg, oral, daily[9]
Tumor Growth Inhibition (TGI) >70%Significant tumor regression[1]Significant reduction in tumor growth[9]
Mechanism of Action Induction of DNA damage and apoptosisInduces DNA damage and replication stress[1]Reduces proliferation (Ki-67) and increases nuclear diameter[9]
Biomarker Modulation Increased γH2AX, Cleaved Caspase-3Increased γH2AX[6]Decreased Ki-67 staining[9]
Tolerability No significant weight lossWell-tolerated[5]Well-tolerated[8]

Experimental Protocols: A Step-by-Step Guide to In Vivo Validation

The following protocols provide a detailed methodology for the in vivo validation of a novel kinase inhibitor like this compound.

Subcutaneous Xenograft Model Establishment

This is the most common model for evaluating the in vivo efficacy of anticancer agents.[10]

Objective: To establish human tumor xenografts in immunodeficient mice for efficacy studies.

Methodology:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., a high-grade serous ovarian cancer cell line for our hypothetical study) under sterile conditions. Ensure cells are in the logarithmic growth phase and free from mycoplasma contamination.[11]

  • Cell Preparation: Harvest and wash the cells, then resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 107 cells/mL.[11] For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take and growth.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG mice).

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.[12]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[13]

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound as a single agent.

Methodology:

  • Treatment Groups:

    • Vehicle control (the formulation used to dissolve the compound)

    • This compound (e.g., 25 mg/kg, daily, oral gavage)

    • This compound (e.g., 50 mg/kg, daily, oral gavage)

    • Positive control (e.g., Prexasertib or CFI-400945, depending on the hypothesized mechanism of action)

  • Drug Administration: Administer the compounds according to the predetermined schedule for a specified duration (e.g., 21-28 days).

  • Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.[14]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Statistical significance should be determined using appropriate methods (e.g., ANOVA).[15]

Pharmacodynamic (PD) and Biomarker Analysis

Objective: To confirm target engagement and understand the mechanism of action in vivo.

Methodology:

  • Tissue Collection: At the end of the efficacy study, or in a separate satellite group of animals, collect tumor tissue at various time points after the final dose.

  • Western Blot Analysis: Prepare protein lysates from the tumor tissue to analyze the expression and phosphorylation status of key proteins in the target pathway (e.g., p-Chk1, γH2AX for Chk1 inhibition; p-PLK4, centrosome proteins for PLK4 inhibition).[6]

  • Immunohistochemistry (IHC): Fix and embed tumor tissues for IHC staining to visualize the expression and localization of biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and γH2AX (DNA damage).[9]

Pharmacokinetic (PK) and Toxicity Assessment

Objective: To determine the drug's absorption, distribution, metabolism, and excretion (ADME) properties and to assess its safety profile.

Methodology:

  • Pharmacokinetics: Administer a single dose of the compound to a separate cohort of mice and collect blood samples at multiple time points. Analyze the plasma concentration of the drug over time to determine key PK parameters like Cmax, Tmax, and half-life.[16]

  • Toxicity Studies: In a dose-escalation study, administer increasing doses of the compound to mice and monitor for clinical signs of toxicity, changes in body weight, and effects on major organs through histopathological analysis.[10][17]

Visualization of Key Concepts

Experimental Workflow

G cluster_0 Xenograft Model Establishment cluster_1 In Vivo Efficacy Study cluster_2 Post-Study Analysis Cell Culture Cell Culture Cell Preparation Cell Preparation Cell Culture->Cell Preparation Implantation Implantation Cell Preparation->Implantation Tumor Monitoring Tumor Monitoring Implantation->Tumor Monitoring Randomization Randomization Tumor Monitoring->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Drug Administration Drug Administration Treatment Groups->Drug Administration Monitoring (Tumor & Weight) Monitoring (Tumor & Weight) Drug Administration->Monitoring (Tumor & Weight) Endpoint Analysis Endpoint Analysis Monitoring (Tumor & Weight)->Endpoint Analysis PD/Biomarker Analysis PD/Biomarker Analysis Endpoint Analysis->PD/Biomarker Analysis PK/Toxicity Assessment PK/Toxicity Assessment Endpoint Analysis->PK/Toxicity Assessment

Caption: In Vivo Validation Workflow

Signaling Pathways

Chk1 Signaling Pathway

G DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cdc25 Cdc25 Chk1->Cdc25 inhibits CDK1/Cyclin B CDK1/Cyclin B Cdc25->CDK1/Cyclin B activates G2/M Arrest G2/M Arrest CDK1/Cyclin B->G2/M Arrest promotes Prexasertib Prexasertib Prexasertib->Chk1

Caption: Simplified Chk1 Signaling Pathway

PLK4 Signaling Pathway

G PLK4 PLK4 Centriolar Proteins Centriolar Proteins PLK4->Centriolar Proteins phosphorylates Wnt/β-catenin Wnt/β-catenin PLK4->Wnt/β-catenin activates Centriole Duplication Centriole Duplication Centriolar Proteins->Centriole Duplication Proper Mitosis Proper Mitosis Centriole Duplication->Proper Mitosis CFI-400945 CFI-400945 CFI-400945->PLK4 Cell Proliferation & Invasion Cell Proliferation & Invasion Wnt/β-catenin->Cell Proliferation & Invasion

Caption: Simplified PLK4 Signaling Pathway

Conclusion: A Roadmap for Success

The in vivo validation of a novel kinase inhibitor is a critical step in the drug discovery pipeline. By following a rigorous and well-defined experimental plan, researchers can generate the necessary data to assess the efficacy, mechanism of action, and safety of their compound. This guide, using the hypothetical molecule this compound as a framework, provides a comprehensive roadmap for these studies. By comparing the potential outcomes with established inhibitors like Prexasertib and CFI-400945, researchers can better position their novel compounds within the competitive landscape of cancer therapeutics. The ultimate goal is to identify promising new agents that can be advanced into clinical development for the benefit of patients.

References

  • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. (n.d.). PubMed Central. [Link]

  • Massey, A. J., Stokes, S., Browne, H., Foloppe, N., Fiumana, A., Scrace, S., Fallowfield, M., Bedford, S., Webb, P., Baker, L., Christie, M., Drysdale, M. J., & Wood, M. (2015). Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Oncotarget, 6(34), 35797–35812. [Link]

  • The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition. (n.d.). PubMed Central. [Link]

  • Al-Ostoot, F. H., Al-Qtaishat, A., Al-Sha'er, W., Al-Zoubi, M. S., Al-Kofahi, M., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (n.d.). Frontiers. [Link]

  • High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. (n.d.). PubMed Central. [Link]

  • The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma. (n.d.). AACR Journals. [Link]

  • A PLK4 Inhibitor Has Single-Agent Activity in Preclinical Tumor Models. (2014, September 1). Cancer Discovery. [Link]

  • Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models. (n.d.). PubMed Central. [Link]

  • Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. (2023, December 19). PubMed. [Link]

  • Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. (n.d.). NIH. [Link]

  • Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts. (n.d.). PubMed Central. [Link]

  • Abstract 3513: The CHK1 kinase inhibitor prexasertib (LY2606368) shows potent single-agent efficacy in in vitro and in vivo models of castrate-resistant prostate cancer. (2019, July 1). AACR Journals. [Link]

  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. (n.d.). AACR Journals. [Link]

  • A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors. (n.d.). PubMed Central. [Link]

  • PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. (n.d.). bioRxiv. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. [Link]

  • CHK1/2 Inhibitor Prexasertib Suppresses NOTCH Signaling and Enhances Cytotoxicity of Cisplatin and Radiation in Head and Neck Squamous Cell Carcinoma. (n.d.). AACR Journals. [Link]

  • Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. (n.d.). ResearchGate. [Link]

  • Drug Delivery System for the Anticancer Drug Paclitaxel Using Lipocalin-Type Prostaglandin D Synthase Conjugated to a Tumor-Targeting Peptide. (2026, January 1). ACS Publications. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. [Link]

  • Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. (2024, July 2). PubMed Central. [Link]

  • Kinase Inhibitors FDA-Approved 2018-2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (2024, January 29). Carolina Digital Repository. [Link]

  • MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. (2013, June 13). PAGE Meeting. [Link]

  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? (n.d.). NIH. [Link]

  • Cardiovascular Toxicities of Small Molecule Tyrosine Kinase Inhibitors: An Opportunity for Systems-Based Approaches. (n.d.). PubMed. [Link]

  • Xenograft tumor model. (n.d.). SMC Laboratories Inc. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted aminopyrazine core is a common scaffold in a variety of biologically active molecules. The precise arrangement of the amino, bromo, and pyrrolidinyl groups offers multiple points for further chemical modification, making it a valuable building block for the synthesis of compound libraries for high-throughput screening. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of the strategic choices involved in each pathway.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a multi-substituted aromatic heterocycle like this compound requires careful strategic planning. The order of substituent introduction is critical to manage the electronic and steric influences that govern the regioselectivity of each reaction. Two primary retrosynthetic strategies are considered herein:

  • Route A: Late-Stage Bromination. This approach involves the initial construction of the 2-amino-3-pyrrolidinylpyrazine core, followed by a final bromination step. The success of this route hinges on the directing effects of the existing amino and pyrrolidinyl groups to achieve the desired C5 bromination.

  • Route B: Sequential Substitution of a Dihalo-Aminopyrazine. This strategy commences with a readily available aminopyrazine, which is first di-halogenated. Subsequent selective nucleophilic aromatic substitution (SNAr) with pyrrolidine at the more activated position yields the target compound.

This guide will now delve into the specifics of each route, providing detailed protocols and a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Route A: Late-Stage Bromination Strategy

This synthetic pathway builds the aminopyrazine core first and introduces the bromine atom in the final step. It is a convergent approach that relies on predictable nucleophilic aromatic substitution and electrophilic halogenation reactions.

Workflow for Route A

Route A A 2,3-Dichloropyrazine B 2-Amino-3-chloropyrazine A->B  i. NH3 (aq)   C 2-Amino-3-(pyrrolidin-1-yl)pyrazine B->C  ii. Pyrrolidine, Base   D 2-Amino-5-bromo-3-(pyrrolidin-1-yl)pyrazine C->D  iii. NBS, MeCN   Route B E 2-Aminopyrazine F 2-Amino-3,5-dibromopyrazine E->F  i. Br2, Pyridine, DCM   G 2-Amino-5-bromo-3-(pyrrolidin-1-yl)pyrazine F->G  ii. Pyrrolidine  

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine (CAS No. 893611-72-8). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and established laboratory safety protocols to provide a robust framework for safe handling.[1][2][3][4][5][6][7][8]

The procedural guidance herein is designed to be a self-validating system, grounded in the principles of risk assessment and the hierarchy of controls. By understanding the why behind each recommendation, you can foster a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the absence of a comprehensive toxicological profile for this compound, a cautious approach is warranted. Analysis of analogous compounds containing aromatic amine and brominated pyrazine moieties suggests the following potential hazards:

  • Acute Toxicity (Oral): Similar compounds, such as 2-Amino-5-bromopyridine, are classified as toxic if swallowed.[5]

  • Skin Corrosion/Irritation: Many aromatic amines can cause skin irritation.[5]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]

  • Sensitization: Some related compounds are known to be skin sensitizers.[4]

Therefore, it is prudent to handle this compound as a hazardous substance, implementing engineering controls and personal protective equipment (PPE) to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[9] The following table outlines the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale and Best Practices
Hands Double-gloving with nitrile gloves.Aromatic amines can permeate some glove materials.[10] Double-gloving provides an additional layer of protection. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
Eyes/Face Safety glasses with side shields and a face shield.This combination protects against splashes and airborne particles.[11] A face shield should always be used in conjunction with safety glasses or goggles.[11]
Body A lab coat, buttoned, with chemical-resistant sleeves.A lab coat provides a barrier against accidental spills. Ensure it is properly fitted and made of a suitable material.
Respiratory Use in a certified chemical fume hood. If weighing or transferring powder outside a fume hood, a NIOSH-approved N95 respirator is recommended.[4]A chemical fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors. A respirator should be used for short-duration tasks where engineering controls are not feasible.[9]
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[11]

Procedural Guidance for Safe Handling

The following step-by-step workflow is designed to minimize exposure during routine laboratory operations involving this compound.

Experimental Workflow for Safe Handling

prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing - Use an analytical balance inside a fume hood or ventilated enclosure prep->weigh Proceed with caution dissolve Dissolution - Add solvent slowly to the solid - Keep container closed when not in use weigh->dissolve reaction Reaction - Conduct all reactions in a fume hood - Use appropriate temperature and pressure controls dissolve->reaction workup Work-up & Purification - Handle all liquid and solid waste as hazardous reaction->workup cleanup Decontamination & Cleanup - Wipe down all surfaces with an appropriate solvent - Dispose of all contaminated materials properly workup->cleanup

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. As a brominated organic compound, it should be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container. Do not mix with incompatible waste streams.

  • Disposal Method: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for halogenated organic waste.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Emergency Response Logic

exposure Exposure Occurs assess Assess the Situation - Is the area safe? exposure->assess evacuate Evacuate Immediate Area - Alert others assess->evacuate If unsafe first_aid Administer First Aid - As per guidelines assess->first_aid If safe evacuate->first_aid medical Seek Medical Attention - Provide SDS if available first_aid->medical report Report the Incident - To supervisor and EHS medical->report

Caption: A logical flow diagram for responding to an accidental exposure.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • 2-AMINO-5-BROMO-3-MORPHOLIN-4-YLPYRAZINE - Safety Data Sheet - ChemicalBook. (2025-07-26).
  • 2A Biotech. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). AIHAJ, 61(6), 837-41.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2024-08-06). Safety Data Sheet.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Safety Notes. (n.d.). Personal protective equipment for chemical handling.
  • BLDpharm. (n.d.). This compound.
  • Safety Data Sheet. (2025-10-01). 2-Amino-5-bromo-6-chloropyrazine.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-(methylamino)pyrazine 97.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine.
  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.
  • Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-(diethylamino)pyrazine.
  • AKSci. (n.d.). 2-Amino-5-bromo-3-chloropyrazine.
  • Frontier Specialty Chemicals. (n.d.). 2-Amino-5-bromo-3-methylpyrazine.
  • Inchem.org. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).
  • ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?
  • Charitopoulou, M. A., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 735.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.